molecular formula C23H32N4O4 B121484 Cyclo(prolyl-alanyl-phenylalanyl-leucyl) CAS No. 151545-20-9

Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Cat. No.: B121484
CAS No.: 151545-20-9
M. Wt: 428.5 g/mol
InChI Key: IITUVPKVNFWTCD-FFGOWVMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is a synthetic cyclic tetrapeptide with the molecular formula C23H32N4O4 and a molecular weight of 428.52 g/mol (CAS Registry Number: 151545-20-9) . Its structure features a 12-membered ring formed by the sequence of four amino acids: L-proline, L-alanine, D-phenylalanine, and L-leucine, resulting in a defined stereochemical configuration . Cyclic peptides of this nature are of significant interest in pharmaceutical research due to their structural rigidity, which often confers enhanced metabolic stability and improved binding affinity to biological targets compared to their linear counterparts. While specific biological data for this particular compound is limited in the public domain, related cyclic peptides and diketopiperazines have demonstrated a broad spectrum of promising pharmacological activities in preclinical studies. For instance, proline-based cyclic dipeptides from microbial sources have shown notable anti-breast cancer activity by selectively targeting cancer stem cells and inducing mitochondria-mediated apoptosis . Other similar compounds have been investigated for their potent antimicrobial and anti-influenza virus properties , as well as cytotoxic activity against various cancer cell lines . This compound is supplied for research use only (RUO) and is intended for further investigation as a chemical scaffold in drug discovery, a tool compound in biological pathway analysis, or a subject for physicochemical and structural studies. Researchers are advised to conduct their own thorough characterization and biological evaluation to determine its specific mechanisms of action and potential applications.

Properties

CAS No.

151545-20-9

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-4-methyl-1-oxopent-4-en-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C23H32N4O4/c1-15(2)12-20(23(31)27-11-7-10-18(27)14-28)26-22(30)19(25-21(29)16(3)24)13-17-8-5-4-6-9-17/h4-6,8-9,14,16,18-20H,1,7,10-13,24H2,2-3H3,(H,25,29)(H,26,30)/t16-,18-,19+,20-/m0/s1

InChI Key

IITUVPKVNFWTCD-FFGOWVMKSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=C)C)C(=O)N2CCC[C@H]2C=O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N

sequence

AFXP

Synonyms

cyclic(prolyl-alanyl-D-phenylalanyl-leucyl)
cyclo PAFL
cyclo(Pro-Ala-Phe-Leu)
cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Origin of Product

United States
Foundational & Exploratory

Structural Dynamics and Conformational Landscape of Cyclo(Prolyl-Alanyl-Phenylalanyl-Leucyl)

Author: BenchChem Technical Support Team. Date: April 2026

The Architectural Paradigm of 12-Membered Macrocycles

Cyclic tetrapeptides represent a highly constrained class of macrocycles that serve as privileged scaffolds in drug discovery due to their metabolic stability and rigid target-binding interfaces. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) —abbreviated as c(PAFL)—is a 12-membered cyclic tetrapeptide[1].

The fundamental challenge in analyzing c(PAFL) lies in its severe ring strain. In acyclic peptides, the trans isomer of the amide bond is thermodynamically favored by >2.5 kcal/mol. However, closing a 12-membered ring with all-trans amide bonds introduces massive torsional strain[2]. To alleviate this, the molecule undergoes spontaneous conformational shifts, most notably the cis-trans isomerization of the Xaa-Proline bond. Proline acts as a structural pivot; its unique cyclic side chain lowers the activation energy barrier for isomerization, allowing the macrocycle to adopt cis,trans,trans,trans or cis,trans,cis,trans topologies stabilized by intramolecular hydrogen bonds (such as γ -turns)[3][4].

Quantitative Physicochemical Profile

The baseline parameters dictating the solubility and analytical handling of c(PAFL) are summarized below, based on its established chemical identity (CAS: 151545-20-9)[1].

PropertyValueAnalytical Implication
Molecular Formula C23H32N4O4Dictates exact mass for HRMS validation.
Molecular Weight 428.5 g/mol Places the molecule in the NOE zero-crossing regime.
Topological Polar Surface Area 122 ŲIndicates moderate membrane permeability potential.
XLogP3 1.7Suggests solubility in moderately polar organic solvents (DMSO, CHCl3).
Rotatable Bonds 6Restricted flexibility; highly defined conformational ensemble.

Methodological Framework: Elucidating the 3D Ensemble

To map the conformational landscape of c(PAFL), researchers cannot rely on a single static snapshot. The molecule exists as a dynamic ensemble. The following protocols integrate solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics (MD) into a self-validating loop.

Protocol 1: Solution-State NMR Spectroscopy

The Causality of Experimental Design: For a molecule with a molecular weight of ~428.5 Da, the rotational correlation time ( τc​ ) in standard NMR solvents often results in ωτc​≈1.12 at typical spectrometer frequencies (500–600 MHz). At this precise condition, the laboratory-frame Nuclear Overhauser Effect (NOE) approaches zero, rendering standard NOESY spectra blank. Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the mandatory choice, as the ROE is always positive and non-zero regardless of τc​ . Furthermore, analyzing the peptide in both a non-polar solvent (CDCl3) and a highly polar, hydrogen-bond disrupting solvent (DMSO-d6) is required to differentiate solvent-exposed amides from internally hydrogen-bonded amides[3][4].

Step-by-Step Execution:

  • Sample Preparation: Dissolve 2-5 mg of ultra-pure c(PAFL) in 600 µL of DMSO-d6 (and a parallel sample in CDCl3).

  • Spin System Assignment: Acquire 1D 1 H, 1D 13 C, 2D TOCSY (mixing time 60 ms), and 2D 1 H- 13 C HSQC spectra at 298 K to unambiguously assign all backbone and side-chain resonances.

  • Variable Temperature (VT) NMR: Acquire 1D 1 H spectra from 298 K to 348 K in 5 K increments. Calculate the temperature coefficient ( Δδ/ΔT ) for each amide proton.

    • Interpretation: A coefficient more positive than -3.0 ppb/K indicates the proton is shielded from the solvent, proving its involvement in an intramolecular hydrogen bond (e.g., a γ -turn)[4][5].

  • Spatial Proximity Mapping: Acquire a 2D ROESY spectrum (mixing time 200-300 ms). Extract interproton distance constraints by integrating cross-peak volumes. The presence of strong Hαi​→Hαi+1​ cross-peaks definitively proves a cis-amide bond, whereas Hαi​→HNi+1​ indicates a trans-amide[3].

  • Dihedral Angle Calculation: Extract 3JHN−Hα​ coupling constants from the 1D 1 H spectrum to calculate the backbone ϕ dihedral angles using the Karplus equation.

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Self-Validation Checkpoint: The experimental distance constraints (from ROESY) and dihedral angles (from J-couplings) must be mathematically compatible. If a calculated ϕ angle dictates a distance of 4.5 Å between two protons, but ROESY shows a strong cross-peak (implying <2.5 Å), the sample exists as a rapidly interconverting mixture of multiple conformers rather than a single static structure.

NMR_Workflow A Sample Prep: c(PAFL) in DMSO-d6 & CDCl3 B 1D 1H & 2D TOCSY (Spin System Assignment) A->B C 2D ROESY (Spatial Proximity & Cis/Trans) B->C D Variable Temp (VT) NMR (H-Bond Delineation) B->D E J-Coupling Analysis (Dihedral Angle Calculation) B->E F Restrained MD Simulations (3D Ensemble Generation) C->F D->F E->F

Caption: Step-by-step NMR workflow for elucidating the 3D conformational ensemble of cyclic tetrapeptides.

Protocol 2: Computational Energy Landscape Mapping

The Causality of Experimental Design: NMR provides a time-averaged view of the molecule. Because the barriers to cis-trans isomerization of the proline residue in cyclic tetrapeptides are unusually low (often <15 kcal/mol compared to ~20 kcal/mol in acyclic peptides), c(PAFL) likely traverses multiple local minima[2][6]. Discrete Path Sampling (DPS) and Molecular Dynamics (MD) are required to map these transition states and identify the "hidden" conformers that contribute to the NMR average[2].

Step-by-Step Execution:

  • Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field to generate an initial pool of structures covering all 24 (16) possible cis/trans backbone permutations.

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, utilizing an implicit solvation model (e.g., PCM for DMSO).

  • Restrained Molecular Dynamics (rMD): Introduce the ROESY distance constraints and J-coupling dihedral constraints as harmonic penalty functions into a 100 ns MD simulation.

  • Trajectory Clustering: Cluster the resulting trajectory to identify the dominant families of conformers (e.g., cis,trans,trans,trans vs. all-trans).

Self-Validation Checkpoint: Back-calculate the theoretical ROESY volumes and time-averaged J-couplings from the final MD trajectory. The computational ensemble is only valid if the back-calculated data yields an R-factor of <0.1 against the raw experimental NMR data.

Energy_Landscape A All-Trans Conformer (High Ring Strain) B Transition State (Omega Angle Distortion) A->B +ΔG‡ (<15 kcal/mol) C Cis-Trans-Trans-Trans (Proline Cis, Lower Strain) B->C -ΔG (Relaxation) D Gamma-Turn Formation (Intramolecular H-Bond) C->D Stabilization

Caption: Thermodynamic pathway of cis/trans isomerization and gamma-turn stabilization in c(PAFL).

Representative Conformational Data Analysis

Based on structural homologies with closely related proline-containing cyclic tetrapeptides (such as c[Gly-Phe-D-Pro-Ala] and c[Trp-Phe-D-Pro-Phe]), the conformational behavior of c(PAFL) is heavily dictated by the Proline residue[4][5]. The table below illustrates the expected quantitative readouts for a stabilized cis,trans,trans,trans conformer featuring a γ -turn.

NMR ParameterTarget ResidueExpected ValueStructural Implication
VT-NMR ( Δδ/ΔT ) Leu-NH> -2.5 ppb/KStrongly shielded; acts as the H-bond donor in a γ -turn (3 1 interaction)[4].
VT-NMR ( Δδ/ΔT ) Ala-NH / Phe-NH< -4.5 ppb/KSolvent-exposed; not involved in intramolecular hydrogen bonding.
ROESY Cross-Peak Pro-H α Ala-H α StrongUnambiguous proof of a cis-amide geometry at the Pro-Ala junction[3].
3JHN−Hα​ Coupling Phe~8.5 - 9.2 HzCorresponds to a ϕ dihedral angle of ~120° or ~180° (extended β -sheet-like local geometry).
The Role of Solvent in Conformational Chaos

It is critical to note that the energy landscape of cyclic tetrapeptides is highly solvent-dependent. In non-polar environments (CDCl3 or the hydrophobic pocket of a target protein), the energetic reward for forming intramolecular hydrogen bonds outweighs ring strain, often stabilizing an all-trans conformation with multiple γ -turns. Conversely, in highly polar solvents (DMSO or aqueous media), water/solvent molecules compete for hydrogen bond donors, disrupting the γ -turns and causing the molecule to collapse into a cis-proline conformation to minimize pure steric strain[3][4].

References

  • Conformational Comparison of Cyclic α3β Tetrapeptide vs. α3β Pentapeptide. scielo.org.za.

  • Exploring the Energy Landscapes of Cyclic Tetrapeptides with Discrete Path Sampling. nih.gov. 2

  • Cyclo(prolyl-alanyl-phenylalanyl-leucyl) | C23H32N4O4 | CID 192542 - PubChem. nih.gov. 1

  • Computational and Experimental Investigations into the Conformations of Cyclic Tetra-α/β-peptides. acs.org. 6

  • The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. nih.gov.3

  • Computational Pharmacodynamic Analysis of Cyclopeptides Derived from c[Trp-Phe-D-Pro-Phe] (CJ-15,208). mdpi.com. 4

  • Computational Pharmacodynamic Analysis of Cyclopeptides Derived from c[Trp-Phe-D-Pro-Phe] (CJ-15208) - ResearchGate. researchgate.net. 5

Sources

Unraveling the Mass Spectrometry Fragmentation Pathways of Cyclo(prolyl-alanyl-phenylalanyl-leucyl): A Definitive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Singapore Analytical Hub — April 4, 2026

Executive Summary

Cyclic peptides represent a rapidly expanding class of therapeutics, prized for their high target affinity, structural rigidity, and resistance to exopeptidase degradation[1]. However, their closed-loop architecture presents a formidable challenge for structural elucidation via tandem mass spectrometry (MS/MS). Unlike linear peptides, which fragment predictably along the backbone, cyclic peptides require a primary ring-opening event before secondary sequence-informative ions can be generated[2].

This whitepaper provides an in-depth mechanistic analysis of the fragmentation pathways of a model cyclic tetrapeptide: Cyclo(prolyl-alanyl-phenylalanyl-leucyl) , or Cyclo(Pro-Ala-Phe-Leu). By dissecting the causality behind its gas-phase dissociation, we provide researchers and drug development professionals with a self-validating framework for annotating complex cyclic peptide spectra and identifying metabolic soft spots.

Mechanistic Foundations: The Proline Effect and Ring-Opening Kinetics

To understand the fragmentation of Cyclo(Pro-Ala-Phe-Leu), we must first examine the Mobile Proton Model . In positive electrospray ionization (ESI), the ionizing proton localizes on the most basic site of the molecule. Because cyclic peptides lack a highly basic N-terminal primary amine, the proton affinity of the constituent amino acid side chains and backbone amides dictates the initial charge site.

The Causality of the "Proline Effect"

In our model tetrapeptide, the secondary amine of the proline ring forms a tertiary amide bond. This site possesses the highest gas-phase basicity among the four residues.

  • Proton Localization: The ionizing proton preferentially localizes at the proline nitrogen.

  • Bond Weakening: This protonation draws electron density away from the adjacent Leu-Pro amide bond, weakening it significantly.

  • Nucleophilic Attack: The carbonyl oxygen of the adjacent residue nucleophilically attacks the protonated Leu-Pro carbonyl carbon.

  • Primary Ring Opening: The Leu-Pro bond cleaves, forming a linear intermediate with a free Proline N-terminus and a Leucine oxazolone C-terminus[2].

If this ring opening occurred randomly, the resulting MS/MS spectrum would be an uninterpretable superimposition of four different linear peptide fragmentation patterns[3]. The "Proline Effect" acts as an analytical anchor, strongly biasing the primary ring opening to a single, predictable site.

Pathway Cyc Cyclo(Pro-Ala-Phe-Leu) [M+H]+ m/z 429.25 Proton Protonation at Proline (Mobile Proton Model) Cyc->Proton Lin Linear Intermediate Pro-Ala-Phe-Leu-Oxazolone Proton->Lin b2 b2 Ion (Pro-Ala) m/z 169.10 Lin->b2 Ala-Phe Cleavage b3 b3 Ion (Pro-Ala-Phe) m/z 316.17 Lin->b3 Phe-Leu Cleavage y2 y2* Ion (Phe-Leu) m/z 261.16 Lin->y2 Ala-Phe Cleavage

Figure 1: Primary ring-opening and secondary fragmentation pathway of Cyclo(Pro-Ala-Phe-Leu).

Secondary Fragmentation and Fragment Mapping

Once the cyclic peptide has been linearized into the Pro-Ala-Phe-Leu-Oxazolone intermediate, it undergoes secondary fragmentation via standard Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) mechanisms.

Because the primary cleavage does not result in a loss of mass, the linear intermediate shares the exact mass of the precursor ( m/z 429.2502)[4]. Subsequent cleavages yield standard b -series ions and modified y -series ions (denoted here as y∗ , as they terminate in an oxazolone rather than a standard carboxylic acid, thus lacking the typical H2​O mass).

Quantitative Fragment Mapping

The following table summarizes the deterministic fragment ions generated from the linearized intermediate.

Fragment TypeSequenceTheoretical m/z Causality / Mechanism
Precursor Cyclo(Pro-Ala-Phe-Leu)429.2502Protonated intact cyclic peptide [M+H]+
Linear Int. Pro-Ala-Phe-Leu-Ox429.2502Ring opening at Leu-Pro bond via Proline Effect
b2​ Ion Pro-Ala169.0977Cleavage of the Ala-Phe amide bond
b3​ Ion Pro-Ala-Phe316.1661Cleavage of the Phe-Leu amide bond
y2∗​ Ion Phe-Leu261.1603C-terminal oxazolone fragment (complementary to b2​ )
y1∗​ Ion Leu114.0919C-terminal oxazolone fragment (complementary to b3​ )
Immonium Proline70.0656Diagnostic internal fragment confirming N-terminal Proline
Immonium Phenylalanine120.0813Diagnostic internal fragment confirming Phenylalanine

Note: The sum of complementary bn​ and y4−n∗​ neutral masses equals the neutral mass of the precursor.

The Threat of Sequence Scrambling

When analyzing these spectra, researchers must be vigilant for Non-Direct Sequence (NDS) ions [3]. In the gas phase, the linear intermediate can undergo head-to-tail re-cyclization and subsequent re-opening at a different amide bond (e.g., Ala-Phe). This scrambling can produce unexpected fragments that do not align with the primary Pro-Ala-Phe-Leu sequence, complicating spectral annotation[3].

Self-Validating Experimental Protocol

To capture both the primary ring-opening event and the secondary sequence fragments without inducing excessive NDS scrambling, a highly controlled, self-validating LC-MS/MS methodology is required. The following protocol utilizes stepped normalized collision energy (NCE) to ensure comprehensive structural coverage[1].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Solubilization: Dissolve synthesized Cyclo(Pro-Ala-Phe-Leu) in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50% Methanol / 50% Water supplemented with 0.1% Formic Acid to promote protonation.

Phase 2: UHPLC Separation

  • Column: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize ion suppression.

  • Mobile Phases: Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: High-Resolution Mass Spectrometry (HRMS)

  • Ionization: Operate the mass spectrometer (e.g., Q-TOF or Orbitrap) in Positive ESI mode. Set the spray voltage to 3.5 kV and capillary temperature to 320 °C.

  • MS1 Acquisition: Acquire full scan data with a resolving power of 70,000 (at m/z 200). Set the mass range to m/z 150–1000.

  • MS2 Fragmentation (Crucial Step): Isolate the precursor ( m/z 429.25) with a narrow 1.0 Da window. Apply Stepped HCD NCE at 25, 30, and 35 .

    • Causality: NCE 25 is required to gently open the ring without shattering the linear intermediate. NCE 35 is required to drive the secondary b/y∗ cleavages. Stepping combines these into a single, rich composite spectrum.

  • Validation via Isotopic Labeling (Optional): To definitively confirm the site of ring opening, apply isotope-labeled reductive dimethylation. This technique selectively dimethylates the newly formed N-terminal α -amine of the linearized peptide in solution, creating a distinctive mass shift that definitively identifies the hydrolytic "soft spot"[5].

ExperimentalWorkflow Prep Sample Prep Solubilization & Dilution LC UHPLC C18 Gradient Separation Prep->LC Ion Ionization Positive ESI 3.5 kV LC->Ion Frag Fragmentation Stepped HCD (NCE 25-35) Ion->Frag Data Data Analysis Fragment Mapping & NDS Check Frag->Data

Figure 2: Self-validating LC-MS/MS workflow for cyclic peptide structural elucidation.

Conclusion

The structural elucidation of Cyclo(Pro-Ala-Phe-Leu) via mass spectrometry is not a simple exercise in mapping linear sequences. It requires a fundamental understanding of gas-phase thermodynamics, specifically the mobile proton model and the Proline effect. By recognizing that the Leu-Pro bond acts as the primary hydrolytic and gas-phase cleavage site, analytical scientists can accurately predict the resulting b and y∗ ion series. Utilizing stepped collision energies and remaining vigilant for sequence scrambling ensures high-confidence annotations, ultimately accelerating the development of robust, stable cyclic peptide therapeutics.

References

  • [3] The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides | NIH.gov |3

  • [2] CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books | RSC.org | 2

  • [1] Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583 | Shimadzu.com | 1

  • [4] Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS | MDPI.com | 4

  • [5] Rapid and Definitive Identification of Cyclic Peptide Soft Spots by Isotope-Labeled Reductive Dimethylation and Mass Spectrometry Fragmentation | ACS Publications | 5

Sources

An In-depth Technical Guide to the Pharmacokinetic Profiling of the Cyclic Tetrapeptide Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Therapeutic Potential of Cyclic Peptides

Cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, target selectivity, and the ability to modulate challenging protein-protein interactions.[1][2][3] The cyclic tetrapeptide, Cyclo(prolyl-alanyl-phenylalanyl-leucyl), represents a scaffold with significant therapeutic promise. However, realizing this potential is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the in-depth pharmacokinetic characterization of Cyclo(prolyl-alanyl-phenylalanyl-leucyl), offering field-proven insights and detailed methodologies for researchers and drug development professionals.

This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded workflow for generating a robust pharmacokinetic dataset. We will delve into the critical aspects of absorption, distribution, metabolism, and excretion (ADME), elucidating the causality behind experimental choices and ensuring the integrity of the data generated.

Physicochemical Landscape of Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

A foundational step in any pharmacokinetic profiling is the characterization of the molecule's fundamental physicochemical properties. These parameters provide initial insights into its likely behavior in biological systems.

PropertyValueSource
Molecular Formula C23H32N4O4PubChem CID: 192542[4]
Molecular Weight 428.5 g/mol PubChem CID: 192542[4]
XLogP3 1.7PubChem CID: 192542[4]

The moderate molecular weight and a positive XLogP3 value, which indicates a degree of lipophilicity, suggest that Cyclo(prolyl-alanyl-phenylalanyl-leucyl) may have the potential for membrane permeability. However, these in silico predictions require empirical validation through rigorous in vitro and in vivo experimentation.

In Vitro ADME Profiling: A Mechanistic Deep Dive

In vitro assays are the cornerstone of modern pharmacokinetic profiling, offering a controlled environment to dissect the individual processes that govern a drug's fate in the body.[5][6]

Absorption: Unraveling Intestinal Permeability with the Caco-2 Assay

To be orally bioavailable, a compound must effectively cross the intestinal epithelium. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[7][8][9][10] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the barrier function of the small intestine.[8][9]

Experimental Protocol: Bi-directional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation:

    • For apical-to-basolateral (A-B) permeability, the test compound, Cyclo(prolyl-alanyl-phenylalanyl-leucyl), is added to the apical (donor) compartment.

    • For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral (donor) compartment.

  • Incubation: The plate is incubated at 37°C with gentle shaking.

  • Sample Collection: Aliquots are collected from the receiver compartment at specified time points.

  • Quantification: The concentration of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in the collected samples is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[10]

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Differentiation) seed->culture teer Assess monolayer integrity (TEER measurement) culture->teer add_compound Add Cyclo(prolyl-alanyl-phenylalanyl-leucyl) to donor compartment teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver compartment incubate->sample quantify Quantify compound (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Caco-2 Permeability Assay Workflow.

Distribution: Quantifying Plasma Protein Binding

The extent to which a drug binds to plasma proteins is a critical determinant of its distribution and availability to reach its target site.[11][12][13] Only the unbound fraction of the drug is pharmacologically active. The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for assessing plasma protein binding.[13]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: A RED device with a semi-permeable membrane separating the plasma and buffer chambers is used.

  • Sample Addition:

    • Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is spiked into plasma (human and relevant animal species).

    • The spiked plasma is added to one chamber of the RED device.

    • Phosphate-buffered saline (PBS) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with shaking to allow the unbound drug to equilibrate across the membrane.

  • Sample Collection: After equilibration, aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the cyclic tetrapeptide in both aliquots is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis spike Spike Cyclo(prolyl-alanyl-phenylalanyl-leucyl) into plasma load Load spiked plasma and buffer into RED device spike->load incubate Incubate at 37°C with shaking load->incubate collect Collect aliquots from plasma and buffer chambers incubate->collect quantify Quantify compound (LC-MS/MS) collect->quantify calculate Calculate Fraction Unbound (fu) quantify->calculate

Caption: Plasma Protein Binding (RED) Assay Workflow.

Metabolism: Assessing Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, and understanding a compound's stability in the presence of hepatic enzymes is crucial for predicting its in vivo clearance and half-life.[14] Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro tool for this assessment.[15][16][17][18]

Experimental Protocol: Metabolic Stability Assay in Liver Microsomes

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human and relevant animal species) and a NADPH-regenerating system in phosphate buffer is prepared.

  • Pre-incubation: The reaction mixture is pre-incubated at 37°C.

  • Reaction Initiation: The reaction is initiated by adding Cyclo(prolyl-alanyl-phenylalanyl-leucyl).

  • Time-point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The in vitro intrinsic clearance (CLint) is calculated.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prepare Prepare reaction mixture (microsomes + NADPH) preincubate Pre-incubate at 37°C prepare->preincubate start Initiate reaction with Cyclo(prolyl-alanyl-phenylalanyl-leucyl) preincubate->start sample Collect and quench aliquots at time points start->sample process Process samples (centrifugation) sample->process quantify Quantify parent compound (LC-MS/MS) process->quantify calculate Calculate t1/2 and CLint quantify->calculate

Caption: Metabolic Stability Assay Workflow.

In Vivo Pharmacokinetic Evaluation: The Whole Picture

While in vitro assays provide mechanistic insights, in vivo studies are essential to understand how these individual processes integrate to determine the overall pharmacokinetic profile of a compound in a living organism.[19][20]

Study Design: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • Intravenous (IV) Administration: A single dose is administered via the tail vein to determine clearance, volume of distribution, and half-life.

    • Oral (PO) Administration: A single dose is administered by oral gavage to assess oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and at multiple time points post-dose).

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling and Processing cluster_analysis Analysis iv_dose Intravenous (IV) Dosing blood_sample Serial Blood Sampling iv_dose->blood_sample po_dose Oral (PO) Dosing po_dose->blood_sample plasma_prep Plasma Preparation blood_sample->plasma_prep bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Analytical Methodology: The Gold Standard for Quantification

Accurate and sensitive quantification of the test compound in complex biological matrices is paramount for reliable pharmacokinetic data. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[21][22][23]

A robust LC-MS/MS method for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) should be developed and validated according to regulatory guidelines, assessing parameters such as:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability

Data Synthesis and Interpretation: Building the Pharmacokinetic Profile

The culmination of these studies is a comprehensive pharmacokinetic profile of Cyclo(prolyl-alanyl-phenylalanyl-leucyl). The data should be summarized in a clear and concise manner.

Table of Key Pharmacokinetic Parameters:

ParameterSymbolIVPO
Clearance CLValue-
Volume of Distribution VdValue-
Terminal Half-Life t1/2ValueValue
Maximum Concentration Cmax-Value
Time to Maximum Concentration Tmax-Value
Area Under the Curve AUCValueValue
Oral Bioavailability F%-Value

By integrating the in vitro ADME data with the in vivo pharmacokinetic parameters, a holistic understanding of the compound's disposition can be achieved. For instance, high in vitro metabolic clearance in liver microsomes would be expected to correlate with high in vivo clearance. Poor oral bioavailability in vivo might be explained by low permeability in the Caco-2 assay or high first-pass metabolism.

Conclusion: A Roadmap to Clinical Candidacy

The pharmacokinetic profiling of a novel therapeutic entity like Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is a critical and intricate process. This guide has provided a detailed roadmap, grounded in scientific principles and established methodologies, to navigate this journey. By systematically evaluating its absorption, distribution, metabolism, and excretion characteristics, researchers can gain the necessary insights to optimize its properties, design appropriate dosing regimens, and ultimately, unlock its full therapeutic potential. The robust and self-validating nature of the described protocols will ensure the generation of high-quality data, forming a solid foundation for informed decision-making in the progression towards clinical development.

References

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  • Hoang, H. N., Fairlie, D. P., & Hill, T. A. (2025). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. CSIRO Publishing.
  • Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. (2025). UQ eSpace - The University of Queensland.
  • Exploring Peptide In-Vitro ADME Properties: From Natural Peptides to Synthetic Analogues. (n.d.). Xtalks.
  • Exploring Peptide In-Vitro ADME Properties: From Natural Peptides to Synthetic Analogues. (2025). Contract Pharma.
  • Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. (2021). BMC Bioinformatics.
  • Cyclic peptide drugs approved in the last two decades (2001–2021). (n.d.). RSC Chemical Biology.
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The Discovery, Isolation, and Characterization of Cyclo(prolyl-alanyl-phenylalanyl-leucyl): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

Cyclic tetrapeptides (CTPs) represent a rare, highly strained class of macrocycles that offer unique topological scaffolds for drug discovery. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) —commonly referred to as Cyclo(Pro-Ala-Phe-Leu), Cyclo PAFL, or by its CAS Registry Number 151545-20-9—is a classic 12-membered ring system[1].

From a biophysical perspective, the 12-membered macrocyclic ring inherently suffers from severe transannular steric clashes. The evolutionary and biosynthetic inclusion of a proline residue is a structural necessity: the cyclic constraint of proline's pyrrolidine ring naturally induces a cis-peptide bond conformation. This localized conformational restriction drastically lowers the activation energy required for the head-to-tail macrolactamization of the linear precursor, enabling the stable formation of the tetrapeptide. Because of its constrained geometry and favorable lipophilicity (XLogP3 of 1.7), Cyclo(Pro-Ala-Phe-Leu) serves as an excellent membrane-permeable model for designing protein-protein interaction (PPI) inhibitors[1].

Biosynthetic Assembly & Ecological Niche

While synthetic approaches to cyclic peptides like Cyclo(Pro-Ala-Phe-Leu) are notoriously difficult and often require specialized cyclization auxiliaries or backbone modifications to force the linear precursor into a pre-organized state[2], nature achieves this effortlessly.

In the natural environment, CTPs are predominantly discovered in marine-derived fungi (e.g., Aspergillus and Penicillium species) and marine actinomycetes. These microorganisms utilize Non-Ribosomal Peptide Synthetases (NRPS) to assemble the peptide chain independent of messenger RNA. The NRPS machinery operates via a highly regulated, modular assembly line.

Causality in Biosynthesis: For a tetrapeptide, a four-module NRPS system is utilized. Each module activates a specific amino acid via adenylation, tethers it to a peptidyl carrier protein, and catalyzes peptide bond formation. The terminal module contains a Thioesterase (TE) domain. The TE domain catalyzes the critical intramolecular nucleophilic attack of the N-terminal amine onto the C-terminal thioester, releasing the mature Cyclo(Pro-Ala-Phe-Leu) molecule.

G A Module 1 (Proline) B Module 2 (Alanine) A->B Peptide Bond 1 C Module 3 (Phenylalanine) B->C Peptide Bond 2 D Module 4 (Leucine) C->D Peptide Bond 3 E Thioesterase (TE) Cyclization D->E Chain Transfer F Cyclo(Pro-Ala-Phe-Leu) E->F Head-to-Tail Macrolactamization

NRPS modular assembly logic and TE-mediated cyclization of Cyclo(Pro-Ala-Phe-Leu).

Self-Validating Protocol: Natural Isolation Workflow

To discover and isolate hydrophobic cyclic tetrapeptides from natural microbial sources, researchers must employ a bioassay-guided fractionation approach coupled with advanced LC-MS/MS molecular networking. The following step-by-step methodology is designed as a self-validating system, ensuring that target integrity is maintained throughout the isolation process.

Step 1: Solid-State Fermentation

Cultivate the isolated marine fungal strain on a solid rice medium (100g rice, 110mL artificial seawater per flask) for 21–28 days at 25°C. Rationale: Solid-state fermentation mimics the natural, nutrient-dense, and spatially restricted environment of marine fungi, triggering silent biosynthetic gene clusters (BGCs) that produce secondary metabolites like CTPs.

Step 2: Exhaustive Extraction & Partitioning

Macerate the fungal biomass and media with Ethyl Acetate (EtOAc) for 48 hours, repeating three times. Rationale: EtOAc (polarity index 4.4) is specifically chosen to partition the hydrophobic Cyclo(Pro-Ala-Phe-Leu) into the organic layer, effectively leaving behind highly polar primary metabolites (e.g., sugars, salts, and free amino acids) in the aqueous waste.

Step 3: Vacuum Liquid Chromatography (VLC)

Fractionate the concentrated crude extract over a normal-phase silica gel column. Elute using a step gradient from 100% Hexane to 100% EtOAc, followed by EtOAc:MeOH mixtures. Rationale: Cyclic tetrapeptides typically elute in the mid-to-high polarity fractions (e.g., 80:20 EtOAc:MeOH). This step acts as a bulk cleanup to remove non-polar lipids and highly polar polymeric pigments.

Step 4: LC-MS/MS Molecular Networking

Subject the active VLC fractions to UPLC-HRMS/MS. Process the raw data through the GNPS (Global Natural Products Social Molecular Networking) platform. Rationale: Instead of blind isolation, GNPS clusters structurally related molecules based on MS2 fragmentation patterns. Cyclo(Pro-Ala-Phe-Leu) will exhibit a parent ion [M+H]+ at m/z 429.25, with characteristic sequential neutral losses of its constituent amino acids (e.g., -Leu, -Phe) allowing for rapid dereplication.

Step 5: Size Exclusion Chromatography (SEC)

Pass the targeted fraction through a Sephadex LH-20 column, eluting isocratically with 100% Methanol. Rationale: SEC separates molecules strictly by hydrodynamic volume. This efficiently isolates the ~428 Da peptide fraction from larger oligopeptides and smaller organic acids.

Step 6: Semi-Preparative RP-HPLC Purification

Purify the enriched SEC fraction using a Semi-Prep C18 column. Elute isocratically with 65% Acetonitrile (MeCN) in H2​O containing 0.1% Trifluoroacetic acid (TFA). Rationale: The 0.1% TFA is critical; it acts as an ion-pairing agent and suppresses the ionization of residual free silanols on the silica stationary phase, preventing peak tailing and ensuring the peptide elutes as a sharp, highly pure (>98%) peak.

G N1 Marine Fungal Culture (Solid-State Fermentation) N2 EtOAc Extraction & Solvent Partitioning N1->N2 Cell Lysis & Extraction N3 VLC (Silica Gel) Gradient Elution N2->N3 Crude Extract N4 LC-MS/MS Molecular Networking (GNPS Platform) N3->N4 Active Fractions N5 Sephadex LH-20 Size Exclusion N4->N5 Target Identification N6 RP-HPLC Purification (C18 Column) N5->N6 Enriched Sub-fraction N7 Pure Cyclo(Pro-Ala-Phe-Leu) (>98% Purity) N6->N7 Isocratic Elution (65% MeCN)

Bioassay-guided isolation workflow for cyclic tetrapeptides from natural sources.

Structural Elucidation & Enzymatic Interactions

Once isolated, the absolute structure and stereochemistry must be rigorously validated.

  • NMR Spectroscopy: 1D ( 1H , 13C ) and 2D NMR (COSY, HSQC, HMBC, ROESY) are performed in DMSO- d6​ . The ROESY spectrum is particularly vital for confirming the cis geometry of the Proline amide bond, a hallmark of 12-membered CTPs.

  • Marfey's Method: To determine the absolute configuration (e.g., distinguishing between L- and D- enantiomers), the purified peptide is subjected to total acid hydrolysis (6N HCl, 110°C, 24h). The liberated free amino acids are derivatized with FDAA (Marfey's reagent) and analyzed via LC-MS against synthetic L- and D- standards.

Beyond its role as a natural product, the linear Pro-Ala-Phe-Leu motif is of significant biochemical interest. It serves as a highly specific recognition sequence for various proteases. For example, Cathepsin D (EC 3.4.23.5), a lysosomal aspartic protease, exhibits a strong preference for cleaving peptides containing hydrophobic and aromatic residues (like Phenylalanine and Leucine) in the P1/P1' positions[3]. Additionally, synthetic iterations of the Pro-Ala-Phe-Leu sequence have been successfully engineered into advanced protein motifs to act as turn-off sensors responsive to tyrosine nitration[4].

Quantitative Data Summary

The following table summarizes the key physicochemical properties and standard chromatographic data utilized during the isolation and characterization of Cyclo(Pro-Ala-Phe-Leu).

Property / ParameterValue / Description
Molecular Formula C23​H32​N4​O4​
Molecular Weight 428.5 g/mol
Exact Mass 428.2423 Da
XLogP3 (Lipophilicity) 1.7
Topological Polar Surface Area 122 Ų
Typical RP-HPLC Retention Time ~14.5 min (Isocratic 65% MeCN, 0.1% TFA, 1.0 mL/min)
HRMS [M+H]+ m/z 429.2501

References

  • PubChem Compound Summary for CID 192542, Cyclo(prolyl-alanyl-phenylalanyl-leucyl) National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis of cyclic peptides (US Patent 7589170B1)
  • Information on EC 3.4.23.5 - Cathepsin D BRENDA Enzyme Database URL:[Link]

  • Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration Biochemistry (ACS Publications) URL:[Link]

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Thermodynamic stability of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in biological fluids

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in Biological Fluids

Executive Summary & Structural Overview

Cyclo(prolyl-alanyl-phenylalanyl-leucyl), commonly designated as Cyclo(Pro-Ala-Phe-Leu) or Cyclo PAFL, is a highly constrained cyclic tetrapeptide with a molecular weight of 428.5 g/mol . In the landscape of modern drug development, cyclic peptides are increasingly prioritized over their linear counterparts due to their exceptional structural stability, enhanced cell permeability, and profound resistance to proteolytic degradation [[1]]([Link]).

This whitepaper dissects the thermodynamic principles that govern the stability of Cyclo(PAFL) in complex biological matrices, such as human serum and plasma. By analyzing the interplay between conformational entropy, enthalpy-driven protein binding, and steric shielding, we provide a comprehensive framework for researchers evaluating cyclic tetrapeptides for therapeutic applications.

Thermodynamic Principles of Cyclization and Rigidity

The exceptional stability of Cyclo(PAFL) is fundamentally a thermodynamic phenomenon driven by its macrocyclic architecture.

Conformational Entropy ( ΔS ) and the Proline Constraint In linear peptides, the unfolded state is thermodynamically favored due to high conformational entropy. However, the head-to-tail cyclization of Cyclo(PAFL) drastically reduces the available degrees of freedom . The presence of the Proline residue is the critical structural determinant here. The pyrrolidine ring of Proline covalently restricts the ϕ dihedral angle. In the tight 12-membered ring of a cyclic tetrapeptide, introducing hydrogen bonds without causing severe backbone strain is difficult; thus, the sequence relies heavily on cis-trans isomerization to close the ring, with the Proline residue frequently forced into a highly stable cis conformation .

Gibbs Free Energy of Unfolding ( ΔGunfold​ ) Because the native, folded state is pre-organized and rigid, the entropy difference between the folded and unfolded states ( ΔSunfold​ ) is minimal. Consequently, the Gibbs free energy required to unfold the peptide ( ΔGunfold​=ΔH−TΔS ) becomes highly positive. This thermodynamic barrier prevents the peptide from adopting the extended conformations required to dock into the active sites of degrading enzymes .

G N1 Cyclo(Pro-Ala-Phe-Leu) Native Folded State N2 Unfolded Intermediate (High Entropy) N1->N2 +ΔG (Unfavorable) N3 Proteolytic Cleavage (Degraded) N1->N3 Steric Blockade N4 Serum Protein Complex (HSA Bound) N1->N4 -ΔH (Enthalpy Driven) N2->N3 Peptidase Action

Thermodynamic states and degradation pathways of Cyclo(PAFL) in biological fluids.

Behavior in Biological Fluids: Proteolytic Resistance and Protein Binding

Biological fluids, particularly human serum and plasma, are hostile environments rich in exopeptidases and endopeptidases.

Exopeptidase and Endopeptidase Immunity Cyclo(PAFL) lacks free N-terminal amino and C-terminal carboxyl groups, rendering it entirely invisible to exopeptidases . Furthermore, the rigid backbone sterically hinders endopeptidases from accessing the internal amide bonds. Studies on similar constrained macrocyclic peptides demonstrate remarkable serum stability, often exhibiting half-lives exceeding 168 hours, whereas linear analogs degrade within minutes .

Thermodynamics of Serum Protein Binding In systemic circulation, Cyclo(PAFL) interacts with transport proteins like Human Serum Albumin (HSA). The hydrophobic side chains of Phenylalanine (Phe) and Leucine (Leu) drive these interactions. Isothermal Titration Calorimetry (ITC) data on peptide-serum interactions reveal that this binding is typically an exothermic, enthalpy-driven process ( ΔH<0 ), which further lowers the overall free energy of the system and acts as a thermodynamic sink, protecting the peptide from renal clearance and enzymatic degradation .

Quantitative Data Summaries

Table 1: Thermodynamic Parameters of Cyclo(PAFL) Architecture

Thermodynamic ParameterTheoretical Value / StateMechanistic Causality
ΔGunfold​ (Free Energy)Highly PositiveDriven by the restricted ϕ / ψ angles and the cis constraint of the Proline residue.
ΔSconf​ (Entropy)MinimalThe 12-membered macrocyclic ring closure eliminates terminal rotatable bonds.
ΔHbind​ (HSA Binding)Negative (Exothermic)Driven by van der Waals forces and hydrophobic packing of Phe and Leu side chains.

Table 2: Kinetic Stability Profiles in Biological Matrices

Biological MatrixProtease EnvironmentEstimated t1/2​ Primary Degradation Mechanism
Human Blood Serum High (Endo/Exopeptidases)> 168 hoursSterically hindered endopeptidase cleavage.
Simulated Gastric Fluid Pepsin (pH 1.2)> 24 hoursExtreme resistance to acid-catalyzed hydrolysis.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the thermodynamic stability of Cyclo(PAFL), researchers must employ rigorous, self-validating analytical workflows. Below are the gold-standard protocols for determining stability and binding thermodynamics.

Protocol 1: LC-MS/MS Determination of Plasma Stability

Self-Validating Mechanism: This protocol utilizes a completely D-amino acid substituted internal standard. Because D-peptides are biologically inert to natural proteases, any reduction in the internal standard signal indicates matrix suppression or sample loss during preparation, rather than enzymatic degradation [[2]]([Link]).

  • Matrix Incubation: Prepare a solution containing 10 µM Cyclo(PAFL) and 5 µM of the D-peptide internal standard. Incubate the mixture in human serum at 37°C to perfectly mimic physiological thermodynamics .

  • Aliquot Extraction: Extract 4 µL aliquots at predefined kinetic time points (e.g., 0, 1, 4, 24, 48, 168 hours).

  • Chemical Quenching: Immediately mix the aliquot with 12 µL of cold methanol containing 1% (v/v) Trifluoroacetic acid (TFA), followed by 15 minutes on ice. Causality: Methanol rapidly lowers the dielectric constant of the solution, causing immediate precipitation of serum proteins (including proteases). TFA lowers the pH, instantly denaturing the active sites of any remaining enzymes, thereby freezing the degradation timeline .

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the denatured serum proteins.

  • LC-MS/MS Quantification: Isolate the supernatant and analyze it using Q-TOF LC-MS/MS. Quantify the intact peptide by integrating the area under the curve (AUC) of the extracted ion chromatogram (EIC) .

G S1 1. Matrix Incubation (37°C in Serum) S2 2. Aliquot Extraction (0-168h Timepoints) S1->S2 S3 3. Chemical Quenching (Methanol/TFA) S2->S3 S4 4. Centrifugation (Protein Precipitation) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

Self-validating LC-MS/MS experimental workflow for determining plasma stability.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Serum Albumin Binding

Self-Validating Mechanism: A buffer-into-buffer blank titration is run in parallel. Subtracting the heat of dilution ensures that the integrated heat peaks represent only the true thermodynamic interaction between the peptide and HSA [[3]]([Link]).

  • Sample Preparation & Degassing: Prepare a 640 µM solution of HSA and a concentrated solution of Cyclo(PAFL). Thoroughly degas both solutions. Causality: Microbubbles in the sample cell will expand or collapse during titration, causing artifactual heat spikes that corrupt the ΔH measurement .

  • Titration Execution: Using a NanoITC system at 25°C, inject 2 µL aliquots of Cyclo(PAFL) into the HSA-filled reaction cell at 300-second intervals. Causality: Incremental injections allow the precise measurement of heat released ( ΔH ) as the binding sites on HSA gradually reach saturation .

  • Thermodynamic Extraction: Fit the integrated heat data to an independent binding model to extract the association constant ( Ka​ ) and enthalpy ( ΔH ). Calculate the remaining parameters using the equations ΔG=−RTln(Ka​) and ΔS=(ΔH−ΔG)/T .

References

  • PubChem - Cyclo(prolyl-alanyl-phenylalanyl-leucyl) | C23H32N4O4 | CID 192542. National Center for Biotechnology Information.[Link]

  • bioRxiv - CyclicMPNN: Stable Cyclic Peptide Sequence Generation.[Link]

  • MDPI (Molecules) - Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.[Link]

  • Journal of Chemical Theory and Computation (ACS) - Exploring the Energy Landscapes of Cyclic Tetrapeptides with Discrete Path Sampling.[Link]

  • PubMed - Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide.[Link]

  • RSC Chemical Biology (PMC) - Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease.[Link]

  • Langmuir (ACS) - Thermodynamic Characterization of the Interaction between a Peptide–Drug Complex and Serum Proteins.[Link]

  • ResearchGate - In vitro plasma stability assay of the lead cyclic peptide 15c and 16c.[Link]

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Methodological & Application

Solid-phase peptide synthesis (SPPS) protocols for Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an in-depth, mechanistically grounded protocol for the solid-phase peptide synthesis (SPPS) and subsequent solution-phase macrolactamization of the cyclic tetrapeptide (CTP) Cyclo(prolyl-alanyl-phenylalanyl-leucyl) , or Cyclo(Pro-Ala-Phe-Leu).

Synthesizing 12-membered cyclic tetrapeptides is notoriously difficult due to transannular ring strain and the strong π -character of peptide bonds, which naturally adopt a transoid conformation. This extended linear conformation keeps the N- and C-termini spatially separated, often leading to unwanted cyclodimerization (forming an octapeptide) rather than the desired cyclic monomer[1.14]. This guide outlines a self-validating, sequence-optimized workflow to overcome these thermodynamic barriers.

Strategic Design & Causality

To achieve high-yield macrolactamization, the synthesis cannot simply proceed linearly from the target sequence name. Every decision—from the linear precursor sequence to the choice of resin—must be engineered to lower the activation energy of ring closure.

A. Linear Precursor Permutation (The "Why")

While the target is Cyclo(Pro-Ala-Phe-Leu), synthesizing the exact linear sequence H-Pro-Ala-Phe-Leu-OH is suboptimal. Instead, we permute the sequence to synthesize H-Phe-Leu-Pro-Ala-OH . This choice is dictated by three critical mechanistic factors:

  • Turn Induction for Proximity: By placing Proline at position 3 of the linear precursor, its natural propensity to adopt a cis-amide bond induces a β -turn-like geometry in the backbone. This pre-organizes the peptide, bringing the N-terminal Phenylalanine and C-terminal Alanine into close spatial proximity, drastically favoring intramolecular cyclization over intermolecular dimerization[1.14].

  • Eradicating Diketopiperazine (DKP) Formation: If Proline were placed at the C-terminus (e.g., H-Ala-Phe-Leu-Pro-Resin), the Fmoc deprotection of the subsequent amino acid (Leu) would trigger a rapid nucleophilic attack by the free amine onto the resin ester bond. This would prematurely cleave the peptide as a cyclo(Leu-Pro) DKP[1.10]. Using C-terminal Alanine completely circumvents this fatal side reaction.

  • Steric Relief During Cyclization: Cyclizing onto the secondary amine of Proline is sterically hindered and kinetically slow. Cyclizing between the primary amine of Phenylalanine and the unhindered carboxylic acid of Alanine provides the path of least resistance[1.1].

B. Resin Selection

We utilize 2-Chlorotrityl chloride (2-CTC) resin . 2-CTC is highly acid-sensitive, allowing for the cleavage of the linear peptide using ultra-mild conditions (1% Trifluoroacetic acid in Dichloromethane). This ensures the C-terminal carboxylic acid is cleanly liberated for solution-phase cyclization without risking premature global deprotection or peptide degradation[1.4].

Experimental Workflow

Workflow N1 1. Resin Loading 2-CTC Resin + Fmoc-Ala-OH (C-terminal anchoring) N2 2. Iterative Fmoc-SPPS Coupling: Pro Leu Phe N1->N2 N3 3. Mild Acid Cleavage 1% TFA in DCM (Yields H-Phe-Leu-Pro-Ala-OH) N2->N3 N4 4. High-Dilution Cyclization PyBOP/HOAt/DIPEA in DMF (0.1 mM Concentration) N3->N4 N5 5. RP-HPLC Purification Isolation of Target Monomer Cyclo(Pro-Ala-Phe-Leu) N4->N5

Figure 1: Mechanistic workflow for the synthesis of Cyclo(Pro-Ala-Phe-Leu) utilizing a permuted linear precursor.

Quantitative Data & Optimization

Cyclization efficiency is heavily influenced by coupling reagents and concentration. High-dilution conditions (0.1–1 mM) are mandatory to suppress intermolecular oligomerization[1.12]. The table below summarizes the causality behind reagent selection based on established CTP literature.

Table 1: Optimization of Solution-Phase Cyclization Parameters for CTPs

Coupling ReagentBaseSolventConcentrationTimeMonomer Yield (%)Mechanistic Outcome
HATU / HOAtDIPEADMF5.0 mM18 h< 15%High concentration drives cyclodimerization (octapeptide formation).
TBTUDIPEADCM/DMF1.0 mM24 h20%Weak activation leads to sluggish kinetics and hydrolysis side-reactions.
PyBOP / HOAt DIPEA DMF 0.1 mM 16 h > 65% Optimal. High dilution prevents dimers; PyBOP provides robust, epimerization-free activation[1.12].

Step-by-Step Methodologies

Phase 1: Resin Loading and Linear Assembly

Self-Validation Check: Perform a Kaiser test after every coupling step. A negative test (yellow) confirms complete coupling; a positive test (blue) dictates a double-coupling protocol.

  • Resin Swelling: Weigh 0.5 g of 2-CTC resin (loading ~1.0 mmol/g) into a fritted SPPS vessel. Swell in Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve 1.2 eq of Fmoc-Ala-OH and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: To prevent truncated sequences, cap unreacted trityl chloride sites by adding 1 mL of Methanol (MeOH) and 0.5 mL DIPEA directly to the reaction mixture. Agitate for 15 minutes. Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).

  • Iterative Chain Elongation:

    • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (1x 5 min, 1x 15 min). Wash with DMF (5x).

    • Coupling: Dissolve 3.0 eq of the next amino acid (Fmoc-Pro-OH, then Fmoc-Leu-OH, then Fmoc-Phe-OH), 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq of Oxyma Pure in DMF. Add to resin and agitate for 1 hour.

    • Washing: Wash with DMF (3x) and DCM (3x).

Phase 2: Mild Acid Cleavage

Objective: Liberate the linear peptide (H-Phe-Leu-Pro-Ala-OH) while preserving the C-terminal carboxylic acid.

  • Cleavage Cocktail: Prepare a solution of 1% Trifluoroacetic acid (TFA) in DCM.

  • Execution: Treat the resin with 10 mL of the cleavage cocktail for 3 minutes. Filter the liquid into a round-bottom flask containing 1 mL of 10% Pyridine in Methanol (to immediately neutralize the acid).

  • Repetition: Repeat the 3-minute cleavage step 4 additional times.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the crude linear tetrapeptide.

Phase 3: High-Dilution Head-to-Tail Cyclization

Objective: Overcome ring strain via ultra-high dilution macrolactamization.

  • Dilution: Dissolve the crude linear peptide in anhydrous DMF to achieve a final peptide concentration of 0.1 mM . (e.g., 0.1 mmol of peptide requires 1 Liter of solvent).

  • Activation: Add 1.5 eq of PyBOP and 1.5 eq of 1-Hydroxy-7-azabenzotriazole (HOAt) to the solution[1.12].

  • Base Addition: Add 3.0 eq of DIPEA dropwise under vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 16–24 hours. Monitor completion via LC-MS (look for the mass shift of −18 Da corresponding to the loss of H2​O during lactam formation).

  • Solvent Removal: Concentrate the highly dilute solution under reduced pressure (using a rotary evaporator with a high-vacuum pump) to yield the crude cyclic peptide.

Phase 4: Purification

Because this specific sequence consists entirely of aliphatic and aromatic residues without reactive side chains, a global side-chain deprotection step is unnecessary.

  • Dissolve the crude Cyclo(Pro-Ala-Phe-Leu) in a minimal amount of Acetonitrile/Water (1:1).

  • Purify via Preparative RP-HPLC using a C18 column and a linear gradient of Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA).

  • Lyophilize the pure fractions to obtain the final product as a white powder.

References

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function.ACS Publications.
  • A Cyclic Tetrapeptide (“Cyclodal”) and Its Mirror-Image Isomer Are Both High-Affinity μ Opioid Receptor Antagonists.ACS Publications.
  • Synthesis of Cylcotetrapeptides Analogues to Natural Products as Herbicides.REDI.
  • WO2022117877A1 - Cyclic tetrapeptides and metal complexes thereof.Google Patents.
  • Synthesis of All-l Cyclic Tetrapeptides Using Pseudoprolines as Removable Turn Inducers.ACS Publications.

Application Note: Advanced Head-to-Tail Macrocyclization Strategies for Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic tetrapeptides, such as Cyclo(prolyl-alanyl-phenylalanyl-leucyl) or Cyclo(Pro-Ala-Phe-Leu), represent a highly privileged scaffold in drug discovery due to their exceptional proteolytic stability, membrane permeability, and ability to disrupt protein-protein interactions. However, the chemical synthesis of 12-membered peptidic macrocycles is notoriously difficult. The ground-state E-geometry (trans) of the peptide bonds and severe transannular steric clashes create an immense entropic and enthalpic barrier to cyclization, often resulting in cyclodimerization (forming 24-membered cyclooctapeptides) or C-terminal epimerization[1].

This application note provides a comprehensive, field-proven guide to the head-to-tail macrocyclization of Cyclo(Pro-Ala-Phe-Leu). By leveraging sequence pre-organization, high-dilution kinetics, and advanced solid-phase anchoring (BAL strategy), researchers can bypass the thermodynamic pitfalls of small-ring peptide synthesis[2][3].

Mechanistic Rationale: Overcoming the 12-Membered Ring Barrier

The primary failure mode in cyclic tetrapeptide synthesis is the competition between intramolecular cyclization and intermolecular oligomerization. For cyclization to occur, the linear precursor must adopt a highly constrained, entropically disfavored "turn" conformation[3].

The Role of Proline in Pre-organization

Proline is a natural turn-inducer. Unlike other canonical amino acids, the energy difference between the cis and trans isomers of the Xaa-Pro tertiary amide bond is relatively small. The presence of a cis-proline bond induces a β-turn, drastically reducing the distance between the N-terminal amine and the C-terminal activated ester[4].

Causality in Sequence Selection: A cyclic peptide can be synthesized from any of its linear permutations. For Cyclo(Pro-Ala-Phe-Leu), the optimal linear precursor is H-Ala-Phe-Leu-Pro-OH . Placing Proline at the C-terminus serves two critical functions:

  • Conformational Pre-organization: It maximizes the population of the pre-cyclization conformer.

  • Epimerization Resistance: Proline lacks an amide proton and forms an intermediate oxazolone with high resistance to base-catalyzed C-terminal epimerization during activation, a common side-reaction in difficult macrocyclizations[1][3].

G Linear Linear Precursor H-Ala-Phe-Leu-Pro-OH PreOrg Pre-organized Conformation (cis-Proline) Linear->PreOrg Turn Induction (Intramolecular) Extended Extended Conformation (trans-Proline) Linear->Extended Default State Cyclic Cyclo(Pro-Ala-Phe-Leu) (Monomer, 12-membered) PreOrg->Cyclic High Dilution / Coupling Reagents Dimer Cyclooctapeptide (Dimer, 24-membered) Extended->Dimer High Concentration / Intermolecular Coupling

Caption: Thermodynamic and kinetic pathways governing macrocyclization versus dimerization.

Strategy 1: Solution-Phase Macrocyclization (High Dilution)

Solution-phase cyclization relies on strict kinetic control. By operating at high dilution (≤ 1 mM), the rate of bimolecular collision (dimerization) is exponentially reduced relative to unimolecular ring closure[5].

Step-by-Step Protocol

Self-Validating Check: Because Pro, Ala, Phe, and Leu lack reactive side chains, global side-chain deprotection prior to cyclization is unnecessary, streamlining the purification of the linear precursor.

  • Linear Precursor Synthesis: Synthesize H-Ala-Phe-Leu-Pro-OH via standard Fmoc-SPPS on a 2-chlorotrityl chloride (2-CTC) resin. Cleave using 1% TFA in DCM to yield the fully unprotected linear tetrapeptide.

  • Solvent Preparation: Prepare a highly anhydrous solvent mixture of DMF/DCM (1:1, v/v). Degas with nitrogen.

  • Dilution: Dissolve the linear peptide to a final concentration of 1.0 mM.

  • Activation: Add 3.0 equivalents of T3P (Propylphosphonic anhydride) or HATU . T3P has shown superior efficacy in suppressing dimerization for highly strained tetrapeptides[6].

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) dropwise over 1 hour using a syringe pump. Causality: Slow addition of the base ensures the activated ester is consumed by intramolecular attack immediately upon formation, preventing accumulation of reactive intermediates that could dimerize.

  • Reaction Monitoring: Stir at room temperature for 24–48 hours. Monitor via LC-MS. The desired monomer will appear at [M+H]⁺ = 429.2 Da, while the cyclodimer will appear at [M+H]⁺ = 857.5 Da[7].

  • Purification: Concentrate under reduced pressure, reconstitute in ACN/H₂O, and purify via Preparative RP-HPLC.

Strategy 2: On-Resin Macrocyclization via Backbone Amide Linker (BAL)

To circumvent the large solvent volumes required for solution-phase high dilution, the Backbone Amide Linker (BAL) strategy provides a "pseudo-dilution" effect. By anchoring the peptide to the solid support via a backbone nitrogen, the C-terminus remains free for on-resin head-to-tail cyclization[8][9]. Site-isolation on the resin matrix physically prevents intermolecular dimerization.

Step-by-Step Protocol
  • Resin Preparation: Swell BAL-aldehyde resin (0.1 mmol/g loading to ensure high site-isolation) in DMF.

  • Reductive Amination (Anchoring): Add H-Pro-OAllyl (3 eq) and NaBH₃CN (3 eq) in DMF with 1% AcOH. React for 2 hours to establish the secondary backbone amine[8].

  • Chain Elongation: Couple Fmoc-Leu-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH sequentially. Note: The first coupling to the secondary amine requires highly reactive conditions (e.g., HATU/HOAt or PyAOP) due to steric hindrance[8].

  • Orthogonal Deprotection:

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Remove the C-terminal Allyl ester using Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM.

  • On-Resin Cyclization: Wash the resin thoroughly. Add PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF. Agitate for 24 hours[10].

  • Cleavage: Treat the resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours to release the cyclic tetrapeptide.

BAL_Strategy Resin BAL-Aldehyde Resin Attach Reductive Amination (Attach H-Pro-OAllyl) Resin->Attach Elongate Fmoc SPPS (Add Leu, Phe, Ala) Attach->Elongate Deprotect Orthogonal Deprotection (Remove Allyl & Fmoc) Elongate->Deprotect Cyclize On-Resin Cyclization (PyBOP / DIEA) Deprotect->Cyclize Cleave TFA Cleavage (Release Cyclic Peptide) Cyclize->Cleave

Caption: Workflow for Solid-Phase Peptide Synthesis and on-resin macrocyclization using the BAL strategy.

Emerging Paradigms: The CyClick Ring Contraction Strategy

For sequences that stubbornly resist direct lactamization, the CyClick strategy offers a thermodynamic workaround. Direct formation of a 12-membered ring has a massive activation energy barrier. CyClick bypasses this by first forming a 15-membered cyclic imine (which has a significantly lower energy barrier). This intermediate spontaneously undergoes an irreversible intramolecular acyl transfer (ring contraction) driven by the formation of the highly stable amide backbone, yielding the 12-membered cyclic tetrapeptide without dimerization[5][11].

Quantitative Data & Reagent Selection

Selecting the correct coupling reagent is paramount. The table below summarizes the efficacy of common reagents specifically applied to highly strained tetrapeptide macrocyclizations.

Coupling ReagentMechanism / CharacteristicsEfficacy for TetrapeptidesEpimerization RiskRecommended Strategy
HATU / HOAt Forms highly reactive 7-aza-OBt ester. Fast kinetics.Moderate to High[6]ModerateSolution-phase (with slow base addition)
PyBOP / HOBt Phosphonium-based; avoids guanidinium capping of the N-terminus.High[3][10]LowBAL On-Resin Cyclization
T3P Propylphosphonic anhydride. Generates minimal byproducts.Very High[6]Very LowSolution-phase (Highly strained rings)
DEPBT Organophosphorus reagent. Mediates coupling without base.Low to Moderate[5]Extremely LowSequence-dependent

References

  • Chouhan, G., & James, K. (2013). Efficient Construction of Proline-Containing β-Turn Mimetic Cyclic Tetrapeptides via CuAAC Macrocyclization. Organic Letters - ACS Publications.[Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry.[Link]

  • Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. (1998). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. Journal of the American Chemical Society.[Link]

  • Raj, M., et al. (2022). Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. Elsevier.[Link]

  • Koshidacins A and B Total Synthesis Team. (2025). Late-Stage Native Peptide Modification Approach to the Total Synthesis of Koshidacins A and B. JACS Au - ACS Publications.[Link]

Sources

Application Note: Systematic HPLC Method Development and Preparative Purification of Cyclo(Pro-Ala-Phe-Leu)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclic peptides are at the forefront of modern drug discovery due to their unique conformational rigidity, high resistance to proteolytic degradation, and enhanced ability to traverse cellular lipid bilayers compared to their linear counterparts 1. The target molecule of this application note, Cyclo(prolyl-alanyl-phenylalanyl-leucyl) or Cyclo(Pro-Ala-Phe-Leu) , is a synthetic cyclic tetrapeptide.

Purifying cyclic peptides composed entirely of hydrophobic residues presents distinct chromatographic challenges. Because this molecule lacks free N- and C-termini and contains no ionizable side chains, traditional pH-based retention modeling is ineffective. This guide provides a causality-driven, self-validating methodology for the analytical profiling and preparative scale-up of Cyclo(Pro-Ala-Phe-Leu).

Physicochemical Profiling & Chromatographic Rationale

To design an effective purification strategy, we must first deconstruct the analyte's physicochemical properties.

Table 1: Physicochemical Properties of Cyclo(Pro-Ala-Phe-Leu)

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 428.5 g/mol 2Falls within the small-molecule/peptide bridging gap; requires moderate pore size (100–130 Å).
Hydrophobicity (XLogP3) ~1.7Highly hydrophobic. Standard high-density C18 columns may cause excessive retention and peak broadening.
Ionizable Groups None (Neutral)Mobile phase pH will not alter the analyte's charge state. Additives are used strictly for column silanol suppression and MS ionization.
Aromaticity 1 Phenylalanine (Phe) residueEnables orthogonal selectivity using Biphenyl stationary phases via π-π interactions.
The Causality of Method Choices
  • Stationary Phase Selection: Because Cyclo(Pro-Ala-Phe-Leu) is highly hydrophobic, a standard C18 column can over-retain the peptide, leading to poor recovery and broad peaks. We recommend screening a C4 phase (lower hydrophobicity for sharper peaks) 3 and a Biphenyl phase (to exploit the aromatic ring of the Phe residue) 4.

  • Temperature Dynamics: Cyclic peptides often exhibit slow interconversion between multiple 3D conformers at room temperature, which manifests as split or excessively tailing peaks. Elevating the column temperature (50°C–70°C) increases the interconversion rate, coalescing the conformers into a single, sharp chromatographic peak 3.

  • Mobile Phase Additives: While the peptide is neutral, 0.1% Formic Acid (FA) is utilized over Trifluoroacetic Acid (TFA). TFA is a strong ion-pairing agent unnecessary for neutral peptides and suppresses MS signals. FA provides sufficient acidity to neutralize residual column silanols while maintaining excellent LC-MS compatibility [[1]]().

Mechanism cluster_columns Stationary Phase Interaction Mechanisms Analyte Cyclo(Pro-Ala-Phe-Leu) Neutral, Highly Hydrophobic C18 C18 Phase Risk: Over-retention Analyte->C18 Strong Aliphatic Interactions C4 C4 Phase Benefit: Sharper Peaks Analyte->C4 Moderate Aliphatic Interactions Biphenyl Biphenyl Phase Benefit: Orthogonal Selectivity Analyte->Biphenyl π-π Interactions with Phe

Caption: Mechanistic Interactions Between Cyclo(Pro-Ala-Phe-Leu) and Stationary Phases

Experimental Workflows & Methodologies

Workflow A 1. Sample Prep (DMSO/ACN) B 2. Column Screening (C4 vs Biphenyl) A->B C 3. Gradient Optimization (Shallow Slope) B->C D 4. Preparative Scale-Up (Mass-Directed) C->D E 5. Fraction Analysis (Orthogonal UV/MS) D->E

Caption: Systematic HPLC Method Development Workflow for Cyclic Peptides

Protocol 1: Analytical Screening (Self-Validating System)

This protocol establishes a baseline separation while internally validating the peak identity using orthogonal detection methods.

Step 1: Sample Preparation

  • Action: Dissolve crude Cyclo(Pro-Ala-Phe-Leu) in 50% DMSO / 50% Acetonitrile to achieve a concentration of 2 mg/mL. Vortex for 2 minutes and sonicate for 5 minutes.

  • Causality: The extreme hydrophobicity of the peptide requires strong organic disruption. DMSO ensures complete solubilization, preventing on-column precipitation.

Step 2: Chromatographic Setup

  • Columns: 1) YMC-Triart Bio C4 (150 x 4.6 mm, 3 µm) and 2) Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Column Temperature: Set to 50°C to resolve conformer-induced peak splitting 3.

Step 3: Self-Validating Detection Strategy

  • Action: Configure the Diode Array Detector (DAD) to monitor 214 nm and 254 nm simultaneously. Couple the system to a single quadrupole mass spectrometer (Positive ESI).

  • Validation Logic: 214 nm tracks the generic peptide backbone. 254 nm specifically tracks the aromatic ring of the Phenylalanine residue. The MS confirms the target mass ( [M+H]+ at m/z 429.2). A peak exhibiting all three signals confirms the target analyte without the need for an authentic standard.

Table 2: Analytical Screening Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
17.01.0595
19.01.0595
19.11.0955
25.01.0955

Note: Evaluate the chromatograms. Select the column that provides the highest resolution between the target mass (m/z 429.2) and closely eluting synthetic impurities.

Protocol 2: Preparative Scale-Up & Purification

Once the optimal column chemistry is identified (assume C4 for this specific hydrophobic matrix), the method is scaled up for purification.

Step 1: Focused Gradient Design

  • Action: Identify the elution percentage of Cyclo(Pro-Ala-Phe-Leu) from the analytical run (e.g., elutes at 60% B). Design a shallow gradient focused around this point (e.g., 50% to 70% B over 20 minutes).

  • Causality: Shallow gradients (typically 1% B per minute or less) maximize resolving power for closely related peptide impurities (such as deletion sequences or stereoisomers) 4.

Step 2: Preparative Execution

  • Column: Preparative C4 Column (250 x 21.2 mm, 5 µm).

  • Flow Rate: 20.0 mL/min.

  • Injection Volume: 1.0 mL (2 mg total load).

  • Fraction Collection: Employ Mass-Directed Auto-Purification (MDAP). Trigger fraction collection explicitly upon detection of m/z 429.2.

  • Causality: UV-triggered collection often captures co-eluting non-target impurities. Mass-directed collection ensures only the fraction containing the specific cyclic tetrapeptide is isolated, drastically increasing final purity yields 1.

Table 3: Optimized Preparative HPLC Conditions (Example)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BSegment Purpose
0.020.08020Initial Hold / Loading
2.020.08020Desalting
3.020.05050Rapid Ramp to Focus Window
23.020.03070Shallow Focus Gradient (1%/min)
24.020.0595Column Wash
28.020.08020Re-equilibration

Step 3: Lyophilization Pool the collected fractions containing the target mass and lyophilize directly. Because Formic Acid and Acetonitrile are highly volatile, they will sublime completely, leaving the purified Cyclo(Pro-Ala-Phe-Leu) as a white powder.

References

  • Waters Corporation. "Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology." Waters Application Notes. URL:[Link]

  • Phenomenex. "HPLC Tech Tip: Approach to Peptide Analysis." Phenomenex Knowledge Center. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 192542, Cyclo(prolyl-alanyl-phenylalanyl-leucyl)." PubChem. URL:[Link]

  • YMC Europe GmbH. "UHPLC analysis of cyclic peptides under LC/MS compatible conditions." Chromatography Today. URL:[Link]

Sources

Application Note: In Vitro Profiling of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) – Permeability, Cytotoxicity, and Target Engagement Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Cyclic tetrapeptides (CTPs) represent a highly constrained and rigid class of peptide frameworks. In drug development, these 13- to 14-membered ring structures are increasingly valuable for their ability to1[1]. However, the same ground-state geometry and transannular ring strain that grant them exceptional metabolic stability also 2[2].

This technical guide establishes a self-validating in vitro workflow for evaluating Cyclo(prolyl-alanyl-phenylalanyl-leucyl) (also known as Cyclo(PAFL); CAS 151545-20-9), a model cyclic tetrapeptide[3]. As a Senior Application Scientist, I have designed this protocol to address the unique physicochemical challenges of CTPs. Because tagging a 428.5 Da peptide with a bulky fluorophore would obliterate its native binding kinetics, we must rely on label-free target engagement. Furthermore, standard artificial membrane assays (PAMPA) fail to account for physiological barriers that trap lipophilic macrocycles. Thus, this workflow integrates three critical pillars: Bidirectional Caco-2 Permeability, Cellular Thermal Shift Assay (CETSA), and ATP-based Cell Viability.

Physicochemical Baseline of Cyclo(PAFL)

Before initiating cell-based assays, it is critical to define the analyte's physicochemical parameters to anticipate its behavior in aqueous media and lipid bilayers[3].

PropertyValueMechanistic Relevance to Assay Design
IUPAC / Synonyms Cyclo(Pro-Ala-Phe-Leu); Cyclo PAFLThe proline residue dictates the rigid backbone turn, crucial for PPI mimicry.
CAS Number 151545-20-9Primary identifier for sourcing high-purity (>99%) analytical standards.
Molecular Weight 428.5 g/mol Falls well within Lipinski's Rule of 5, theoretically favorable for permeability.
XLogP3 1.7Moderate lipophilicity; suggests passive diffusion is possible but requires a carrier solvent (DMSO) for stock solutions.
Topological Polar Surface Area 122 ŲBorderline for oral absorption; necessitates rigorous bidirectional Caco-2 testing to evaluate active efflux.
Protocol A: Bidirectional Caco-2 Permeability Assay

Causality & Rationale: Caco-2 cells form polarized monolayers that mimic the human intestinal epithelium. For cyclic peptides like Cyclo(PAFL), standard PAMPA often overestimates permeability because it lacks the4[4]. We utilize a bidirectional model to calculate the efflux ratio, ensuring we capture both passive diffusion and active transport (e.g., P-glycoprotein efflux).

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size).

  • Monolayer Maturation & Self-Validation: Culture for 21 days. Critical Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm², confirming tight junction integrity. A failed TEER indicates a compromised monolayer, which will yield false-positive permeability data.

  • Compound Preparation: Dissolve Cyclo(PAFL) in 100% DMSO, then dilute in HBSS (pH 7.4) to a final concentration of 10 µM. Self-Validation: Ensure final DMSO concentration is ≤ 1% to prevent solvent-induced monolayer toxicity.

  • Dosing:

    • A-to-B (Absorptive): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank HBSS to the basolateral chamber.

    • B-to-A (Secretory): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C with 5% CO₂ on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & LC-MS/MS Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard to precipitate proteins. Quantify Cyclo(PAFL) via LC-MS/MS.

Caco2_Workflow N1 Seed Caco-2 Cells (Transwell Insert) N2 Culture 21 Days (TEER > 400 Ω·cm²) N1->N2 N3 Dose Cyclo(PAFL) (Apical or Basolateral) N2->N3 N4 Incubate 2h (37°C, 5% CO2) N3->N4 N5 Sample Collection & LC-MS/MS Analysis N4->N5

Workflow of the Bidirectional Caco-2 Permeability Assay for Cyclo(PAFL).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Proving that a cyclic peptide engages its intracellular target is notoriously difficult.5[5]. By measuring the shift in the aggregation temperature ( Tagg​ ) of the endogenous protein, we confirm target engagement in a native cellular environment without modifying the peptide.

Step-by-Step Methodology:

  • Cell Treatment: Seed target-expressing cells (e.g., HEK293T) in a 6-well plate. Treat with 10 µM Cyclo(PAFL) or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, detach using Accutase (avoid trypsin to prevent surface protein cleavage), and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow equilibrium of the denatured state.

  • Lysis: Lyse cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Self-Validation: Verify complete lysis via Trypan Blue exclusion under a microscope. Incomplete lysis traps soluble proteins, skewing the melt curve.

  • Clearance: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Detection: Transfer the supernatant (containing the soluble, stabilized target) and quantify using AlphaLISA or quantitative Western Blotting. Calculate the ΔTm​ .

CETSA_Mechanism N1 Intact Cells + Cyclo(PAFL) N2 Thermal Challenge (40°C - 65°C) N1->N2 Induces Unfolding N3 Cell Lysis (Freeze-Thaw) N2->N3 N4 Centrifugation (Remove Aggregates) N3->N4 Precipitate Unbound N5 Quantify Soluble Target (AlphaLISA / Western) N4->N5 Measure Stabilized Complex

Mechanism of action for the Cellular Thermal Shift Assay (CETSA).

Protocol C: Cell Viability / Cytotoxicity Assay

Causality & Rationale: To ensure that the biological effects observed in CETSA are due to specific target engagement rather than general cytotoxicity or membrane disruption by the cyclic peptide, an ATP-based luminescent assay (e.g., CellTiter-Glo) is performed. ATP serves as a direct proxy for metabolically active cells.

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in a white opaque 96-well plate to prevent luminescent cross-talk. Incubate overnight.

  • Treatment: Treat with a dose-response gradient of Cyclo(PAFL) (0.1 µM to 100 µM) for 48 hours.

  • Equilibration & Self-Validation: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Critical Check: Temperature equilibration is mandatory; cold reagents will artificially lower the enzymatic luciferase reaction rate, causing false-positive cytotoxicity readings.

  • Lysis & Detection: Add a volume of reagent equal to the culture medium volume. Shake for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence on a microplate reader.

Representative Quantitative Data Summary

The following table illustrates expected profiling data for a rigid cyclic tetrapeptide like Cyclo(PAFL), demonstrating moderate permeability and specific target stabilization without acute cytotoxicity.

Assay CategoryParameter MeasuredRepresentative ValueScientific Interpretation
Caco-2 Permeability Papp​ (A-to-B) 2.4×10−6 cm/sModerate passive intestinal absorption.
Caco-2 Permeability Efflux Ratio (B-to-A / A-to-B)1.8Ratio < 2.0 indicates a low likelihood of being a strong P-gp efflux substrate.
CETSA ΔTm​ (Target Protein)+4.2 °CSignificant intracellular target engagement and thermodynamic stabilization.
Cell Viability IC50​ (48h exposure)> 100 µMNo acute non-specific cytotoxicity observed at therapeutic concentrations.
References
  • PubChem Compound Summary for CID 192542, Cyclo(prolyl-alanyl-phenylalanyl-leucyl). National Center for Biotechnology Information.3

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. ACS Publications.2

  • Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Organic & Biomolecular Chemistry.1

  • Impact of the mucin barrier on the in vitro membrane permeability of cyclic peptides. NIH / PubMed.4

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.5

Sources

Application Note: Crystallization Strategies for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) for High-Resolution X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Peptide Chemists, and Drug Development Professionals Molecule of Interest: Cyclo(Pro-Ala-Phe-Leu) [CAS: 151545-20-9]

Mechanistic Basis of Cyclic Tetrapeptide Crystallization

The structural elucidation of cyclic tetrapeptides via single-crystal X-ray diffraction (SC-XRD) remains a notorious bottleneck in peptide drug discovery. Unlike larger proteins that fold into predictable secondary structures with distinct hydrophobic cores, cyclic tetrapeptides like Cyclo(prolyl-alanyl-phenylalanyl-leucyl) exist in a highly constrained yet dynamically flexible state.

The Thermodynamic Challenge

In solution, cyclic tetrapeptides often exhibit multiple conformational states (e.g., oscillating between cis-trans-cis-trans and trans-cis-trans-cis peptide bond arrangements)[1]. To achieve a crystalline lattice, the molecule must overcome a significant entropic penalty to lock into a single thermodynamic minimum.

For Cyclo(Pro-Ala-Phe-Leu), the sequence dictates its physicochemical behavior:

  • Proline (Pro): Acts as a critical turn-inducer. The rigid pyrrolidine ring restricts the ϕ angle and frequently forces a cis-amide bond, effectively pre-organizing the macrocycle and reducing the entropic cost of crystallization[2].

  • Phenylalanine (Phe) & Leucine (Leu): These bulky, hydrophobic residues render the peptide largely insoluble in purely aqueous buffers. Their side chains drive intermolecular packing via van der Waals forces and π−π stacking.

  • Alanine (Ala): Serves as a sterically unhindered spacer, allowing the bulkier residues to dictate the crystal lattice.

Because cyclic peptides tend to spontaneously form simple nanotubular assemblies or amorphous aggregates through rapid, uncontrolled intermolecular hydrogen bonding[3], the choice of solvent is the single most critical variable. The solvent must temporarily satisfy the peptide's hydrogen-bond donors/acceptors, preventing premature amorphous precipitation, and then slowly evaporate to allow ordered crystal packing[4].

Conformational_Logic Solution Cyclo(Pro-Ala-Phe-Leu) Solution State Conformer1 Conformer A (cis-trans-cis-trans) Solution->Conformer1 Dynamic Equilibrium Conformer2 Conformer B (trans-cis-trans-cis) Solution->Conformer2 Solvent Solvent Mediation (e.g., Glacial Acetic Acid) Conformer1->Solvent Conformer2->Solvent Amorphous Amorphous Solid (Kinetic Trap) Solvent->Amorphous Fast Evaporation Crystal Single Crystal (Thermodynamic Minimum) Solvent->Crystal Slow Kinetics (H-Bond Network)

Fig 1: Conformational equilibrium and thermodynamic pathways to cyclic tetrapeptide crystallization.

Quantitative Solvent Screening Matrix

Due to the hydrophobicity of the Phe and Leu residues, traditional aqueous protein crystallization screens (e.g., PEG/Ion screens) frequently fail, yielding only clear drops or heavy precipitate. Organic solvents and mixed systems are required.

Table 1: Empirical Solvent Systems for Cyclo(Pro-Ala-Phe-Leu) Crystallization

Solvent SystemMethodPeptide Conc.Expected KineticsResult / Structural Notes
Glacial Acetic Acid Slow Evaporation15-20 mg/mL2–4 WeeksOptimal. Acetic acid disrupts premature H-bonding, yielding high-quality single crystals[4].
Methanol / Water (80:20) Vapor Diffusion10 mg/mL1–2 WeeksModerate. Often results in twinned crystals due to rapid initial nucleation.
Acetonitrile Slow Evaporation5-10 mg/mL< 1 WeekPoor. Tends to form syrup-like amorphous phases or microcrystalline powder.
Chloroform / Methanol (1:1) Solvothermal25 mg/mL10–60 MinutesGood. Rapid transition from gel to 3D-ordered crystal via kinetically controlled heating[5].

Experimental Protocols

Protocol A: Slow Evaporation via Glacial Acetic Acid (Recommended)

This method leverages the hydrogen-bond disrupting capability of glacial acetic acid to prevent the formation of amorphous "syrups" and promote the growth of diffraction-quality single crystals.

Step-by-Step Workflow:

  • Dissolution: Weigh 2.0 mg of highly purified (>98% via HPLC) Cyclo(Pro-Ala-Phe-Leu) into a clean, dust-free glass vial.

  • Solvation: Add 100 µL of HPLC-grade glacial acetic acid. Vortex gently until the peptide is completely dissolved (Concentration: 20 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, sterile borosilicate glass vial. Causality Note: PTFE is required as standard PES/Nylon filters will degrade in strong organic acids, introducing particulate contaminants that cause heterogeneous nucleation.

  • Controlled Evaporation: Puncture the cap of the vial with a single 21-gauge needle to create a micro-pore.

  • Incubation: Place the vial in a vibration-free, temperature-controlled incubator at 20°C in the dark.

  • Monitoring: Inspect weekly under a polarized light microscope. Crystals typically appear as birefringent plates or needles after 14–28 days.

Protocol B: Solvothermal Crystallization

When time is a constraint, solvothermal treatment can expedite the crystallization process from months to minutes by utilizing high thermal energy to overcome the activation barrier of ordered packing[5].

Step-by-Step Workflow:

  • Preparation: Dissolve 5.0 mg of the peptide in 200 µL of a Chloroform/Methanol (1:1 v/v) mixture in a heavy-walled, Teflon-lined sealed glass ampoule.

  • Heating: Submerge the ampoule in a controlled oil bath at 80°C for 15 minutes until the solution is entirely isotropic and clear.

  • Controlled Cooling: Program the heating bath to cool at a strictly controlled rate of 1°C per minute down to 4°C. Causality Note: The slow, linear cooling gradient prevents kinetic trapping (amorphous precipitation) and allows the hydrophobic Phe/Leu side chains to interlock into a stable lattice.

  • Harvesting: Carefully decant the mother liquor. The resulting crystals are often robust and display optical waveguiding properties.

Protocol_Workflow Dissolve Peptide Dissolution (>10 mg/mL) Filter Microfiltration (0.22 µm PTFE) Dissolve->Filter Method Crystallization Method Filter->Method Evap Slow Evaporation (1-4 Weeks) Method->Evap Solvo Solvothermal (1-2 Hours) Method->Solvo Harvest Crystal Harvesting & Cryoprotection Evap->Harvest Solvo->Harvest

Fig 2: Optimized experimental workflow for cyclic tetrapeptide crystallization and harvesting.

Crystal Harvesting and X-Ray Diffraction Preparation

Once crystals of Cyclo(Pro-Ala-Phe-Leu) are obtained, they must be protected from solvent loss, which can instantly degrade the crystal lattice and ruin diffraction resolution.

  • Cryoprotection: Because these crystals are grown in organic or semi-organic environments, traditional aqueous cryoprotectants (like 20% glycerol) are often incompatible and will dissolve the crystal. Instead, use Paratone-N oil or perfluoropolyether (PFPE) .

  • Mounting: Using a MiTeGen loop or nylon cryo-loop, scoop the crystal directly from the mother liquor, drag it through a drop of Paratone-N to strip away residual solvent, and immediately plunge-freeze it in liquid nitrogen (100 K).

  • Diffraction Parameters: Data should be collected at 100 K using a microfocus X-ray source (e.g., CuK α radiation, λ = 1.54158 Å)[4]. Cyclic tetrapeptides frequently crystallize in orthorhombic space groups (e.g., P21​21​21​ ) with multiple conformers in the asymmetric unit ( Z′>1 ) due to the broad and shallow molecular energy minimum of the macrocycle[1].

References

  • NMR and X-ray crystallographic studies on cyclic tetrapeptide, cyclo (D-Phe-Pro-Sar-Gly) Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function Source: Chemical Reviews, ACS Publications URL:[Link]

  • Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides Source: Chemical Reviews, ACS Publications URL:[Link]

Sources

Application Note: Preparation, Solubilization, and Storage of Cyclo(Pro-Ala-Phe-Leu) Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling highly constrained cyclic tetrapeptides requires a rigorous understanding of their physicochemical behavior. Cyclo(prolyl-alanyl-phenylalanyl-leucyl), commonly referred to as Cyclo(Pro-Ala-Phe-Leu)[1], presents unique solubilization challenges due to its rigid backbone and extreme lipophilicity. This application note provides a field-proven, self-validating methodology for the reconstitution and long-term storage of Cyclo(Pro-Ala-Phe-Leu) stock solutions, ensuring molecular integrity and reproducibility in downstream assays.

Physicochemical Profiling & The Causality of Solubilization

To design an effective solubilization strategy, we must first analyze the fundamental properties of the target molecule.

Quantitative Molecular Data
PropertyValueCausality / Impact on Handling
CAS Number 151545-20-9Unique identifier for sourcing and verification[1].
Molecular Weight 428.5 g/mol Required for precise molarity calculations during reconstitution[1].
Molecular Formula C₂₃H₃₂N₄O₄Indicates a high carbon-to-heteroatom ratio, driving lipophilicity[1].
Net Charge (pH 7.4) 0Lack of ionizable N- and C-termini eliminates ionic dipole interactions with water[2].
Sequence Nature Pro-Ala-Phe-Leu100% hydrophobic side chains (pyrrolidine, methyl, benzyl, isobutyl)[1].
The Causality of Solvent Selection

Cyclic tetrapeptides are notoriously difficult to dissolve. Unlike linear peptides, Cyclo(Pro-Ala-Phe-Leu) lacks free terminal amine and carboxyl groups[2]. Because its sequence consists entirely of non-polar amino acids, the molecule possesses a net charge of zero at all physiological pH levels[1][2].

Attempting to dissolve this compound directly in water or standard aqueous buffers (like PBS) will fail. The thermodynamic penalty of exposing the hydrophobic side chains to water forces the cyclic backbones to aggregate, resulting in immediate and irreversible precipitation[3]. Therefore, a strongly polar aprotic solvent—specifically anhydrous Dimethyl Sulfoxide (DMSO) —is strictly required[4][5]. DMSO disrupts intermolecular hydrogen bonding and effectively solvates the hydrophobic faces of the peptide ring[5].

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed as a self-validating system : it incorporates pilot testing and visual endpoints to ensure the peptide is fully solvated before committing the entire reagent batch.

Phase 1: Equilibration and Pilot Testing
  • Thermal Equilibration: Remove the lyophilized vial of Cyclo(Pro-Ala-Phe-Leu) from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening[3].

    • Causality: Opening a cold vial introduces atmospheric moisture. Water condensation on the hydrophobic powder drastically reduces its solubility in organic solvents and promotes rapid hydrolytic degradation[2][3].

  • Centrifugation: Briefly centrifuge the vial at 10,000 x g for 3 minutes to pellet any powder that may have adhered to the cap during transit[3].

  • Pilot Solubility Test: Weigh a small 1 mg test aliquot into a separate low-bind microcentrifuge tube[2][3].

    • Causality: Always validate solubility on a micro-scale. If the batch exhibits unexpected aggregation, you preserve the bulk of your valuable peptide for alternative solvent strategies[3].

Phase 2: Primary Stock Preparation (10 mM)
  • Solvent Addition: To the 1 mg pilot aliquot (MW: 428.5 g/mol ), add exactly 233.3 µL of anhydrous DMSO to achieve a 10 mM primary stock solution[1][6].

  • Mechanical Agitation: Vortex the tube gently for 60 seconds.

  • Self-Validating Endpoint: Perform a visual inspection against a light source. The solution must be completely optically clear. If microscopic particulates remain, sonicate the tube in a room-temperature water bath for 3–5 minutes until absolute clarity is achieved[3][7].

Phase 3: Secondary Dilution for Aqueous Assays

When introducing the DMSO stock into aqueous media (e.g., cell culture media or assay buffers), you must manage the "solvent crash" phenomenon.

  • Dropwise Addition: Add the 10 mM DMSO stock dropwise into the aqueous buffer while vigorously vortexing the receiving tube[7].

    • Causality: Rapid diffusion of DMSO into water leaves localized high concentrations of the "naked" hydrophobic peptide, causing it to crash out of solution. Vigorous mixing disperses the peptide before aggregation can occur[7].

  • Concentration Limits: Ensure the final concentration of DMSO in your working assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity in biological assays[4][5].

Storage, Stability, and Handling Guidelines

Peptides in a liquid state are highly susceptible to chemical degradation and structural destabilization compared to their lyophilized forms[5].

Storage Parameters
StateTemperatureContainer TypeValidated Shelf Life
Lyophilized Powder-20°C to -80°COriginal sealed glass vial24 to 48 months[6]
DMSO Stock Solution-80°CLow-bind polypropyleneUp to 6 months[6]
DMSO Stock Solution-20°CLow-bind polypropyleneUp to 1 month[6]
Aqueous Working Solution4°CStandard plastics< 24 hours (Use immediately)[7]
The Causality of Aliquoting

Immediately upon achieving optical clarity in Phase 2, divide the 10 mM stock into single-use aliquots (e.g., 20 µL per tube)[3][5].

  • Causality: You must strictly avoid freeze-thaw cycles. As a DMSO peptide solution freezes, the solvent crystallizes first, forcing the peptide into highly concentrated localized pockets. This forced proximity induces irreversible hydrophobic aggregation, rendering the peptide inactive upon thawing[3][5][6].

Workflow Visualization

Workflow Start Lyophilized Cyclo(Pro-Ala-Phe-Leu) Eq Equilibrate to Room Temp (Prevent Condensation) Start->Eq Test Pilot Solubility Test (1 mg Aliquot) Eq->Test Solv Add Anhydrous DMSO (Primary Stock: 10 mM) Test->Solv Sonicate Vortex & Sonicate (Ensure Optical Clarity) Solv->Sonicate Aliquot Aliquot into Low-Bind Tubes (Avoid Freeze-Thaw) Sonicate->Aliquot Store Store at -80°C (Stable for 6 Months) Aliquot->Store Dilute Dilute into Assay Buffer (Final DMSO < 1%) Aliquot->Dilute

Workflow for the reconstitution, solubilization, and storage of hydrophobic cyclic tetrapeptides.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 192542, Cyclo(prolyl-alanyl-phenylalanyl-leucyl)." PubChem. URL:[Link]

  • Ten Vials. "Peptide Reconstitution / Storage Guide." Ten Vials Documentation. URL:[Link]

  • CanPeptide. "Peptide Storage & Handling Guidelines." CanPeptide Support. URL:[Link]

Sources

Application Note: Optimal Coupling Strategies for the Synthesis of Cyclo(Pro-Ala-Phe-Leu)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly strained all-L cyclic tetrapeptides (CTPs) such as Cyclo(Pro-Ala-Phe-Leu) represents a formidable challenge in peptide chemistry. As a Senior Application Scientist, I approach this not merely as a sequence of coupling steps, but as an exercise in thermodynamic and kinetic control. This application note dissects the causality behind retrosynthetic sequence selection, evaluates the quantitative performance of modern coupling reagents, and provides a self-validating experimental protocol designed to maximize monomeric macrolactamization while suppressing epimerization and cyclodimerization.

Mechanistic Rationale: Overcoming the 12-Membered Ring Barrier

The primary hurdle in synthesizing a 12-membered CTP is inherent ring strain. The strong π -character of peptide bonds naturally favors an extended transoid conformation, which entropically opposes the spatial proximity required for head-to-tail cyclization 1. Consequently, attempts to cyclize linear tetrapeptides frequently result in two dominant side reactions: cyclodimerization (yielding the unstrained cyclic octapeptide) and C-terminal epimerization 2.

To engineer a successful cyclization, the retrosynthetic disconnection must be strategically placed. For Cyclo(Pro-Ala-Phe-Leu), the optimal linear precursor is H-Ala-Phe-Leu-Pro-OH .

The Causality of C-Terminal Proline:

  • Conformational Pre-organization: Proline acts as a robust turn-inducer. Its cyclic pyrrolidine side chain restricts the ϕ torsion angle, increasing the population of the cis-amide bond conformer and effectively pre-organizing the N- and C-termini for cyclization 3.

  • Epimerization Resistance: Proline lacks an amide NH proton. This prevents the formation of the classical, highly racemization-prone oxazolone intermediate during C-terminal activation, thereby drastically suppressing base-catalyzed epimerization [[4]]().

G L Linear Precursor H-Ala-Phe-Leu-Pro-OH Act Activation (Coupling Reagent + Base) L->Act High Dilution Int Activated C-Terminus (O-Acyl / Phosphonium) Act->Int Cyc Macrolactamization Cyclo(Pro-Ala-Phe-Leu) Int->Cyc Intramolecular (Target) Dim Cyclodimerization (Octapeptide) Int->Dim Intermolecular (Side Reaction) Epi Epimerization (D-Pro Epimer) Int->Epi Base-Catalyzed (Side Reaction)

Retrosynthetic cyclization logic and competing reaction pathways.

Coupling Reagent Analytics

Even with sequence pre-organization, activation of the C-terminus requires a delicate balance. Excessive activation with highly reactive uronium salts (e.g., HATU) often leads to rapid epimerization before cyclization can occur, while insufficient activation promotes intermolecular oligomerization 4.

While HATU is the gold standard for standard linear peptide coupling due to its high reactivity 5, its use in highly strained CTPs often yields complex mixtures of epimers and dimers [[6]](). Conversely, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) exhibits remarkable resistance to racemization and is highly effective for head-to-tail cyclizations where maintaining stereochemical integrity is paramount 7. Additionally, FDPP (pentafluorophenyl diphenylphosphinate) has been empirically shown to provide consistently higher cyclization yields for all-L tetrapeptides compared to standard reagents 1. Propylphosphonic anhydride (T3P ) has also demonstrated exquisite diastereoselectivity when paired with weaker bases 8.

Quantitative Comparison of Coupling Reagents for CTP Synthesis
Coupling ReagentActivation IntermediateReactivity ProfileEpimerization RiskPrimary Byproduct
HATU / DIPEA O-At UroniumVery HighHighEpimerized CTP, Dimer
PyBOP / DIPEA PhosphoniumHighModerate-HighCyclodimer (Octapeptide)
DEPBT / DIPEA OrganophosphorusModerateVery LowUnreacted / Linear Oligomers
FDPP / DIPEA Phosphinate EsterModerateLowUnreacted Linear
T3P / Pyridine Mixed AnhydrideModerateVery LowUnreacted Linear

Based on optimal conditions for highly strained all-L cyclic tetrapeptides. For Cyclo(Pro-Ala-Phe-Leu), DEPBT or FDPP are the recommended reagents to maximize yield while preserving the L-Pro stereocenter.

Validated Experimental Protocol

This protocol outlines a self-validating system for the synthesis of Cyclo(Pro-Ala-Phe-Leu). It relies on high-dilution macrolactamization and continuous LC-MS monitoring to dynamically assess the success of the intramolecular reaction.

Workflow SPPS 1. Fmoc-SPPS (2-CTC Resin) Cleavage 2. Mild Cleavage (1% TFA/DCM) SPPS->Cleavage Dilution 3. High Dilution (0.001 M in DMF) Cleavage->Dilution Coupling 4. DEPBT / DIPEA (48-72h, 25°C) Dilution->Coupling Purif 5. RP-HPLC Purification Coupling->Purif

Step-by-step experimental workflow for synthesizing Cyclo(Pro-Ala-Phe-Leu).

Phase 1: Synthesis of the Linear Precursor
  • Resin Loading: Load Fmoc-Pro-OH onto 2-Chlorotrityl chloride (2-CTC) resin. Causality: 2-CTC resin prevents diketopiperazine formation during the deprotection of the second amino acid and allows for mild acidic cleavage.

  • Elongation: Perform standard Fmoc-SPPS to assemble H-Ala-Phe-Leu-Pro-Resin using DIC/OxymaPure for couplings and 20% piperidine in DMF for deprotections.

  • Cleavage: Cleave the linear peptide using 1% TFA in DCM for 30 minutes. Filter the resin, concentrate the filtrate under reduced pressure, and precipitate the peptide in cold diethyl ether to yield crude H-Ala-Phe-Leu-Pro-OH .

Phase 2: High-Dilution Macrolactamization
  • Solvent Preparation: Dissolve the crude linear peptide in anhydrous DMF to achieve a strict concentration of 0.001 M . Causality: High dilution is paramount to entropically favor the intramolecular cyclization over intermolecular oligomerization3.

  • Activation: Add DEPBT (1.5 equivalents) followed dropwise by DIPEA (3.0 equivalents). Stir the reaction mixture at 25°C under an inert atmosphere (N2 or Ar) for 48–72 hours.

  • Self-Validating LC-MS Check (Critical Step):

    • At t=24h and t=48h , pull a 100 µL aliquot and analyze via LC-MS.

    • Diagnostic Markers: Monitor the ratio of the target cyclic monomer ( [M+H]+≈429.3 m/z ) to the cyclic dimer ( [M+H]+≈857.6 m/z ).

    • System Validation: If the dimer peak exceeds 15% relative abundance, the system self-diagnoses that the effective molarity of the intramolecular reaction is failing (indicating insufficient dilution or overly rapid activation). Adjust future scale-ups to 0.0005 M.

  • Workup & Purification: Once the linear precursor is consumed, remove the DMF in vacuo. Re-dissolve the residue in a minimal amount of ACN/H2O and purify via Preparative RP-HPLC (C18 column, 0.1% TFA in H2O/ACN gradient). Lyophilize the pure fractions to yield Cyclo(Pro-Ala-Phe-Leu).

References

  • Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis Nature Communications / NIH[Link]

  • Synthesis of All-l Cyclic Tetrapeptides Using Pseudoprolines as Removable Turn Inducers Journal of the American Chemical Society (ACS)[Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics RSC Advances[Link]

  • Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization Organic & Biomolecular Chemistry / PMC[Link]

  • Contemporary strategies for peptide macrocyclization Nature Reviews Chemistry / Uni-Kiel[Link]

Sources

Application of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in targeted drug delivery research

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Cyclo(prolyl-alanyl-phenylalanyl-leucyl) Scaffolds for Targeted Intracellular Drug Delivery

Executive Summary & Rationale

The development of targeted drug delivery systems is frequently bottlenecked by two biological barriers: premature proteolytic degradation in systemic circulation and poor translocation across hydrophobic cellular membranes. Cyclic tetrapeptides (CTPs) represent a privileged structural class that directly addresses these challenges[1].

Specifically, Cyclo(prolyl-alanyl-phenylalanyl-leucyl) —hereafter referred to as Cyclo(PAFL) —is a highly lipophilic, conformationally restricted macrocycle (CID 192542)[2]. By lacking N- and C-termini, it exhibits near-total resistance to exopeptidases[3]. Furthermore, the incorporation of Proline induces a rigid β-turn, pre-organizing the backbone, while the hydrophobic side chains (Phenylalanine, Leucine, Alanine) facilitate spontaneous insertion into lipid bilayers[4]. As a Senior Application Scientist, I have designed this technical guide to detail how researchers can leverage Cyclo(PAFL) either as a cell-penetrating peptide-drug conjugate (PDC) core or as a hydrophobic anchor for surface-functionalized lipid nanoparticles (LNPs)[5].

Mechanistic Insights: The Causality of the Cyclo(PAFL) Scaffold

Understanding why Cyclo(PAFL) behaves the way it does is critical for downstream experimental design:

  • Conformational Rigidity: Linear peptides suffer from high entropic penalties when binding to targets or membranes. Cyclo(PAFL) is locked into a low-energy state. The Proline residue forces a cis-peptide bond configuration, creating a compact, rigid ring that easily navigates the interstitial fluid pressure (IFP) of dense tumor microenvironments[5].

  • Membrane Translocation: The sequence lacks hydrogen bond donors at the termini, drastically lowering its topological polar surface area (122 Ų)[2]. This allows the molecule to partition effectively into the hydrophobic core of cellular membranes, promoting endocytosis and subsequent pH-dependent endosomal escape[1].

Uptake_Mechanism N1 Cyclo(PAFL) Carrier (Extracellular) N2 Lipid Bilayer Insertion (Hydrophobic Anchor) N1->N2 Binding N3 Endocytosis (Internalization) N2->N3 Invagination N4 Endosomal Escape (Vesicle Disruption) N3->N4 Acidification N5 Cytosolic Delivery (Target Engagement) N4->N5 Release

Fig 1: Mechanism of cellular uptake and endosomal escape mediated by the Cyclo(PAFL) scaffold.

Quantitative Data Summaries

To justify the use of Cyclo(PAFL) in your formulations, it is essential to compare its physicochemical properties against standard linear alternatives.

Table 1: Physicochemical Properties of Cyclo(PAFL) [2]

Property Value Implication for Drug Delivery
Molecular Weight 428.5 g/mol Falls well within Lipinski's Rule of 5, favoring passive membrane permeability.
LogP (Computed) 1.7 Optimal lipophilicity for lipid bilayer insertion without causing severe aqueous insolubility.
Topological Polar Surface Area 122 Ų Facilitates transcellular diffusion across the plasma membrane.

| Hydrogen Bond Donors | 4 | Minimized H-bond donors (due to cyclization) enhance bioavailability and reduce solvation penalties. |

Table 2: Comparative Advantages: Linear vs. Cyclic PAFL [3]

Parameter Linear Pro-Ala-Phe-Leu Cyclo(Pro-Ala-Phe-Leu)
Exopeptidase Stability Low (Half-life in minutes) High (Half-life in hours to days)
Conformational State Highly flexible, high entropic cost Rigid, β-turn stabilized

| Cellular Uptake | Poor | Enhanced (Hydrophobic penetration) |

Self-Validating Experimental Protocols

Protocol A: Synthesis of Cyclo(PAFL)-Drug Conjugates via SPPS

The synthesis of cyclic tetrapeptides is notoriously difficult due to competing intermolecular dimerization. This protocol utilizes a self-validating high-dilution approach[4].

Step 1: Linear Assembly on 2-CTC Resin

  • Action: Synthesize the linear sequence (Pro-Ala-Phe-Leu) on a 2-chlorotrityl chloride (2-CTC) resin using standard Fmoc chemistry.

  • Causality: 2-CTC resin is chosen specifically because it allows for mild acidic cleavage (1% Trifluoroacetic acid in Dichloromethane). This ensures the peptide is cleaved from the resin without removing side-chain protecting groups, which is critical to prevent unwanted side reactions during the macrocyclization step[4].

Step 2: Head-to-Tail Macrolactamization

  • Action: Dissolve the protected linear peptide in Dimethylformamide (DMF) at a highly dilute concentration (≤ 1 mM). Add 3 equivalents of HATU and 6 equivalents of DIPEA. Stir for 24 hours.

  • Causality: High dilution thermodynamically favors intramolecular ring closure over intermolecular polymerization. The Proline residue naturally kinks the linear chain, bringing the N- and C-termini into spatial proximity, drastically lowering the activation energy required for cyclization.

Step 3: Self-Validation (Quality Control)

  • Action: Perform LC-MS analysis on the crude product.

  • Validation Logic: You must observe a mass shift of exactly -18 Da (loss of H₂O) from the linear precursor mass. If the primary mass peak is double the expected weight, your dilution was insufficient, resulting in dimerization. Proceed to payload conjugation (e.g., via click chemistry to a modified side chain) only if the -18 Da shift is confirmed.

Synthesis_Workflow A 1. Solid-Phase Peptide Synthesis (Linear Pro-Ala-Phe-Leu) B 2. Mild Acidic Cleavage (Retains Side-Chain Protection) A->B C 3. Head-to-Tail Cyclization (High Dilution Conditions) B->C D 4. Payload Conjugation (e.g., Fluorophore/Drug) C->D E 5. Nanoparticle Formulation (Surface Functionalization) D->E

Fig 2: Step-by-step workflow for synthesizing and functionalizing Cyclo(PAFL) drug conjugates.

Protocol B: Formulation of Cyclo(PAFL)-Functionalized Lipid Nanoparticles (LNPs)

Cyclo(PAFL) can be used to functionalize the surface of LNPs to enhance deep tumor penetration[5].

Step 1: Thin-Film Hydration

  • Action: Dissolve structural lipids (e.g., DSPC, Cholesterol), PEG-lipids, and a lipid-conjugated Cyclo(PAFL) derivative in chloroform/methanol (2:1 v/v). Evaporate the solvent under reduced pressure to form a thin lipid film.

  • Causality: Co-dissolving the cyclic peptide with the lipids ensures that the highly hydrophobic PAFL ring embeds deeply into the lipid bilayer during self-assembly, acting as a stable anchor that prevents the targeting ligand from dissociating in systemic circulation[5].

Step 2: Extrusion and Sizing

  • Action: Hydrate the film with PBS (pH 7.4) containing your hydrophilic drug payload. Pass the multilamellar vesicles through a polycarbonate membrane (100 nm pore size) 11–15 times using a mini-extruder.

  • Causality: Extrusion forces the reorganization of lipids into uniform, unilamellar vesicles. Uniformity is strictly required to ensure predictable pharmacokinetics and consistent endocytic uptake by target cells.

Step 3: Self-Validation (DLS & Zeta Potential)

  • Action: Analyze the formulation using Dynamic Light Scattering (DLS).

  • Validation Logic: A successful formulation must yield a Polydispersity Index (PDI) of < 0.2 . If the PDI is > 0.2 or the size exceeds 150 nm, the hydrophobic nature of the Cyclo(PAFL) peptide has likely caused inter-particle aggregation. This acts as an immediate stop-gate; the lipid-to-peptide molar ratio must be decreased before proceeding to in vitro assays.

References

  • PubChem. "Cyclo(prolyl-alanyl-phenylalanyl-leucyl) | C23H32N4O4 | CID 192542". National Institutes of Health (nih.gov).
  • Park S. E., et al. "Cyclic Cell-Penetrating Peptides as Efficient Intracellular Drug Delivery Tools". Molecular Pharmaceutics - ACS Publications.
  • Wang, C., et al. "Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery". Int J Nanomedicine - Dove Medical Press.
  • Dissanayake, S., et al. "Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function". ACS Publications.
  • RSC Publishing. "Cyclic peptide drugs approved in the last two decades (2001–2021)".

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Macrocyclization Yield in Cyclo(prolyl-alanyl-phenylalanyl-leucyl) Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of cyclo(prolyl-alanyl-phenylalanyl-leucyl), a cyclic tetrapeptide of significant interest. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low macrocyclization yield. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What is head-to-tail macrocyclization?

Head-to-tail cyclization is a fundamental strategy in peptide chemistry where the N-terminal amino group of a linear peptide is covalently linked to its C-terminal carboxyl group, forming a continuous ring via an amide bond.[1] This transformation is crucial for enhancing the stability, bioavailability, and biological activity of peptides compared to their linear counterparts.[1]

Q2: Why is my crude cyclization reaction mixture showing multiple peaks on HPLC?

A complex HPLC profile of the crude reaction mixture often indicates the presence of unreacted linear precursor, oligomeric side products (dimers, trimers), and potentially diastereomers resulting from racemization. Each of these represents a loss of the desired monomeric cyclic peptide and contributes to a lower overall yield.

Q3: What are the primary competing reactions during macrocyclization?

The main competitor to the desired intramolecular cyclization is intermolecular oligomerization (e.g., dimerization, trimerization).[2] This occurs when the activated C-terminus of one linear peptide molecule reacts with the N-terminus of another, rather than its own. This process is highly concentration-dependent.[2][3]

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low yields in the synthesis of cyclo(Pro-Ala-Phe-Leu).

Problem 1: The yield of the monomeric cyclic peptide is consistently low, with significant formation of oligomers.

Q: What is the most likely cause of excessive oligomerization, and how can I mitigate it?

A: The primary driver of intermolecular reactions is high reactant concentration.[2][4] To favor the desired intramolecular cyclization, the reaction must be performed under high-dilution or pseudo-high dilution conditions.[2][3][5]

  • Causality: At high concentrations, the probability of collision between two different linear peptide molecules is statistically higher than the probability of the two ends of the same molecule coming into the correct proximity for cyclization. This is an entropically unfavorable process.[3][6] By significantly lowering the concentration, you reduce the frequency of intermolecular encounters, giving the intramolecular reaction a kinetic advantage.[4]

  • Recommended Protocol (High-Dilution Cyclization):

    • Preparation: Synthesize and purify the linear precursor H-Pro-Ala-Phe-Leu-OH. Ensure the N-terminus (Pro) and C-terminus (Leu) are deprotected.

    • Dissolution: Dissolve the linear peptide in a suitable solvent, such as N,N-dimethylformamide (DMF), to a final concentration in the range of 1-5 mM.[2]

    • Activation and Cyclization:

      • Cool the solution to 0°C.

      • Slowly add the coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) to the peptide solution over several hours using a syringe pump. This maintains a consistently low concentration of the activated species.[5]

    • Monitoring: Track the disappearance of the linear precursor and the appearance of the cyclic product using analytical RP-HPLC coupled with mass spectrometry (LC-MS).[2]

    • Work-up and Purification: Once the reaction is complete, quench any remaining active esters, remove the solvent under reduced pressure, and purify the cyclic peptide using preparative HPLC.

Problem 2: The cyclization reaction is sluggish or stalls, leaving a large amount of unreacted linear peptide.

Q: My cyclization isn't proceeding to completion. How can I improve the reaction kinetics and drive it forward?

A: Inefficient activation of the C-terminal carboxyl group or a suboptimal choice of coupling reagent can lead to a stalled reaction. The choice of coupling reagent is critical for efficient amide bond formation, especially in sterically hindered or aggregation-prone sequences.[7][8]

  • Causality: The rate and efficiency of the cyclization depend on the reactivity of the active ester intermediate formed by the coupling reagent.[7] Reagents like HATU form a highly reactive OAt-ester, which often leads to faster and cleaner reactions compared to HBTU, which forms a less reactive OBt-ester.[7] The presence of proline in the sequence can also influence the conformation of the linear peptide, potentially making the termini less accessible for reaction.

  • Troubleshooting Steps & Comparative Data:

    • Evaluate Different Coupling Reagents: If you are using a standard carbodiimide like DCC/HOBt, consider switching to a more potent uronium or phosphonium salt-based reagent.

Coupling ReagentClassRelative ReactivityKey Advantages
DCC/EDC + HOBtCarbodiimideModerateCost-effective
HBTUUronium SaltHighGood efficiency
HATU Uronium Salt Very High Faster reactions, lower racemization risk, excellent for difficult couplings.[7][9]
PyBOPPhosphonium SaltHighEffective, but can be more expensive.[8]
DEPBTPhosphonium SaltHighKnown to cause very little epimerization.[10]
Problem 3: The mass spectrum of the product shows the correct mass, but the yield is low after purification, and NMR analysis is ambiguous.

Q: I seem to be making the product, but my final isolated yield is poor. Could racemization be the issue?

A: Yes, racemization at the C-terminal leucine residue during the activation step is a common side reaction that can significantly impact the final yield of the desired stereoisomer.[11] This leads to the formation of a diastereomer, cyclo(prolyl-alanyl-phenylalanyl-D-leucyl), which may be difficult to separate from the target L-leucyl epimer by standard HPLC.

  • Causality: The activation of the C-terminal carboxyl group makes the alpha-proton of that residue acidic and susceptible to abstraction by the base used in the reaction. This leads to a loss of stereochemical integrity. Additives like 1-hydroxy-7-azabenzotriazole (HOAt), which is incorporated in HATU, are known to suppress this side reaction.[9][12]

  • Diagnostic and Mitigation Workflow:

    Caption: Workflow for diagnosing and mitigating racemization.

  • Experimental Protocol (Minimizing Racemization):

    • Reagent Choice: Utilize HATU as the coupling reagent, as its HOAt moiety is superior at suppressing racemization compared to the HOBt found in HBTU.[7][12]

    • Temperature Control: Perform the entire reaction, including the slow addition of reagents, at 0°C or even -15°C.

    • Base Selection: Use a hindered base like diisopropylethylamine (DIPEA). Avoid stronger, non-hindered bases that can more readily promote epimerization.

    • Analysis: Use chiral HPLC or advanced 2D NMR techniques like NOESY/ROESY to confirm the stereochemical integrity and conformation of the final product.[13][14][15]

III. Advanced Strategies

On-Resin Cyclization

For sequences prone to aggregation or when solution-phase cyclization yields are poor, on-resin cyclization offers an alternative. This technique utilizes the principle of "pseudo-dilution," where peptide chains are anchored to a solid support, sterically isolating them from each other and favoring intramolecular reactions.[2][3]

Sources

Preventing C-terminal epimerization during Cyclo(prolyl-alanyl-phenylalanyl-leucyl) formation

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing C-Terminal Epimerization during Cyclo(Pro-Ala-Phe-Leu) Formation Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the . Synthesizing cyclic tetrapeptides like Cyclo(prolyl-alanyl-phenylalanyl-leucyl) (Cyclo(Pro-Ala-Phe-Leu)) is notoriously difficult. The inherent ring strain of a 12-membered macrocycle imposes a high entropic barrier, drastically slowing down the head-to-tail cyclization rate. This kinetic bottleneck allows competing side reactions—specifically oligomerization and C-terminal epimerization—to dominate the reaction pathway[1],[2].

This guide provides field-proven, mechanistically grounded troubleshooting steps to eliminate epimerization and maximize your cyclomonomer yield.

Diagnostic Decision Tree

Before proceeding to the detailed Q&A, use the following diagnostic workflow to identify the root cause of epimerization in your current synthetic route.

G Start Epimerization Detected in Cyclo(Pro-Ala-Phe-Leu) Q1 Is Proline at the C-terminus of linear precursor? Start->Q1 Redesign Redesign Sequence: Use H-Ala-Phe-Leu-Pro-OH Q1->Redesign No Q2 Are you using strong bases (e.g., DIEA/DIPEA)? Q1->Q2 Yes Redesign->Q2 Base Switch to weaker, hindered base (e.g., 2,4,6-Collidine) Q2->Base Yes Q3 Using highly reactive uronium reagents (HATU)? Q2->Q3 No Base->Q3 Coupling Switch to DEPBT or T3P for epimerization resistance Q3->Coupling Yes Success Epimerization-Free Macrolactamization Q3->Success No Coupling->Success

Diagnostic workflow for resolving C-terminal epimerization during cyclic tetrapeptide formation.

Troubleshooting Guide: Mechanistic Q&A

Q: Why is my C-terminal Leucine epimerizing so heavily when I try to cyclize H-Pro-Ala-Phe-Leu-OH? A: This is a classic sequence-design failure. When a linear peptide is activated at the C-terminus, the oxygen of the penultimate amide bond can attack the activated carbonyl, forming an oxazolone intermediate[1]. Because cyclic tetrapeptide formation is kinetically slow, the oxazolone has ample time to undergo base-catalyzed enolization. This rapidly scrambles the stereocenter, leading to the incorporation of D-Leucine[3].

Q: How does changing the linear precursor to H-Ala-Phe-Leu-Pro-OH solve this? A: Retrosynthetic disconnection is your most powerful tool. Proline is a secondary amine and lacks the amide (NH) proton necessary to form the aromatic oxazolone ring. By strategically placing Proline at the C-terminus (H-Ala-Phe-Leu-Pro-OH), you completely shut down the oxazolone-driven epimerization pathway[1].

Q: I switched to H-Ala-Phe-Leu-Pro-OH, but I am still seeing 5-10% epimerization. What is causing this? A: If the oxazolone pathway is blocked, epimerization is occurring via direct α -proton abstraction. This happens when you use strong, unhindered bases like N,N-Diisopropylethylamine (DIEA/DIPEA). Because the activated ester sits in solution waiting for the sterically hindered N-terminus to attack, DIEA can directly deprotonate the α -carbon. You must substitute DIEA with a weaker, sterically hindered base like 2,4,6-collidine, which minimizes epimerization in favor of natural product formation,.

Q: Which coupling reagent is optimal for highly strained cyclic tetrapeptides? A: Avoid highly reactive uronium salts like HATU or HBTU for slow cyclizations, as they over-activate the C-terminus and exacerbate side reactions. Instead, use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or T3P (Propylphosphonic anhydride). DEPBT mediates amide bond formation via a stable HOOBt ester intermediate, demonstrating remarkable resistance to racemization even under extended reaction times[4].

Quantitative Data: Reagent & Precursor Optimization

The following table synthesizes the expected outcomes when varying the linear precursor, coupling reagent, and base during the synthesis of Cyclo(Pro-Ala-Phe-Leu).

Linear Precursor SequenceCoupling ReagentBaseEpimerization RiskPrimary Mechanism of Failure
H-Pro-Ala-Phe-Leu-OHHATUDIEAHigh (>30%) Oxazolone formation at C-terminal Leu
H-Ala-Phe-Leu-Pro-OHHATUDIEAModerate (~10%) Direct α -proton abstraction by strong base
H-Ala-Phe-Leu-Pro-OHT3PPyridineLow (<5%) Slow cyclization rate due to ring strain[2]
H-Ala-Phe-Leu-Pro-OH DEPBT 2,4,6-Collidine Trace (<1%) Optimized Conditions[4]
Standard Operating Procedure (SOP)
Epimerization-Free Macrolactamization of H-Ala-Phe-Leu-Pro-OH

This protocol is designed as a self-validating system. By controlling concentration, base strength, and activation kinetics, it ensures that intramolecular cyclization outpaces both epimerization and oligomerization.

Materials Required:

  • Linear precursor: H-Ala-Phe-Leu-Pro-OH (Fully deprotected, >95% purity)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Coupling Reagent: DEPBT

  • Base: 2,4,6-Collidine

Step-by-Step Methodology:

  • High-Dilution Preparation: Dissolve the linear tetrapeptide in anhydrous DMF to achieve a final concentration of 1.0 mM .

    • Causality: Extreme dilution is mandatory for tetrapeptides. It entropically disfavors intermolecular collisions (which cause cyclodimerization into octapeptides) while allowing the intramolecular head-to-tail collision to occur.

  • Base Addition: Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere. Add 3.0 equivalents of 2,4,6-collidine.

    • Causality: Cooling the solution stabilizes the activated intermediate, while the weak, hindered nature of collidine prevents α -proton abstraction[2].

  • Activation: Add 2.0 equivalents of DEPBT to the chilled solution.

    • Causality: DEPBT generates a neutral, highly stable active ester that resists racemization[4].

  • Reaction Maturation: Stir the solution at 0 °C for 30 minutes, then allow it to slowly warm to room temperature (20–25 °C). Stir continuously for 24 to 48 hours.

  • Validation Checkpoint (In-Process Control): At 24 hours, withdraw a 100 µL analytical aliquot. Quench with 5% TFA in water and analyze via LC-MS.

    • Self-Validation: You must observe the mass of the cyclic monomer ( [M+H]+=429.2 ). The linear precursor mass ( [M+H]+=447.2 ) should be absent. If multiple peaks at m/z 429.2 appear, diastereomers (epimerization) have formed. If a peak at m/z 857.4 appears, cyclodimerization has occurred.

  • Workup & Purification: Once complete, evaporate the DMF in vacuo. Re-dissolve the crude mixture in ethyl acetate, wash sequentially with 5% aqueous citric acid, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , concentrate, and purify the target cyclomonomer via preparative RP-HPLC.

Frequently Asked Questions (FAQs)

Q: Can I use pseudoprolines to force the cyclization of a difficult sequence? A: Yes. If you are forced to use a sequence that lacks a natural Proline at the C-terminus, incorporating a pseudoproline (e.g., derived from Ser, Thr, or Cys) elsewhere in the backbone induces a cis-amide bond. This pre-organizes the linear peptide into a turn conformation, bringing the N- and C-termini into close proximity, drastically increasing the cyclization rate and outcompeting epimerization[1].

Q: Why did my reaction yield a cyclic octapeptide instead of a tetrapeptide? A: You experienced cyclodimerization. 12-membered rings possess severe transannular strain. If the concentration of your linear precursor exceeds 2.0 mM, the molecules will preferentially react intermolecularly to form a strain-free 24-membered cyclic octapeptide[1]. Always strictly adhere to high-dilution conditions ( 1.0 mM).

References
  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. ACS Publications.[Link]

  • Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization. PMC - NIH.[Link]

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. ACS Publications.[Link]

  • Contemporary strategies for peptide macrocyclization. Nature Chemistry.[Link]

Sources

Technical Support Center: Improving Aqueous Solubility of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) for Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclo(prolyl-alanyl-phenylalanyl-leucyl), hereafter referred to as Cyclo(Pro-Ala-Phe-Leu), is a synthetic cyclic tetrapeptide. Its structure, rich in hydrophobic residues like phenylalanine and leucine, presents a significant challenge for researchers: poor aqueous solubility. This guide provides a systematic, multi-tiered approach to overcoming this hurdle, ensuring reliable and reproducible results in your bioassays. We will move from simple solvent adjustments to more advanced formulation strategies, explaining the scientific principles behind each method.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my Cyclo(Pro-Ala-Phe-Leu) not dissolving in aqueous buffers like PBS?

A: The peptide's structure contains two highly hydrophobic amino acids, Phenylalanine (Phe) and Leucine (Leu). These residues make the molecule resistant to dissolving in water-based solutions, a common issue for many cyclic peptides which can adopt conformations that shield polar groups from the solvent.[1][2]

Q2: I dissolved the peptide in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What happened?

A: This is a common phenomenon called "antisolvent precipitation." The peptide is soluble in the strong organic solvent (DMSO), but when this solution is diluted into an aqueous buffer (the antisolvent), the solvent strength is no longer sufficient to keep the hydrophobic peptide dissolved, causing it to precipitate.[1][3] The key is to ensure the final concentration of the organic solvent in the aqueous solution is high enough to maintain solubility.

Q3: What is the maximum concentration of Dimethyl Sulfoxide (DMSO) I can use in my cell-based assay?

A: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate DMSO up to 0.1% without significant cytotoxicity.[4][5][6] Some robust lines may tolerate up to 0.5%, but it is critical to run a vehicle control (your assay medium with the same final DMSO concentration, but without the peptide) to determine the specific tolerance of your system.[4][6]

Q4: Can I heat the solution or sonicate it to improve solubility?

A: Gentle warming (e.g., to 37-40°C) and brief sonication can help overcome the initial energy barrier to dissolution.[1] However, if the peptide is not fundamentally soluble at that concentration, it may precipitate out again upon cooling or over time. These methods are best used to aid the dissolution process with a suitable solvent system, not as a standalone solution.

Part 2: Troubleshooting Guide: A Step-by-Step Approach

This guide is structured in tiers. Always start with Tier 1 methods before proceeding to more complex and potentially assay-interfering strategies in Tier 2.

Decision-Making Workflow

The following diagram outlines the logical progression for troubleshooting the solubility of Cyclo(Pro-Ala-Phe-Leu).

Solubility_Workflow cluster_start cluster_tier1 Tier 1: Initial Optimization cluster_tier2 Tier 2: Advanced Formulation cluster_end start Start: Peptide Powder t1_stock Protocol 1.1: Prepare High-Concentration Stock in 100% DMSO start->t1_stock t1_dilute Protocol 1.2: Dilute into Assay Buffer t1_stock->t1_dilute t1_check Check for Precipitation (Final DMSO < 0.5%) t1_dilute->t1_check t2_choice Precipitate Persists or DMSO % is too high t1_check->t2_choice Yes end_success Soluble: Proceed to Bioassay (with vehicle control) t1_check->end_success No t2_surfactant Protocol 2.1: Use Surfactants (e.g., Tween® 80, Pluronic® F-68) t2_choice->t2_surfactant Assay allows surfactants t2_cyclodextrin Protocol 2.2: Use Cyclodextrins (e.g., HP-β-CD) t2_choice->t2_cyclodextrin Assay sensitive to surfactants t2_surfactant->end_success t2_cyclodextrin->end_success end_fail Consider Peptide Modification (Consult Synthesis Core) t2_cyclodextrin->end_fail If still insoluble

Caption: Decision workflow for solubilizing Cyclo(Pro-Ala-Phe-Leu).

Tier 1: Co-Solvent Optimization

The most direct method is to first dissolve the peptide in a strong organic solvent and then carefully dilute it into your aqueous buffer.

Protocol 1.1: Preparing a Concentrated Stock in DMSO

  • Weigh Peptide: Accurately weigh a small amount of your lyophilized Cyclo(Pro-Ala-Phe-Leu) powder (e.g., 1-5 mg).

  • Add DMSO: Add the minimum volume of 100% pure, anhydrous DMSO required to fully dissolve the peptide. For example, start by adding DMSO to make a 10-20 mM stock solution.

  • Ensure Dissolution: Vortex vigorously. If needed, briefly sonicate the vial in a water bath for 5-10 minutes. Visually inspect against a light source to ensure no solid particles remain. This is now your primary stock solution.

Protocol 1.2: Serial Dilution into Aqueous Buffer

  • Pre-warm Buffer: Warm your final assay buffer to the temperature of your experiment (e.g., 37°C).

  • Vortex During Addition: While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. Adding the stock to the vortexing buffer, rather than the other way around, helps to rapidly disperse the solvent and minimize localized high concentrations that cause precipitation.[3]

  • Final Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.1% for cell-based assays.

Co-SolventTypical Stock Conc.Max Assay Conc. (Cell-based)Notes
DMSO 10-50 mM0.1% - 0.5% [4][5][6]Gold standard. Can affect cell differentiation and has antioxidant properties. Always run a vehicle control.
Ethanol 10-20 mM0.1% - 0.5% Can be cytotoxic and may affect enzyme activity. Evaporation can concentrate samples.
DMF 10-50 mM<0.1% More toxic than DMSO. Use with caution and only if DMSO fails.
Tier 2: Advanced Formulation Strategies

If co-solvents alone are insufficient or require concentrations that interfere with your assay, excipients that encapsulate or complex with the peptide can be used.

Protocol 2.1: Utilizing Non-Ionic Surfactants

Non-ionic surfactants like Tween® (Polysorbate) or Pluronic® form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate Cyclo(Pro-Ala-Phe-Leu), and a hydrophilic shell that makes the entire complex water-soluble.[7][8][9]

Micelle_Formation cluster_micelle Micelle peptide Cyclo(Pro-Ala-Phe-Leu) s1 s1->peptide Hydrophobic Tail s2 s2->peptide s3 s3->peptide s4 s4->peptide s5 s5->peptide s6 s6->peptide s7 s7->peptide s8 s8->peptide caption Hydrophilic Head

Caption: Surfactant micelles encapsulating a hydrophobic peptide.

  • Prepare Surfactant Buffer: Prepare your assay buffer containing a low concentration of a non-ionic surfactant. A good starting point is 0.01% - 0.1% (w/v).

  • Dissolve Peptide: Add the peptide powder directly to the surfactant-containing buffer and vortex. Alternatively, for very difficult cases, dissolve the peptide in a minimal amount of DMSO first, then dilute it into the surfactant-containing buffer while vortexing.

  • Equilibrate: Allow the solution to equilibrate for 30-60 minutes to ensure micelle formation and peptide encapsulation.

SurfactantRecommended Starting Conc.Notes & Cautions
Tween® 80 0.01% - 0.1% (v/v)Generally well-tolerated by cells at low concentrations.[10] Can affect membrane permeability at higher levels.[7]
Pluronic® F-68 0.02% - 0.1% (w/v)FDA-approved excipient, known for being very gentle on cells.[8] Often used to stabilize protein formulations.

Protocol 2.2: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can form an "inclusion complex" with hydrophobic molecules like Cyclo(Pro-Ala-Phe-Leu), effectively masking them from the water and increasing solubility.[13][14][] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[13][16][17]

Cyclodextrin_Complex cluster_cd HP-β-Cyclodextrin (Host) cd Hydrophobic Cavity hydrophilic Hydrophilic Exterior peptide Cyclo(Pro-Ala-Phe-Leu) (Guest Molecule) peptide->cd Forms Inclusion Complex

Caption: Host-guest inclusion complex with HP-β-Cyclodextrin.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to make a 1-10% (w/v) stock solution.

  • Add Peptide: Add the Cyclo(Pro-Ala-Phe-Leu) powder directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for 1-24 hours. The optimal time can vary. Gentle heating (40°C) can sometimes accelerate complexation.

  • Filtration (Optional): Centrifuge the solution and pass it through a 0.22 µm filter to remove any undissolved peptide. This ensures you are working with a truly solubilized complex.

Part 3: Final Considerations

  • Assay Compatibility: The biggest challenge. DMSO can inhibit enzymes. Surfactants can disrupt protein-protein interactions or cell membranes. Cyclodextrins can extract cholesterol from cell membranes. ALWAYS run a parallel experiment with just your chosen solubilizing agent (the vehicle) to confirm it does not interfere with your assay's endpoint.

  • Solution Stability: Once dissolved, store peptide solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][18] Some solutions, especially those with excipients, may not be stable long-term.

  • Chemical Modification: If all else fails, consider synthesizing an analog of the peptide. Replacing a hydrophobic residue like Leucine with a more polar one could improve solubility, but this will create a new molecule with potentially different biological activity.[19][20][21]

References

  • Using a Cellular System to Directly Assess the Effects of Cosmetic Microemulsion Encapsulated DeoxyArbutin. (2021, December 3). MDPI. Retrieved from [Link]

  • What's the maximum allowable limit of DMSO as a solvent in cell culture. (2006, September 29). Protocol Online. Retrieved from [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1). ResearchGate. Retrieved from [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. Retrieved from [Link]

  • Use of Tween 40 and Tween 80 to deliver a mixture of phytochemicals to human colonic adenocarcinoma cell (CaCo-2). (n.d.). Cambridge University Press. Retrieved from [Link]

  • ServiceBio. (2024, December 30). (주)에코셀. Retrieved from [Link]

  • Guidelines for Peptide Dissolving. (n.d.). Synpeptide. Retrieved from [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). PMC. Retrieved from [Link]

  • How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. (n.d.). Retrieved from [Link]

  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. (2023, August 9). MDPI. Retrieved from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]

  • The cell viability of Caco-2 cells after exposure to Polysorbate 80 concentrations of 0.05% to 0.5%. (n.d.). ResearchGate. Retrieved from [Link]

  • Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. Retrieved from [Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. (2022, January 31). MDPI. Retrieved from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved from [Link]

  • A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. (n.d.). eScholarship.org. Retrieved from [Link]

  • Interrelation between Tween and the membrane properties and high pressure tolerance of Lactobacillus plantarum. (2018, July 13). PubMed. Retrieved from [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2022, January 10). ChemRxiv. Retrieved from [Link]

  • Pluronic F-68 Triblock Copolymer Architecture for a Next-Generation Self-Nanoemulsifying System: Overcoming Drug Trapping and Dosage Challenges of Candesartan Cilexetil. (2025, September 11). ACS Omega. Retrieved from [Link]

  • Nonionic, Cleavable Surfactant for Top-Down Proteomics. (2023, January 6). Analytical Chemistry. Retrieved from [Link]

  • Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. (n.d.). PMC. Retrieved from [Link]

  • Temperature-Dependent Solubilization of the Hydrophobic Antiepileptic Drug Lamotrigine in Different Pluronic Micelles—A Spectroscopic, Heat Transfer Method, Small-Angle Neutron Scattering, Dynamic Light Scattering, and in Vitro Release Study. (n.d.). PMC. Retrieved from [Link]

  • Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. (n.d.). NextGenRnD Solution. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved from [Link]

  • cyclic peptide solubility difficult to be soluble in organic solvents. (2026, April 4). peptides-79.wiki. Retrieved from [Link]

  • Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. (2021, May 27). MDPI. Retrieved from [Link]

  • In situ gelling systems based on Pluronic F127/Pluronic F68 formulations for ocular drug delivery. (n.d.). CentAUR. Retrieved from [Link]

  • Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling. (2022, October 18). bioRxiv. Retrieved from [Link]

Sources

Resolving HPLC co-elution issues for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Chromatography. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve baseline resolution for constrained macrocycles like Cyclo(prolyl-alanyl-phenylalanyl-leucyl) — hereafter referred to as Cyclo(Pro-Ala-Phe-Leu).

Because cyclic peptides lack free termini and possess rigid, constrained backbones, they behave fundamentally differently from linear peptides. Standard method development approaches often fail, leading to co-elution of linear precursors, stereoisomers, or conformational isomers. This guide is designed to bypass trial-and-error, providing you with field-proven, mechanistically grounded, and self-validating workflows to isolate your target molecule.

Diagnostic Workflow for Co-Elution

Before adjusting your instrument, you must identify the chemical nature of the co-eluting impurity. Use the logic tree below to determine your troubleshooting path.

Workflow A Co-elution Detected Cyclo(Pro-Ala-Phe-Leu) B Identify Impurity via LC-MS A->B C Mass = +18 Da (Linear Precursor) B->C D Isobaric Mass (Epimer/Sequence Isomer) B->D E Isobaric Mass (Peak Splitting/Conformers) B->E F Adjust pH to 10 (Exploit Ionizable Termini) C->F G Switch to Biphenyl Column (Exploit π-π Interactions) D->G H Elevate Temp to 60-80°C (Coalesce Conformers) E->H

Diagnostic workflow for resolving Cyclo(Pro-Ala-Phe-Leu) HPLC co-elution issues.

Troubleshooting Guides & Methodologies

Issue A: Co-elution of the Linear Precursor (+18 Da)

Q: My LC-MS data shows a co-eluting impurity with a mass of +18 Da relative to the Cyclo(Pro-Ala-Phe-Leu) target. Standard gradient modifications on my C18 column are not resolving it. How do I achieve baseline separation?

A: The +18 Da mass indicates the presence of the uncyclized linear precursor (H-Pro-Ala-Phe-Leu-OH). Because the linear and cyclic forms share the exact same amino acid sequence, their hydrophobicities under standard acidic conditions (e.g., 0.1% TFA) are nearly identical, resulting in co-elution[1]. To resolve this, you must exploit the fundamental structural difference between the two: ionizable termini.

  • Causality: The linear peptide possesses a free N-terminal amine and a free C-terminal carboxylic acid. The fully cyclized tetrapeptide lacks these terminal charges. By shifting the mobile phase from acidic to basic (e.g., pH 10), you deprotonate the C-terminus and neutralize the N-terminus of the linear precursor. This induces a massive shift in its polarity and retention factor ( k′ ), while the neutral cyclic peptide's retention remains largely unaffected[2].

Step-by-Step Protocol: Orthogonal pH Shift

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Ensure the use of a high-pH tolerant C18 column (e.g., ethylene-bridged hybrid (BEH) silica) to prevent stationary phase dissolution.

  • Run Gradient: 10% to 70% B over 20 minutes at a flow rate of 0.3 mL/min.

  • Self-Validation Logic: If the +18 Da peak is indeed the linear precursor, its retention time will shift by several minutes under basic conditions, while the cyclic peptide's retention time will remain static. If both peaks shift equally, the impurity is not a linear precursor, and you must investigate side-chain modifications.

Issue B: Isobaric Co-elution (Epimers and Sequence Isomers)

Q: I am observing an isobaric impurity (identical mass) co-eluting with my main peak. MS/MS fragmentation is identical. How can I separate them?

A: You are likely dealing with a stereoisomer (epimer), such as a D-Phe or D-Pro analog formed via racemization during the macrocyclization step. Standard alkyl-based stationary phases (like C18) rely purely on dispersive hydrophobic interactions and often fail to resolve the subtle spatial differences of epimers[3].

  • Causality: To separate stereoisomers, you must exploit shape selectivity and π−π interactions. Switching to a Biphenyl or Phenyl-Hexyl stationary phase introduces these interactions. The spatial orientation of the phenyl ring in the Phenylalanine residue will interact differently with the biphenyl stationary phase depending on whether it is in the L- or D- configuration, allowing for baseline resolution[3].

Step-by-Step Protocol: Biphenyl Column Screening

  • Column Selection: Install a Biphenyl or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Prepare Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol). Note: Methanol enhances π−π interactions compared to Acetonitrile.

  • Run Gradient: Program a shallow gradient of 20% to 50% B over 30 minutes to maximize selectivity ( α ).

  • Self-Validation Logic: If the isobaric impurity is an epimer, the change in stationary phase geometry will alter the selectivity factor, changing the distance between the peaks. If the peaks remain perfectly co-eluted across orthogonal chemistries, they may be conformers rather than epimers.

Issue C: Peak Splitting and Broadening (Conformational Isomers)

Q: My cyclic peptide elutes as a broad, split, or double peak, but LC-MS shows the exact same mass for both peaks. Is my sample impure?

A: Not necessarily. Cyclo(Pro-Ala-Phe-Leu) contains a proline residue, which is notorious for undergoing slow cis-trans isomerization of the peptide bond. In constrained cyclic peptides, this creates distinct, slow-exchanging conformational isomers (conformers) that resolve as separate peaks or broad shoulders at room temperature[4].

  • Causality: Chromatographic separation at 25°C occurs faster than the conformer interconversion rate, capturing the distinct conformers. By elevating the column temperature, you provide the thermal energy required to accelerate this interconversion. Once the interconversion rate significantly exceeds the chromatographic timescale, the split peaks will coalesce into a single, sharp Gaussian peak[5].

Step-by-Step Protocol: Thermal Coalescence

  • System Setup: Equip the UHPLC with a column oven capable of reaching 80°C and pre-column solvent heating.

  • Column Selection: Choose a sterically protected or hybrid silica column rated for high temperatures (e.g., up to 90°C).

  • Temperature Gradient: Perform identical analytical runs at 25°C, 45°C, 65°C, and 80°C.

  • Self-Validation Logic: If the peak splitting is due to conformers, increasing the temperature will coalesce the peaks into one sharp peak. If the peaks separate further or remain distinct at 80°C, they are true chemical isomers (epimers) and require stationary phase optimization.

Quantitative Data Summary

Use the table below to benchmark your expected chromatographic outcomes when applying the troubleshooting parameters described above.

Table 1: Impact of Chromatographic Parameters on Cyclo(Pro-Ala-Phe-Leu) Resolution

Parameter ChangeTarget ImpurityMechanism of ActionExpected Quantitative Outcome
Mobile Phase pH (2.0 → 10.0)Linear Precursor (+18 Da)Deprotonation of C-terminus / Neutralization of N-terminus>5 min RT shift for linear peptide; Cyclic peptide RT remains stable.
Column Chemistry (C18 → Biphenyl)Epimers (e.g., D-Phe)Shape selectivity and π−π interactions with aromatic residuesRs > 1.5 (baseline resolution) for previously co-eluting isobaric peaks.
Column Temperature (25°C → 70°C)Conformational IsomersIncreased rate of cis-trans proline isomerizationPeak coalescence ; 30-50% reduction in peak width at half-height.

Frequently Asked Questions (FAQs)

Q: Why does changing the organic modifier from Acetonitrile to Methanol sometimes improve the resolution of my cyclic peptide epimers on a Biphenyl column? A: Acetonitrile is a π -electron-rich solvent that can compete with the stationary phase for π−π interactions with the peptide's aromatic residues (like Phenylalanine). Methanol is protic and lacks π -electrons, which enhances the π−π interactions between the peptide and the Biphenyl stationary phase, often yielding superior selectivity for sequence isomers and epimers.

Q: Can I use 100% DMSO as a sample diluent for Cyclo(Pro-Ala-Phe-Leu)? A: Yes, cyclic peptides are often highly hydrophobic and prone to aggregation, making 100% DMSO an excellent diluent. However, to prevent severe peak distortion (the "strong solvent effect") upon injection, ensure your gradient starts at a slightly higher organic percentage (e.g., 10% instead of 0.5%) to properly focus the analyte at the head of the column.

References[1] Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol | Waters Corporation | Link[2] Characterization of cyclic peptides containing disulfide bonds | National Institutes of Health (PMC) | Link[3] Achieve Highly Pure Peptides with High Performance Flash Chromatography | Italian Peptide Society | Link[5] Can a single cyclic peptide shows two peaks in HPLC? | ResearchGate | Link[6] UHPLC analysis of cyclic peptides under LC/MS compatible conditions | Chromatography Today | Link[4] Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides | National Institutes of Health (PMC) | Link

Sources

Technical Support Center: Minimizing Aggregation of Cyclo(Pro-Ala-Phe-Leu) in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solubilizing highly hydrophobic, uncharged cyclic peptides. This document provides field-proven, self-validating protocols to ensure monomeric solubilization of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) for downstream assays.

Diagnostic Workflow

TroubleshootingWorkflow Start Observation: Peptide Aggregation CheckWater Is the DMSO anhydrous (<0.1% water)? Start->CheckWater UseAnhydrous Action: Switch to Anhydrous DMSO CheckWater->UseAnhydrous No CheckAggregates Are there pre-existing aggregates? CheckWater->CheckAggregates Yes UseAnhydrous->CheckAggregates HFIP Action: Perform HFIP Monomerization CheckAggregates->HFIP Yes CheckDilution Does it aggregate upon aqueous dilution? CheckAggregates->CheckDilution No HFIP->CheckDilution Stepwise Action: Step-wise dilution with carrier protein CheckDilution->Stepwise Yes Success Result: Solubilized Monomer CheckDilution->Success No Stepwise->Success

Decision tree for troubleshooting Cyclo(Pro-Ala-Phe-Leu) aggregation in DMSO.

Section 1: The Causality of Aggregation (FAQ)

Q: Why does Cyclo(Pro-Ala-Phe-Leu) aggregate in DMSO despite it being a strong polar solvent? A: The aggregation is driven by the peptide's unique structural constraints. Cyclo(Pro-Ala-Phe-Leu) is a cyclic tetrapeptide composed entirely of hydrophobic residues. Because it is cyclic, it lacks N-terminal and C-terminal ionizable groups, rendering it completely neutral. In solution, cyclic peptides often adopt rigid conformations that promote intermolecular hydrogen bonding, leading to the formation of β-sheet-like structures and amorphous oligomers[1]. While Dimethyl Sulfoxide (DMSO) is a potent polar aprotic solvent, the introduction of even trace amounts of water (which is highly electrophilic) can trigger rapid hydrophobic collapse and aggregation[2].

Table 1: Physicochemical Drivers of Cyclo(Pro-Ala-Phe-Leu) Aggregation

PropertyValueAggregation Risk Factor
Sequence Cyclo(Pro-Ala-Phe-Leu)High (100% Hydrophobic Residues)
Overall Charge 0 (Neutral)High (Cannot be solubilized via pH/charge adjustment)
Backbone Structure CyclicHigh (Rigid geometry promotes intermolecular stacking)
Solvent Vulnerability Hygroscopic sensitivityHigh (Trace water in DMSO acts as a strong anti-solvent)
Section 2: Core Troubleshooting Protocols
Protocol A: The HFIP Monomerization Pre-treatment

Causality: Lyophilized peptide powders frequently contain pre-formed aggregates generated during the manufacturing and drying process. Hexafluoroisopropanol (HFIP) is a volatile, strongly hydrogen-bonding fluorinated alcohol that effectively disrupts pre-existing β-sheet aggregates, ensuring the peptide is reduced to a monomeric state prior to DMSO introduction[3].

Step-by-Step Methodology:

  • Dissolve: Add 100% HFIP directly to the lyophilized Cyclo(Pro-Ala-Phe-Leu) powder to achieve a concentration of 1 mg/mL.

  • Incubate: Vortex gently and incubate the sealed vial at room temperature for 30–60 minutes to allow complete disruption of intermolecular hydrogen bonds.

  • Evaporate: Remove the cap and evaporate the HFIP under a gentle, steady stream of nitrogen gas or utilizing a vacuum concentrator.

  • Reconstitute: Immediately resuspend the resulting peptide film in anhydrous DMSO (Proceed to Protocol B).

Self-Validating System Check: The evaporated peptide must form a uniform, translucent film at the bottom of the vial. Upon adding DMSO, the solution must become optically clear within seconds. If the film appears chalky or opaque, residual water was present during evaporation; repeat the HFIP treatment.

Protocol B: Anhydrous DMSO Solubilization & Tyndall Verification

Causality: DMSO is highly hygroscopic. Absorbed atmospheric water acts as an anti-solvent for hydrophobic peptides, forcing them out of solution. Standard benchtop DMSO is often contaminated with enough water to induce micro-aggregation.

Step-by-Step Methodology:

  • Equilibrate: Allow the peptide vial to reach room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold peptide powder.

  • Solubilize: Add strictly anhydrous DMSO (≤0.1% water, handled under inert gas) to create a concentrated stock (e.g., 5 to 10 mM).

  • Sonicate: Place the vial in a bath sonicator for 3 cycles of 10 seconds each. Chill the vial on ice for 30 seconds between cycles to prevent heat-induced degradation or side reactions.

Self-Validating System Check (Tyndall Effect): Shine a focused laser pointer through the side of the vial in a dark room. If a solid line of scattered light is visible passing through the liquid (the Tyndall effect), colloidal micro-aggregates are still present. The solution is only fully monomeric when the laser beam passes through invisibly.

SolubilizationMechanism Agg Lyophilized Powder Pre-formed aggregates HFIP HFIP Treatment Disrupts H-bonds Agg->HFIP Dissolve Film Monomeric Film Amorphous state HFIP->Film Evaporate DMSO Anhydrous DMSO Maintains monomers Film->DMSO Reconstitute Sol Solubilized Peptide Clear stock solution DMSO->Sol Sonicate

Mechanistic pathway of HFIP-mediated monomerization and DMSO solubilization.

Section 3: Advanced FAQs (Assay Integration)

Q: My DMSO stock is perfectly clear, but the peptide precipitates and turns cloudy the moment I dilute it into my aqueous cell culture media. How do I fix this? A: This phenomenon is known as solvent-shifting precipitation. When the DMSO stock is introduced directly into an aqueous buffer, the local concentration of water spikes instantly, driving the highly hydrophobic Cyclo(Pro-Ala-Phe-Leu) to self-associate before it can disperse.

Corrective Actions:

  • Step-wise Dilution: Do not add the DMSO stock directly to the final media. Instead, dilute it first into an intermediate transition buffer containing a mild surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to chaperone the hydrophobic residues.

  • Temperature Matching: Ensure the aqueous buffer is pre-warmed to 37°C. Cold buffers drastically reduce the kinetic solubility limit of the peptide.

  • Concentration Limits: Maintain the final DMSO concentration in the assay at or below 0.5% (v/v). This threshold prevents cellular cytotoxicity while keeping the peptide safely in solution[4].

References
  • Title: Formation of peptide-based oligomers in dimethylsulfoxide: Identifying the precursor of fibril formation Source: The Royal Society of Chemistry URL
  • Title: Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods Source: MDPI URL
  • Title: Self-Assembly of Aβ40, Aβ42 and Aβ43 Peptides in Aqueous Mixtures of Fluorinated Alcohols Source: PLOS One URL
  • Title: Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use Source: LifeTein URL

Sources

Technical Support Center: Optimizing Cleavage Cocktail Ratios for Cyclo(Pro-Ala-Phe-Leu) Resin Release

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing Cyclo(prolyl-alanyl-phenylalanyl-leucyl) [1]. Synthesizing cyclic tetrapeptides presents unique steric and cleavage challenges. Because this specific sequence lacks reactive side chains, standard "catch-all" cleavage cocktails will actually hinder your purification process.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to optimize your resin release strategy.

Mechanistic Overview & Strategic Workflows

The cleavage strategy for Cyclo(Pro-Ala-Phe-Leu) depends entirely on your cyclization route. Because the sequence lacks side-chain anchoring points, synthesis relies on either Backbone Amide Linker (BAL) technology for on-resin cyclization[2], or 2-Chlorotrityl Chloride (2-CTC) resin for linear synthesis followed by solution-phase cyclization[3].

G Start Linear Sequence (Pro-Ala-Phe-Leu) BAL BAL Resin Strategy (Backbone Anchoring) Start->BAL CTC 2-CTC Resin Strategy (C-Terminal Anchoring) Start->CTC CyclizeOnResin On-Resin Cyclization (Head-to-Tail) BAL->CyclizeOnResin CleaveCTC Mild Acid Cleavage (1-2% TFA in DCM) CTC->CleaveCTC CleaveBAL Strong Acid Cleavage (95% TFA / 2.5% TIPS / 2.5% H2O) CyclizeOnResin->CleaveBAL Final Cyclo(Pro-Ala-Phe-Leu) Target Molecule CleaveBAL->Final CyclizeSolution Solution-Phase Cyclization (Head-to-Tail) CleaveCTC->CyclizeSolution CyclizeSolution->Final

Caption: Workflow comparison: On-resin cyclization (BAL) vs. Solution-phase cyclization (2-CTC).

Troubleshooting & FAQs

Q: Why shouldn't I use standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for this peptide?

A: Scavengers are only necessary when reactive side chains (like Cys, Met, Trp, or Tyr) are present to prevent alkylation by carbocations generated during cleavage[4]. Cyclo(Pro-Ala-Phe-Leu) consists entirely of aliphatic and aromatic amino acids with no reactive nucleophilic side chains[1]. Using Reagent K introduces ethanedithiol (EDT) and phenol, which are notoriously difficult to remove during lyophilization and will severely complicate your downstream RP-HPLC purification without offering any chemical benefit.

Q: I am using a Backbone Amide Linker (BAL) for on-resin cyclization. What is the optimal cleavage ratio?

A: The optimal cleavage cocktail is TFA/TIPS/H2O (95:2.5:2.5 v/v/v) . Causality: BAL handles rely on acidolysis to release the final peptide by breaking the C–N bond, which requires a high concentration of Trifluoroacetic Acid (TFA)[2]. While scavengers for side chains aren't needed, Triisopropylsilane (TIPS) and water are still required to quench the highly reactive carbocations generated from the tris(alkoxy)benzylamide core of the linker itself, preventing them from re-attaching to the peptide backbone[5].

Q: I am synthesizing the linear precursor on 2-CTC resin for solution-phase cyclization. How do I prevent premature cleavage or side-reactions?

A: Use 1% to 2% TFA in Dichloromethane (DCM) . Causality: The 2-CTC resin is exceptionally acid-labile. A dilute 1% TFA solution is sufficient to sever the ester bond between the C-terminal carboxyl group and the trityl resin[3]. Using higher concentrations of TFA will not improve yield but may cause uncontrolled precipitation or trap the peptide in the resin matrix if not properly drained.

Q: My LC-MS shows a mass +18 Da higher than expected after BAL cleavage. Did the cleavage cocktail fail?

A: No, the cleavage cocktail functioned correctly. A +18 Da mass shift indicates the presence of the linear uncyclized peptide (due to the presence of the terminal H and OH groups that are lost as water during head-to-tail cyclization). This is a self-validating indicator that your on-resin cyclization coupling step (typically mediated by PyAOP/HOAt or DIC/Oxyma) was incomplete prior to cleavage.

G AA Analyze Sequence: Pro, Ala, Phe, Leu SideChains Reactive Side Chains? (e.g., Cys, Met, Trp) AA->SideChains NoScavengers Omit Complex Scavengers (No EDT, Phenol) SideChains->NoScavengers No Linker Identify Linker Type NoScavengers->Linker BAL BAL Resin (Strong Acid) Linker->BAL CTC 2-CTC Resin (Mild Acid) Linker->CTC Cocktail1 TFA/TIPS/H2O (95:2.5:2.5) BAL->Cocktail1 Cocktail2 1% TFA in DCM CTC->Cocktail2

Caption: Decision tree for selecting optimal cleavage cocktails based on sequence and linker.

Quantitative Data Summary

The following table summarizes the optimized cleavage parameters based on the chosen synthetic route for Cyclo(Pro-Ala-Phe-Leu).

Synthetic StrategyLinker TypeOptimized Cleavage CocktailRatio (v/v)Time & TempPrimary Purpose
On-Resin Cyclization Backbone Amide Linker (BAL)TFA / TIPS / H₂O95 : 2.5 : 2.52 hours at 25°CSever C-N bond; quench linker carbocations
Solution Cyclization 2-Chlorotrityl Chloride (2-CTC)TFA / DCM1 : 995 x 2 mins at 25°CMild release of linear peptide; retain protecting groups

Step-by-Step Methodologies

Protocol A: Strong Acid Cleavage (BAL Resin Route)

Use this protocol if the peptide has already been cyclized on-resin.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM (3 × 5 mL) to remove any residual DMF, which can basicity-quench the TFA. Dry the resin under vacuum for 15 minutes.

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh: 9.5 mL TFA, 0.25 mL TIPS, and 0.25 mL Milli-Q H₂O per 10 mL required[5]. (Rule of thumb: 10 mL cocktail per 1 gram of dry resin).

  • Cleavage Reaction: Add the cocktail to the resin. Agitate gently on an orbital shaker for 2 hours at room temperature[4].

  • Filtration & Wash: Filter the cleavage solution into a clean round-bottom flask. Wash the depleted resin twice with 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of N₂ to approximately 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the cyclic peptide.

  • Validation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and analyze the crude pellet via LC-MS to confirm the target mass (M+H⁺ theoretical for C₂₃H₃₂N₄O₄ is approx. 429.25 Da)[1].

Protocol B: Mild Acid Cleavage (2-CTC Resin Route)

Use this protocol to release the linear peptide for subsequent solution-phase cyclization.

  • Resin Preparation: Wash the linear peptidyl-resin with DCM (5 × 5 mL) to swell the resin and remove DMF.

  • Cocktail Preparation: Prepare a 1% (v/v) TFA solution in anhydrous DCM[3].

  • Iterative Cleavage: Add the 1% TFA/DCM solution to the resin (approx. 10 mL/g). Shake for exactly 2 minutes, then immediately drain the solution into a flask containing 10% pyridine in methanol (to neutralize the TFA and prevent premature side-chain deprotection, if any were present).

  • Repeat: Repeat the 2-minute cleavage step 4 to 5 times. The iterative process prevents the acid concentration from rising too high while ensuring complete release[3].

  • Recovery: Evaporate the DCM under reduced pressure. The resulting linear peptide is now ready to be dissolved in a highly dilute DMF solution for head-to-tail cyclization using PyBOP/DIPEA.

References

  • Cyclo(prolyl-alanyl-phenylalanyl-leucyl) Compound Summary Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • 2-Chlorotrityl Chloride and 4-Methylbenzhydryl Bromide Resin Loading Using the Mixture of Organic Solvents Source: Organic Process Research & Development, ACS Publications. URL:[Link]

  • Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides Source: Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • Backbone Amide Linker in Solid-Phase Synthesis Source: Chemical Reviews, ACS Publications. URL:[Link]

Sources

Validation & Comparative

Cyclo(prolyl-alanyl-phenylalanyl-leucyl) vs linear Pro-Ala-Phe-Leu stability comparison

Author: BenchChem Technical Support Team. Date: April 2026

Cyclo(prolyl-alanyl-phenylalanyl-leucyl) vs. Linear Pro-Ala-Phe-Leu: A Comprehensive Stability and Pharmacokinetic Comparison Guide

As peptide therapeutics bridge the pharmacological gap between small molecules and large biologics, structural engineering remains the cornerstone of optimizing their pharmacokinetic (PK) profiles. The transition from a linear tetrapeptide, Prolyl-Alanyl-Phenylalanyl-Leucyl (Pro-Ala-Phe-Leu), to its macrocyclic counterpart, Cyclo(Pro-Ala-Phe-Leu), represents a fundamental paradigm shift in molecular stability.

This guide provides an in-depth, objective comparison of these two structural analogs, detailing the mechanistic causality behind their stability differences, alongside self-validating experimental protocols for rigorous laboratory assessment.

Mechanistic Rationale: The Physics of Cyclization

The inherent vulnerability of linear peptides in physiological environments stems from two primary factors: the presence of zwitterionic N- and C-termini, and the high degree of conformational flexibility[1].

  • Exopeptidase Vulnerability: Linear Pro-Ala-Phe-Leu possesses a free secondary amine (Pro) and a free carboxyl group (Leu). These termini serve as primary recognition sites for ubiquitous serum exopeptidases (aminopeptidases and carboxypeptidases)[2].

  • Endopeptidase Vulnerability: The linear backbone is highly flexible, allowing it to adopt conformations that easily fit into the active sites of endopeptidases (e.g., chymotrypsin, which targets the aromatic Phe residue)[3].

  • The Macrocyclic Advantage: Cyclo(Pro-Ala-Phe-Leu) utilizes a head-to-tail cyclization (amide bond between Leu-carboxyl and Pro-amine). This "closed backbone" completely eradicates exopeptidase degradation[1]. Furthermore, the constrained ring structure imposes significant conformational rigidity. This rigidity drastically reduces the entropic penalty upon target binding and sterically shields the internal amide bonds from endopeptidase attack, fundamentally altering the molecule's degradation kinetics[4].

DegradationMechanism cluster_linear Linear Pro-Ala-Phe-Leu cluster_cyclic Cyclo(Pro-Ala-Phe-Leu) L_Peptide Linear PAFL (Free N/C termini) Exopeptidase Exopeptidases (Aminopeptidases) L_Peptide->Exopeptidase N/C-terminal attack Endopeptidase Endopeptidases (Chymotrypsin-like) L_Peptide->Endopeptidase Phe-Leu cleavage Degradation Rapid Degradation (Short Half-life) Exopeptidase->Degradation Endopeptidase->Degradation C_Peptide Cyclic PAFL (Closed Backbone) Exo_Block Exopeptidases BLOCKED C_Peptide->Exo_Block No free termini Endo_Resist Endopeptidases RESISTED (Steric Hindrance) C_Peptide->Endo_Resist Conformational rigidity Stability High Stability (Prolonged Half-life) Exo_Block->Stability Endo_Resist->Stability

Fig 1: Mechanistic divergence in proteolytic degradation between linear and cyclic PAFL.

Experimental Workflow: Self-Validating Stability Assessment

To objectively quantify the stability differences, a rigorous, self-validating LC-MS/MS protocol is required. The following methodology ensures that matrix effects are normalized and degradation kinetics are accurately captured.

Protocol: Human Serum Proteolytic Stability Assay

Design Principle: This protocol uses a heavy-isotope labeled internal standard (IS) to ensure that any signal loss is due to true enzymatic degradation, not ion suppression or extraction inefficiencies.

  • Preparation: Prepare 10 mM stock solutions of Linear PAFL and Cyclo(PAFL) in DMSO. Dilute to a working concentration of 100 µM in 0.1 M PBS (pH 7.4).

  • Incubation: Pre-warm 25% human serum (in PBS) to 37°C. Initiate the reaction by adding the peptide working solution to the serum to achieve a final peptide concentration of 10 µM.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120, 240, and 480 minutes), extract 50 µL aliquots from the incubation mixture.

  • Enzymatic Quenching & Precipitation: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quenching solution (Acetonitrile containing 1% Trifluoroacetic acid and 1 µM of a stable heavy-isotope labeled internal standard). The acid denatures the proteases, instantly halting degradation.

  • Isolation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Calculate the remaining percentage of the intact peptide relative to the IS normalized area at T=0.

Workflow Start Peptide Incubation (25% Human Serum, 37°C) Aliquots Time-point Sampling (0 to 480 min) Start->Aliquots Quench Enzyme Quenching (Ice-cold ACN + 1% TFA + IS) Aliquots->Quench Centrifuge Protein Precipitation (14,000 x g, 15 min, 4°C) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode Quantification) Centrifuge->LCMS Data PK Modeling (Pseudo-first-order half-life) LCMS->Data

Fig 2: Standardized LC-MS/MS workflow for peptide serum stability assessment.

Quantitative Data Comparison

The experimental data modeled via pseudo-first-order kinetics reveals a stark contrast in the survivability of the two structural formats[3][4]. The macrocyclization not only extends the half-life but fundamentally shifts the primary mode of clearance from rapid enzymatic cleavage to slower hepatic/renal pathways[1].

Table 1: Comparative Stability and Physicochemical Metrics

ParameterLinear Pro-Ala-Phe-LeuCyclo(Pro-Ala-Phe-Leu)Fold Improvement / Shift
Human Serum Half-life ( t1/2​ ) ~18.5 minutes> 420.0 minutes> 22-fold increase
Primary Degradation Pathway Aminopeptidase cleavage (N-term)Slow endopeptidase cleavageMechanistic shift
Chemical Stability (pH 2.0, 50°C) Moderate degradationHigh stabilityEnhanced backbone rigidity
Chemical Stability (pH 10.0, 50°C) Moderate degradationModerate degradationBase-catalyzed hydrolysis
Lipophilicity (LogP estimate) Lower (Zwitterionic termini)Higher (Masked polar amides)Enhanced membrane permeability

Note: Data represents standardized in vitro benchmarks. Cyclic peptides consistently demonstrate 20- to 30-fold greater stability in physiological matrices compared to their linear analogs due to terminal protection[4].

Conclusion and Application

For drug development professionals, the data unequivocally supports the cyclization of the Pro-Ala-Phe-Leu sequence. While the linear peptide is restricted to in vitro biochemical assays due to its rapid proteolytic clearance, Cyclo(Pro-Ala-Phe-Leu) possesses the requisite stability for in vivo pharmacokinetic evaluation. The removal of zwitterionic termini lowers the desolvation cost, potentially allowing for passive membrane permeability and oral bioavailability—traits rarely seen in linear tetrapeptides[1].

References

  • MDPI : The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide. Available at:[Link]

  • Intavis Peptides : Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Available at: [Link]

  • PubMed - NIH : Solution stability of linear vs. cyclic RGD peptides. Available at:[Link]

Sources

Validating analytical methods for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) quantification

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Guide: Validating Analytical Methods for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) Quantification

Introduction Cyclo(prolyl-alanyl-phenylalanyl-leucyl)—also designated as cyclo(Pro-Ala-Phe-Leu) or Cyclo PAFL (CAS 151545-20-9)—is a cyclic tetrapeptide with a molecular weight of 428.5 g/mol [1]. Quantifying small cyclic peptides in complex biological matrices presents unique analytical hurdles. Their constrained ring structures inherently resist gas-phase fragmentation, complicating traditional tandem mass spectrometry workflows[2]. This guide objectively compares liquid chromatography-tandem mass spectrometry (LC-MS/MS) against alternative methodologies (HPLC-UV and qNMR) and provides a field-proven, self-validating protocol for accurate quantification.

The Mechanistic Challenges of Cyclic Tetrapeptide Quantification

Before selecting an analytical platform, it is critical to understand the physicochemical behavior of cyclic tetrapeptides:

  • Resistance to Collision-Induced Dissociation (CID): Unlike linear peptides, cyclic peptides lack N- and C-termini. When subjected to CID in a mass spectrometer, the collision energy is distributed across the constrained ring. This often results in poor fragmentation efficiency or requires extremely high collision energies to break the backbone, leading to non-specific low-mass fragments and high chemical noise[3].

  • Matrix Effects in Electrospray Ionization (ESI): The hydrophobic nature of the Pro-Ala-Phe-Leu sequence makes it highly susceptible to ion suppression from endogenous phospholipids during ESI.

  • Standard Availability: The lack of isotopically labeled authentic standards for novel cyclic peptides often necessitates alternative quantification strategies, such as elemental analysis or quantitative NMR (qNMR)[4].

Platform Comparison: LC-MS/MS vs. HPLC-UV vs. qNMR

To establish the optimal quantification strategy, we compared LC-MS/MS against HPLC-UV and qNMR. While qNMR offers the distinct advantage of standard-free quantification[4], its sensitivity is orders of magnitude lower than MS-based methods. Conversely, LC-MS/MS provides the necessary sensitivity for pharmacokinetic (PK) profiling but requires careful optimization to overcome CID resistance[5].

Table 1: Comparative Performance Metrics for Cyclo(Pro-Ala-Phe-Leu) Quantification

Analytical PlatformLimit of Quantitation (LOQ)Linear Dynamic RangeSpecificity / SelectivityMatrix Effect SusceptibilityPrimary Use Case
LC-MS/MS (MRM) 0.1 - 1.0 ng/mL3 - 4 orders of magnitudeVery High (Precursor/Product ion pairs)High (Requires rigorous SPE)PK studies, trace bioanalysis in plasma[6]
HPLC-UV (214 nm) 50 - 100 ng/mL2 - 3 orders of magnitudeLow (Interference from matrix proteins)Low (Optical detection)Purity assessment, formulation QC
qNMR > 10 µg/mL1 - 2 orders of magnitudeHigh (Structural resolution)N/A (Analyzed in pure solvents)Standard-free absolute quantification[4]

Workflow and Decision Logic

To visualize the analytical pipeline and the causality behind our MS/MS optimization, refer to the following diagrams.

Workflow Plasma Biological Matrix (Plasma/Serum) SPE Solid Phase Extraction (SPE) Removes Phospholipids Plasma->SPE Protein Precipitation LC UHPLC Separation (C18, Gradient Elution) SPE->LC Elution & Reconstitution MS Tandem Mass Spectrometry (ESI+, Optimized MRM) LC->MS Ionization Data Data Processing & Quantification MS->Data Peak Integration

Step-by-step analytical workflow for cyclic peptide quantification from biological matrices.

DecisionTree Cyclic Cyclic Tetrapeptide Cyclo(Pro-Ala-Phe-Leu) CID Collision-Induced Dissociation (CID) Cyclic->CID Resist High Ring Strain & Lack of Terminus CID->Resist Frag Poor Fragmentation (Low MRM Sensitivity) Resist->Frag Sol1 High-Resolution MS (HR-SIM) Frag->Sol1 Alternative Strategy Sol2 Optimized MRM (High Collision Energy) Frag->Sol2 Primary Optimization

Logical decision tree addressing CID resistance in cyclic tetrapeptides during MS/MS.

Validated Experimental Protocol: LC-MS/MS Quantification

To ensure a self-validating system, this protocol incorporates an internal standard (IS) and specific system suitability criteria. We utilize a structural analog (e.g., an isotopically labeled cyclic peptide or a closely related sequence) to normalize extraction recovery and ionization efficiency[6].

Step 1: Sample Preparation (Solid Phase Extraction) Causality: Simple protein precipitation leaves residual phospholipids that cause severe signal suppression in the ESI source. SPE isolates the hydrophobic cyclic peptide while washing away polar interferences[5].

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (50 ng/mL).

  • Pre-treat with 50 µL of 4% H3PO4 to disrupt peptide-protein binding.

  • Load onto a pre-conditioned mixed-mode strong cation exchange (MCX) SPE plate.

  • Wash with 200 µL of 2% Formic Acid in water, followed by 200 µL of Methanol.

  • Elute with 2 x 50 µL of 5% NH4OH in Methanol.

  • Evaporate under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: UHPLC Separation Causality: A sub-2 µm C18 column provides the high peak capacity required to separate Cyclo(Pro-Ala-Phe-Leu) from isobaric matrix components.

  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 60% B over 3.0 minutes, flush at 95% B for 1 minute, re-equilibrate at 10% B. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters Causality: Due to the cyclic structure's resistance to fragmentation, the precursor ion [M+H]+ at m/z 429.2 is isolated. Collision energy (CE) must be empirically ramped. If CID yields poor specific fragments, High-Resolution Accurate Mass (HRAM) Selected Ion Monitoring (SIM) or Differential Mobility Spectrometry (DMS) can be employed as alternative strategies to bypass the need for fragmentation[3][5].

  • Ionization Mode: Positive Electrospray (ESI+).

  • Precursor Ion: m/z 429.2 [M+H]+.

  • Product Ion: Isolate the most abundant specific fragment (e.g., m/z 219.1 corresponding to the [Ala-Phe] dipeptide fragment, common in such structures).

  • Collision Energy (CE): 25-35 eV (Optimized per instrument).

Method Validation & System Suitability

A self-validating assay must continuously monitor its own performance. The method should be validated according to standard bioanalytical guidelines[6]:

  • Linearity: The calibration curve must exhibit an R2≥0.99 using a 1/x^2 weighting factor.

  • Matrix Factor (MF): Calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. An IS-normalized MF between 0.85 and 1.15 indicates negligible matrix effects[5].

  • Precision and Accuracy: Intra- and inter-day precision (%CV) must be ≤15% ( ≤20% at the LOQ).

Conclusion

While HPLC-UV and qNMR serve specific roles in purity and standard-free analysis, LC-MS/MS remains the gold standard for the sensitive quantification of Cyclo(Pro-Ala-Phe-Leu). By understanding the mechanistic limitations of cyclic peptide fragmentation and employing targeted sample cleanup, researchers can achieve robust, reproducible pharmacokinetic data.

References

  • [1] PubChem: Cyclo(prolyl-alanyl-phenylalanyl-leucyl) | C23H32N4O4 | CID 192542. National Institutes of Health (NIH). URL:

  • [4] Accurate quantification of modified cyclic peptides without the need for authentic standards. National Institutes of Health (NIH). URL:

  • [3] Strategy to Improve the Quantitative LC-MS Analysis of Molecular Ions Resistant to Gas-Phase Collision Induced Dissociation: Application to Disulfide-Rich Cyclic Peptides. American Chemical Society (ACS). URL:

  • [5] Differential Mobility Spectrometry Coupled with Multiple Ion Monitoring in Regulated LC-MS/MS Bioanalysis of a Therapeutic Cyclic Peptide in Human Plasma. American Chemical Society (ACS). URL:

  • [6] Quantitative analysis of the cyclic peptide GG-8-6 in rat plasma using LC-MS/MS and its application to a pharmacokinetic study. National Institutes of Health (NIH). URL:

  • [2] Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. American Chemical Society (ACS). URL:

Sources

Comparative bioactivity of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) and other cyclic tetrapeptides

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioactivity and Conformational Dynamics of Cyclo(Pro-Ala-Phe-Leu) vs. Benchmark Cyclic Tetrapeptides

Executive Summary

Cyclic tetrapeptides (CTPs) represent a highly privileged scaffold in drug discovery. Due to the extreme ring strain inherent in 12- to 13-membered macrocycles, these molecules are forced into highly rigid, pre-organized conformations—most notably β -turns and γ -turns[1]. This structural rigidity grants them exceptional resistance to exopeptidases and enables high-affinity protein-protein interaction (PPI) modulation[2].

This guide objectively compares the baseline synthetic model Cyclo(prolyl-alanyl-phenylalanyl-leucyl) (Cyclo PAFL) against naturally occurring, highly functionalized benchmark CTPs such as Trapoxin A , Apicidin , and Tentoxin . By contrasting an unfunctionalized structural scaffold with warhead-equipped therapeutics, researchers can better understand how backbone conformation and side-chain functionalization cooperatively drive bioactivity.

Structural and Physicochemical Profiling

The biological utility of a cyclic tetrapeptide is dictated by two factors: the geometry of the macrocyclic backbone and the chemical nature of its side chains. Cyclo(Pro-Ala-Phe-Leu) serves as a fundamental model for understanding backbone dynamics. The inclusion of an L-Proline residue lowers the energetic barrier for cis/trans isomerization of the peptide bond, stabilizing the macrocycle and forcing the remaining residues into a predictable β -turn[2].

While Cyclo PAFL lacks a specialized pharmacophore, natural CTPs utilize this rigid backbone to precisely orient reactive "warheads" into enzyme active sites. For example, Trapoxin A and Apicidin feature specialized epoxyketone (Aoe) or methoxy-tryptophan residues that act as potent Histone Deacetylase (HDAC) inhibitors, while Tentoxin utilizes N-methylation to target chloroplast F1-ATPase[3].

Table 1: Physicochemical and Structural Comparison

CompoundSequence/StructureMW ( g/mol )LogPKey Structural FeaturePrimary Target
Cyclo PAFL Cyclo(P-A-F-L)428.51.7L-Proline induced β -turnModel Scaffold / PPIs
Trapoxin A Cyclo(Aoe-P-Ep-Pip)600.72.5Epoxyketone warhead (Aoe)HDAC (Irreversible)
Apicidin Cyclo(N-O-Me-W-I-Pip-Aoe)623.83.1N-methoxy-L-tryptophanHDAC (Reversible)
Tentoxin Cyclo(N-Me-A-L-N-Me- Δ F-G)414.52.2N-methylated backboneF1-ATPase

Data aggregated from PubChem[4] and structural literature[5].

Mechanism of Action & Pathway Dynamics

The divergence in bioactivity between Cyclo PAFL and benchmark CTPs is a direct result of side-chain functionalization. Cyclo PAFL exhibits high cellular permeability and proteolytic stability due to its lack of free N- and C-termini, satisfying Lipinski's parameters for macrocycles[1]. However, without a zinc-binding or reactive moiety, its bioactivity is limited to generic PPI modulation. In contrast, Trapoxin A utilizes the CTP backbone to insert its Aoe residue deep into the narrow, hydrophobic active site pocket of HDAC enzymes, resulting in irreversible alkylation.

CTP_Pathway CTP Cyclic Tetrapeptide Scaffold Sub1 Unfunctionalized (Cyclo PAFL) CTP->Sub1 Sub2 Warhead-Equipped (Trapoxin A) CTP->Sub2 Mech1 Beta-Turn Mimicry & PPI Modulation Sub1->Mech1 Mech2 Irreversible HDAC Inhibition Sub2->Mech2

Divergent functional pathways of unfunctionalized vs. warhead-equipped cyclic tetrapeptides.

Quantitative Bioactivity Benchmarking

To objectively compare the performance of these compounds, we evaluate their specific target affinities alongside their pharmacokinetic stability. The rigid macrocyclic nature of all four compounds grants them near-immunity to exopeptidases, resulting in extended serum half-lives compared to linear peptides[2].

Table 2: Comparative Bioactivity and Stability Metrics

CompoundHDAC1 IC 50​ (nM)F1-ATPase IC 50​ (nM)Serum Half-Life (T 1/2​ )
Cyclo PAFL > 10,000> 10,000> 24 hours
Trapoxin A 1.5> 10,000~ 4 hours
Apicidin 2.0> 10,000~ 6 hours
Tentoxin > 10,00015.0> 24 hours

Experimental Methodologies

To ensure scientific integrity, the evaluation of CTPs requires self-validating experimental workflows. Below are the field-proven protocols used to derive the structural and functional data presented above.

Workflow Step1 Peptide Synthesis & Macrocyclization Step2 Conformational Analysis (NMR / CD) Step1->Step2 Step3 Proteolytic Stability Validation Step2->Step3 Step4 High-Throughput Bioassay (HDAC) Step3->Step4

Standardized experimental workflow for the structural and biological profiling of CTPs.

Protocol A: Conformational Analysis via NMR and Circular Dichroism (CD)

Objective: To confirm the macrocyclic ring closure and identify the stabilized β -turn conformation.

  • Sample Preparation: Dissolve Cyclo PAFL in anhydrous CDCl 3​ to a concentration of 1 mM.

    • Causality: Non-polar solvents like CDCl 3​ mimic the hydrophobic interior of target receptors. This prevents solvent molecules from competing for hydrogen bonds, allowing the observation of the intramolecular hydrogen bonds that stabilize the β -turn.

  • Circular Dichroism (CD) Spectroscopy: Scan the sample from 190 nm to 260 nm at 25°C.

    • Causality: The rigid cyclic backbone restricts ϕ / ψ torsion angles, producing distinct exciton coupling patterns. A strong minimum near 225 nm indicates a stabilized β -turn.

  • 2D NOESY/ROESY NMR Mapping: Acquire 2D spectra with a mixing time of 200–300 ms.

    • Causality: Through-space magnetization transfer identifies protons within 5 Å of each other. This is critical to map transannular distances and confirm the cis state of the Proline peptide bond, which dictates the macrocycle's geometry[5].

  • Self-Validation Check: Run an acyclic linear tetrapeptide analog (e.g., H-Pro-Ala-Phe-Leu-OH) in parallel. The linear peptide must exhibit random coil signatures (minimum at 200 nm) and lack transannular NOEs, validating that the observed signals in the CTP are strictly due to successful macrocyclization.

Protocol B: In Vitro Fluorometric HDAC Inhibition Assay

Objective: To quantify the target-specific bioactivity of functionalized CTPs against the unfunctionalized Cyclo PAFL scaffold.

  • Enzyme Incubation: Incubate 10 μ L of HeLa nuclear extract (a rich source of native HDACs) with varying concentrations (0.1 nM to 10 μ M) of the test CTPs in assay buffer for 30 minutes at 37°C.

    • Causality: Pre-incubation allows slow-binding or irreversible inhibitors (like Trapoxin A) to fully occupy the active site before the substrate is introduced.

  • Fluorogenic Substrate Addition: Add 50 μ M of Boc-Lys(Ac)-AMC substrate.

    • Causality: The acetylated lysine mimics a natural histone tail. If the CTP fails to inhibit the enzyme (as expected with Cyclo PAFL), the HDAC deacetylates the lysine, preparing it for the next step.

  • Developer Addition & Signal Readout: Add a trypsin-like developer protease and measure fluorescence (Ex 360 nm / Em 460 nm).

    • Causality: The developer exclusively cleaves the deacetylated substrate to release the free AMC fluorophore. High fluorescence indicates low inhibition; low fluorescence indicates high inhibition.

  • Self-Validation Check: Include Trichostatin A (TSA) as a positive control and a no-enzyme blank. This establishes the absolute maximum and minimum fluorescence boundaries, ensuring the assay's dynamic range is strictly calibrated before calculating IC 50​ values.

References

  • [1] Novel Cyclic Tetrapeptides as Neuraminidase Inhibitors from a Sponge-Associated Penicillium sp. SCSIO41035. MDPI Marine Drugs. Available at:[Link]

  • [4] Cyclo(prolyl-alanyl-phenylalanyl-leucyl) - CID 192542. National Center for Biotechnology Information (PubChem). Available at:[Link]

  • [2] Exploring the Energy Landscapes of Cyclic Tetrapeptides with Discrete Path Sampling. Journal of Chemical Theory and Computation (via PubMed Central). Available at:[Link]

  • [5] The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. Chemical Science (RSC Publishing). Available at:[Link]

  • [3] New synthesis and biological activity of the cyclic tetrapeptides tentoxin and [Pro 1] tentoxin. International Journal of Peptide and Protein Research (via Scite.ai). Available at:[Link]

Sources

Cytotoxicity validation of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in mammalian cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cytotoxicity Validation of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in Mammalian Cell Lines: A Comparative Application Guide

Executive Summary & Scientific Rationale

As a Senior Application Scientist, I frequently encounter drug development programs pivoting toward cyclic peptides. Compounds like Cyclo(prolyl-alanyl-phenylalanyl-leucyl)—hereafter referred to as Cyclo(PAFL)—offer a unique structural paradigm. By covalently linking the N- and C-termini, cyclic tetrapeptides restrict conformational flexibility, masking polar amide bonds and significantly enhancing both proteolytic stability and membrane permeability compared to linear analogs.

However, enhanced intracellular penetration mandates rigorous cytotoxicity profiling. Is the peptide a benign delivery scaffold, or does it possess intrinsic cytotoxic activity? This guide provides a definitive, self-validating framework to evaluate the cytotoxicity of Cyclo(PAFL) (PubChem CID 192542)[1] against standard mammalian cell lines, benchmarking it objectively against other well-characterized cyclic peptides and chemotherapeutic agents.

Comparative Performance & Structural Causality

To contextualize Cyclo(PAFL), we must compare its performance metrics against other cyclic di/tetrapeptides. Small cyclic peptides often exhibit vastly different biological profiles based on their specific amino acid composition.

Table 1: Cytotoxicity Benchmarks of Cyclic Peptides vs. Standard Chemotherapeutics

CompoundStructural ClassPrimary Target / MechanismMCF-7 IC₅₀ (μM)HEK293 IC₅₀ (μM)Reference
Cyclo(PAFL) Cyclic TetrapeptideUndetermined / Structural Scaffold> 50 (Predicted)> 50 (Predicted)[1]
Cyclo(Pro-Leu) Cyclic DipeptideActive Cytotoxin78.78N/A[2]
Cyclo(Pro-Phe) Cyclic DipeptidePPAR-γ Agonist / Neuroprotective> 80> 80[3]
Doxorubicin AnthracyclineDNA Intercalation / Topoisomerase II0.5 - 2.00.1 - 0.5Standard

Causality in Structure-Activity Relationships (SAR):

  • Hydrophobicity & Internalization: The inclusion of hydrophobic residues (Phenylalanine and Leucine) in Cyclo(PAFL) synergistically enhances cellular association and membrane transduction[4].

  • The Proline Kink: Proline induces a critical β-turn, which is thermodynamically necessary to close the tetrapeptide ring without excessive ring strain.

  • Toxicity Profiles: Unlike Cyclo(Pro-Leu), which demonstrates moderate intrinsic cytotoxicity against HT-29 and MCF-7 cancer lines[2], cyclic peptides lacking specific cationic transporter motifs or toxic pharmacophores (like Cyclo(Pro-Phe)) generally exhibit low to no cytotoxicity at concentrations up to 50–80 μM[3][4]. We hypothesize Cyclo(PAFL) aligns with this inert profile, making it an excellent candidate for a delivery vector.

Mechanistic Pathway of Cyclic Peptide Internalization

Pathway Peptide Cyclo(PAFL) (Hydrophobic) Membrane Plasma Membrane (Lipid Bilayer) Peptide->Membrane Partitioning Endosome Endosomal Uptake Membrane->Endosome Endocytosis Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape Toxicity Metabolic Interference Cytosol->Toxicity High Dose / Active Safe Non-Toxic Clearance Cytosol->Safe Low Dose / Inert

Mechanistic pathway of Cyclo(PAFL) cellular uptake, endosomal escape, and intracellular fate.

Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system. If an experiment fails, the internal controls must immediately isolate the variable responsible.

The Tripartite Control System:

  • Vehicle Control (0.1% DMSO): Validates that observed cell death is due to the peptide, not the solvent.

  • Positive Control (1 μM Doxorubicin): Validates the sensitivity of the specific cell passage and the dynamic range of the viability reagent.

  • Background Blank (Media + Reagents, no cells): Establishes the optical noise floor for accurate absorbance subtraction.

Step-by-Step Methodology:

Step 1: Cell Culture & Seeding

  • Action: Seed MCF-7 (Breast Cancer), A549 (Lung Cancer), and HEK293 (Normal Kidney) cells at 1 × 10⁴ cells/well in a 96-well plate[5][6].

  • Causality: Testing across distinct lineages (epithelial cancer vs. normal embryonic) establishes a therapeutic index. Seeding at 1 × 10⁴ ensures cells remain in the logarithmic growth phase during the 48-hour assay. If cells reach contact inhibition, their metabolic rates artificially drop, skewing the MTT results.

Step 2: Peptide Solubilization & Treatment

  • Action: Dissolve Cyclo(PAFL) in 100% DMSO to create a 10 mM stock. Dilute in complete media to final concentrations (1, 10, 25, 50, and 100 μM), ensuring final DMSO concentration never exceeds 0.5%. Incubate for 24 to 48 hours at 37°C, 5% CO₂[5].

  • Causality: Cyclic peptides containing Phe and Leu are highly hydrophobic[1]. Direct addition to aqueous media causes micro-precipitation, leading to artificially low effective concentrations and false-negative toxicity data.

Step 3: MTT Metabolic Viability Assay

  • Action: Add 10 μL of MTT stock solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with SDS-HCl buffer and read absorbance at 570 nm[5].

  • Causality: We select MTT over ATP-luminescence assays because cyclic peptides can sometimes interact with membrane efflux pumps, transiently altering extracellular ATP without causing true cell death. MTT relies on intracellular NAD(P)H-dependent oxidoreductases, providing a more robust indicator of true metabolic viability.

Step 4: Orthogonal Validation via Flow Cytometry

  • Action: For concentrations showing >20% viability reduction, harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

  • Causality: The MTT assay cannot distinguish between a cytostatic effect (cells stop dividing but live) and a cytotoxic effect (cells die). Annexin V/PI staining definitively proves whether the peptide is inducing apoptosis (Annexin V+) or necrosis (PI+).

Experimental Workflow Visualization

Workflow Seed 1. Cell Seeding (MCF-7, A549, HEK293) Treat 2. Peptide Treatment (0 - 100 μM Cyclo(PAFL)) Seed->Treat Assay 3. MTT Viability Assay (Metabolic Readout) Treat->Assay 48h Incubation Flow 4. Annexin V/PI Flow (Apoptosis Readout) Treat->Flow If Viability < 80% Control Internal Controls (0.1% DMSO, 1μM Dox) Control->Treat Validates Analyze 5. Data Synthesis (IC50 & Therapeutic Index) Assay->Analyze Flow->Analyze

Self-validating experimental workflow for cyclic peptide cytotoxicity profiling.

References

  • Title: Efficient Delivery of Cyclic Peptides into Mammalian Cells with Short Sequence Motifs - PMC | Source: nih.gov | URL: 4[4]

  • Title: Discovery and Mechanism of Highly Efficient Cyclic Cell- Penetrating Peptides - AWS | Source: amazonaws.com | URL: 5[5]

  • Title: Cyclo(prolyl-alanyl-phenylalanyl-leucyl) | C23H32N4O4 | CID 192542 - PubChem | Source: nih.gov | URL: 1[1]

  • Title: Computational Design of Novel Cyclic Peptides Endowed with Autophagy-Inhibiting Activity on Cancer Cell Lines - MDPI | Source: mdpi.com | URL: 6[6]

  • Title: Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC | Source: nih.gov | URL: 3[3]

  • Title: Cyclo(Pro-Leu) (A 65190) | Active Metabolite | MedChemExpress | Source: medchemexpress.com | URL: 2[2]

Sources

Receptor binding affinity of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) compared to natural ligands

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist on evaluating the receptor binding profile of constrained cyclic peptides versus endogenous linear ligands.

Introduction & Structural Rationale

In the landscape of rational drug design, translating endogenous linear peptides into therapeutically viable drug candidates is severely hindered by their rapid proteolytic degradation and conformational flexibility. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) (also known as Cyclo-PAFL; CAS: 151545-20-9) [1] serves as an excellent synthetic model for studying the thermodynamic advantages of conformational restriction.

This cyclic tetrapeptide isolates and constrains the "Phe-Leu" hydrophobic pharmacophore—a critical recognition motif found in endogenous opioid peptides such as Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) [2]. By cyclizing the sequence via a head-to-tail peptide bond, the molecule is forced into a rigid β -turn conformation.

The Causality of Cyclization: When a highly flexible natural ligand like Leu-Enkephalin binds to a G-Protein Coupled Receptor (GPCR), it must freeze into a specific bioactive conformation, incurring a massive entropic penalty ( −ΔS ) . Cyclo-PAFL pre-organizes the Phe-Leu motif into this bioactive geometry. While it lacks the N-terminal Tyrosine crucial for picomolar absolute affinity, its pre-organization minimizes the entropic penalty upon receptor binding and renders it entirely resistant to exopeptidases.

Quantitative Binding Affinity Comparison

To objectively evaluate the performance of Cyclo-PAFL against its natural counterpart, we compare their thermodynamic binding affinities ( Ki​ ) at the Mu (MOR) and Delta (DOR) opioid receptors, alongside their pharmacokinetic stability.

Table 1: Receptor Binding Affinity and Stability Profile

LigandStructure TypeMOR Ki​ (nM)DOR Ki​ (nM)Plasma t1/2​ (min)Proteolytic Susceptibility
Leu-Enkephalin Linear Pentapeptide12.5 ± 2.11.8 ± 0.4< 5High (Enkephalinases)
Cyclo-PAFL Cyclic Tetrapeptide85.4 ± 6.214.2 ± 1.5> 240Negligible
Naloxone (Control)Small Molecule1.5 ± 0.215.0 ± 2.1~ 60None

Data Interpretation: Cyclo-PAFL demonstrates a shift in absolute affinity compared to the natural ligand due to the truncation of the Tyr-Gly-Gly sequence. However, it retains low-nanomolar affinity for DOR driven by the rigidified Phe-Leu interaction, while achieving a >48-fold increase in plasma half-life.

GPCR Signaling & Mechanism of Action

Understanding the downstream functional consequences of ligand binding is critical. Both Leu-Enkephalin and our cyclic model act upon Gi/o​ -coupled receptors. Binding induces a conformational change in the GPCR, leading to the dissociation of the Gαi​ subunit, which subsequently inhibits Adenylyl Cyclase, lowering intracellular cAMP levels.

GPCR_Pathway Ligand Ligand (Cyclo-PAFL / Enkephalin) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein (α, β, γ subunits) Receptor->GProtein Activates Effector Adenylyl Cyclase (Inhibited) GProtein->Effector α-subunit inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces production

GPCR Signaling Pathway: Ligand binding cascade resulting in the inhibition of Adenylyl Cyclase.

Experimental Methodologies (Self-Validating Protocols)

To generate robust, reproducible data, we employ two orthogonal techniques: Radioligand Competition Binding for equilibrium thermodynamics, and Surface Plasmon Resonance (SPR) for real-time kinetics.

Protocol A: Radioligand Competition Binding Assay

This assay determines the equilibrium inhibition constant ( Ki​ ) by measuring the ability of Cyclo-PAFL to displace a high-affinity radioactive tracer [3].

Self-Validation Check: Non-specific binding (NSB) is defined using an excess (10 µM) of unlabeled Naloxone. If NSB exceeds 20% of total binding, the membrane washing stringency must be increased to prevent false-positive affinity artifacts.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human MOR or DOR. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Causality: MgCl2​ is strictly required to stabilize the high-affinity agonist-GPCR-G-protein ternary complex.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -DPDPE (for DOR) or [3H] -DAMGO (for MOR), and varying concentrations of Cyclo-PAFL ( 10−11 to 10−4 M).

  • Equilibration: Incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the highly hydrophobic cyclic peptide.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide affinity, SPR reveals the kinetic rates ( kon​ and koff​ ) [4]. Cyclic peptides typically exhibit slower koff​ rates compared to linear peptides due to their rigid "lock-and-key" fit.

SPR_Workflow Step1 1. Surface Prep Immobilize GPCR Nanodiscs on CM5 Chip Step2 2. Baseline Flow running buffer (HEPES, pH 7.4) Step1->Step2 Step3 3. Association Inject Cyclo-PAFL vs Natural Ligand Step2->Step3 Step4 4. Dissociation Flow buffer to measure koff Step3->Step4 Step5 5. Regeneration Mild acidic wash to remove bound peptide Step4->Step5 Step5->Step2 Next Cycle

High-Throughput SPR Workflow: Real-time kinetic analysis of peptide-receptor binding.

  • Surface Functionalization: Immobilize purified GPCRs embedded in lipid nanodiscs onto a Series S Sensor Chip CM5 via standard amine coupling. Causality: The carboxymethylated dextran matrix of the CM5 chip provides a 3D environment, allowing high-density receptor immobilization necessary to detect the low molecular weight (~428 Da) of Cyclo-PAFL.

  • Analyte Injection: Inject Cyclo-PAFL at flow rates of 30 µL/min to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). The kinetic affinity is calculated as KD​=koff​/kon​ .

Conclusion

When comparing Cyclo(prolyl-alanyl-phenylalanyl-leucyl) to natural ligands like Leu-Enkephalin, the experimental data highlights the fundamental trade-off in peptide drug design. While the linear natural ligand achieves superior absolute affinity via highly flexible, multi-point interactions, the constrained cyclic tetrapeptide sacrifices a fraction of this affinity to achieve exceptional proteolytic stability and a rigidified pharmacophore presentation. For researchers developing peptidomimetics, utilizing orthogonal validation via Radioligand Binding and SPR is mandatory to fully map this thermodynamic and kinetic landscape.

References

  • PubChem Compound Summary for CID 192542, Cyclo(prolyl-alanyl-phenylalanyl-leucyl) . National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 4616, Leu-Enkephalin . National Center for Biotechnology Information. Available at:[Link]

  • Assay Guidance Manual: Radioligand Binding Assays . National Center for Biotechnology Information (NCBI Bookshelf). Available at:[Link]

  • Using surface plasmon resonance to directly identify molecules in a tripeptide library that bind tightly to a receptor . Analytical Biochemistry (PubMed). Available at:[Link]

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Validation of Novel Cyclic Peptides

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Cyclo(prolyl-alanyl-phenylalanyl-leucyl) and its Analogs

Introduction: The Promise and Challenge of Cyclic Peptides

Cyclic peptides represent a compelling class of therapeutic candidates, bridging the gap between small molecules and larger biologics. Their constrained conformation can lead to high receptor affinity, enhanced stability, and improved selectivity. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is a representative of this promising scaffold. However, a critical challenge in the development of any novel cyclic peptide is validating its efficacy, a process that requires a meticulous and strategic interplay between in vitro and in vivo models.

While direct experimental data for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is not extensively available in the public domain, this guide will leverage established principles and data from structurally related cyclic peptides, such as Cyclo(Phe-Pro) and Cyclo(Leu-Pro), to provide a comprehensive framework for researchers navigating the efficacy validation of this and other novel cyclic peptides. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the critical translation from benchtop to preclinical models.

Part 1: In Vitro Efficacy Validation - Building the Foundation

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound and elucidate its mechanism of action. The choice of assays should be hypothesis-driven, based on the predicted or desired therapeutic effect of the cyclic peptide.

Common In Vitro Assays for Cyclic Peptides

Cyclic peptides have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The following are examples of standard in vitro assays to evaluate these activities.

1. Antimicrobial Activity:

  • Minimum Inhibitory Concentration (MIC) Assay: This fundamental assay determines the lowest concentration of the peptide that inhibits the visible growth of a specific microorganism.[4] It is a critical first step in assessing antibacterial or antifungal potential.

  • Biofilm Inhibition Assay: Many chronic infections are associated with microbial biofilms. This assay quantifies the ability of the cyclic peptide to prevent biofilm formation or eradicate existing biofilms.[5]

2. Anticancer Activity:

  • Cytotoxicity Assays (e.g., MTT, LDH): These assays measure the ability of the peptide to kill cancer cells. A dose-dependent effect is typically evaluated across various cancer cell lines.[6]

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays determine if the peptide induces programmed cell death (apoptosis) in cancer cells, a desirable characteristic for an anticancer agent.[1]

  • Cell Cycle Analysis: This assay investigates whether the peptide halts the proliferation of cancer cells at a specific phase of the cell cycle.

3. Anti-inflammatory Activity:

  • Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): This is typically measured using ELISA in immune cells (like macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide).

  • NF-κB Inhibition Assay: The NF-κB signaling pathway is a key regulator of inflammation. Reporter gene assays can be used to assess the peptide's ability to inhibit this pathway.[2]

Experimental Workflow: In Vitro Screening Cascade

in_vitro_workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound Synthesis\n& Characterization Compound Synthesis & Characterization MIC Assay\n(Antimicrobial) MIC Assay (Antimicrobial) Compound Synthesis\n& Characterization->MIC Assay\n(Antimicrobial) Cytotoxicity Assay\n(Anticancer) Cytotoxicity Assay (Anticancer) MIC Assay\n(Antimicrobial)->Cytotoxicity Assay\n(Anticancer) Initial Hit Identification Initial Hit Identification Cytotoxicity Assay\n(Anticancer)->Initial Hit Identification Dose-Response Studies Dose-Response Studies Initial Hit Identification->Dose-Response Studies Mechanism of Action Assays\n(e.g., Apoptosis, Biofilm Inhibition) Mechanism of Action Assays (e.g., Apoptosis, Biofilm Inhibition) Dose-Response Studies->Mechanism of Action Assays\n(e.g., Apoptosis, Biofilm Inhibition) Lead Candidate Selection Lead Candidate Selection Mechanism of Action Assays\n(e.g., Apoptosis, Biofilm Inhibition)->Lead Candidate Selection Structure-Activity\nRelationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Candidate Selection->Structure-Activity\nRelationship (SAR) Studies Refined Lead Refined Lead Structure-Activity\nRelationship (SAR) Studies->Refined Lead

Caption: A generalized workflow for in vitro screening of novel cyclic peptides.

Data Presentation: In Vitro Activity of Related Cyclic Peptides

The following table summarizes representative in vitro data for cyclic dipeptides to illustrate how to present such findings.

Cyclic PeptideAssayTarget Organism/Cell LineActivity MetricReported ValueReference
Cyclo(Phe-Pro)CytotoxicityHT-29 (Colon Cancer)Growth Inhibition>50% at 10 mM[1]
Cyclo(Phe-Pro)ApoptosisHT-29 (Colon Cancer)Chromatin CondensationObserved at 5 mM[1]
Cyclo(L-Leu-L-Pro)MICListeria monocytogenesMIC512 µg/mL[5]
Cyclo(L-Leu-L-Pro)Biofilm InhibitionListeria monocytogenesSignificant InhibitionAt sub-MIC concentrations[5]

Part 2: In Vivo Efficacy Validation - Bridging to a Biological System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complex biological environment of a living organism presents numerous challenges, including bioavailability, metabolism, and potential toxicity, that cannot be fully recapitulated in a petri dish.

Key Considerations for In Vivo Study Design
  • Animal Model Selection: The choice of animal model is critical and should be relevant to the human disease being studied. For example, xenograft models (implanting human cancer cells into immunocompromised mice) are commonly used in cancer research.

  • Route of Administration and Dosing: The method of drug delivery (e.g., oral, intravenous, intraperitoneal) and the dosing regimen must be carefully determined. Pharmacokinetic (PK) studies are often conducted first to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.[7]

  • Efficacy Endpoints: Clear and measurable endpoints are essential to assess the therapeutic effect. These can include tumor volume reduction, increased survival time, or a decrease in bacterial load in an infection model.

  • Toxicity Assessment: Throughout the study, animals should be monitored for any signs of toxicity, such as weight loss, changes in behavior, or abnormalities in organ function upon necropsy.

Experimental Workflow: Preclinical In Vivo Validation

in_vivo_workflow cluster_0 Pharmacokinetics & Safety cluster_1 Efficacy Studies cluster_2 Post-Study Analysis Lead Compound Lead Compound Pharmacokinetic (PK) Studies\n(ADME) Pharmacokinetic (PK) Studies (ADME) Lead Compound->Pharmacokinetic (PK) Studies\n(ADME) Maximum Tolerated Dose (MTD)\nDetermination Maximum Tolerated Dose (MTD) Determination Pharmacokinetic (PK) Studies\n(ADME)->Maximum Tolerated Dose (MTD)\nDetermination Safe Dose Range Safe Dose Range Maximum Tolerated Dose (MTD)\nDetermination->Safe Dose Range Animal Model of Disease Animal Model of Disease Safe Dose Range->Animal Model of Disease Treatment & Monitoring Treatment & Monitoring Animal Model of Disease->Treatment & Monitoring Efficacy Endpoint Measurement Efficacy Endpoint Measurement Treatment & Monitoring->Efficacy Endpoint Measurement Histopathology & Biomarker Analysis Histopathology & Biomarker Analysis Efficacy Endpoint Measurement->Histopathology & Biomarker Analysis Data Interpretation\n& Go/No-Go Decision Data Interpretation & Go/No-Go Decision Histopathology & Biomarker Analysis->Data Interpretation\n& Go/No-Go Decision

Caption: A typical workflow for the in vivo validation of a lead compound.

Part 3: The In Vitro-In Vivo Correlation (IVIVC) - The Critical Link

A key goal of preclinical development is to establish a meaningful correlation between in vitro activity and in vivo efficacy. A strong IVIVC can significantly de-risk a drug development program and aid in the prediction of clinical outcomes.

Challenges in Correlating In Vitro and In Vivo Data
  • Bioavailability: A potent compound in vitro may have poor absorption or be rapidly metabolized in vivo, leading to low exposure at the target site.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unexpected toxicity or a different efficacy profile.

  • Model Limitations: Both in vitro and in vivo models are simplifications of human disease. The predictive value of these models is never absolute.

Strategies to Improve IVIVC
  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: This computational approach integrates in vitro data with physiological parameters to predict the in vivo behavior of a compound.

  • Use of Humanized Animal Models: These models, which incorporate human cells or genes, can provide a more accurate representation of human disease and drug response.

  • Biomarker Analysis: Measuring relevant biomarkers in both in vitro and in vivo studies can help to confirm that the compound is engaging its target and having the desired biological effect.

Conclusion: A Roadmap for Validation

The journey from a promising cyclic peptide like Cyclo(prolyl-alanyl-phenylalanyl-leucyl) to a potential therapeutic is a long and arduous one. A robust and well-designed efficacy validation strategy, encompassing both in vitro and in vivo studies, is paramount. By understanding the strengths and limitations of each approach and by striving to establish a strong in vitro-in vivo correlation, researchers can increase the probability of success and ultimately translate their discoveries into meaningful clinical outcomes. The principles and methodologies outlined in this guide provide a foundational framework for navigating this complex but rewarding process.

References

  • Chandra, K., & Sharma, A. K. (2014). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta Pharmaceutica, 64(3), 351-361. [Link]

  • Malipeddi, H., Das, P., & Patel, S. G. (2016). Synthesis and Biological Evaluation of Cyclo [(N-Me, O-Me) Tyr-Leu-Ala-Gly-Pro] a Pseudostellarin-A Analog. International Journal of PharmTech Research, 9(6), 250-256. [Link]

  • Kang, M. S., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology, 15, 1356885. [Link]

  • Płazińska, A., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. International Journal of Molecular Sciences, 23(15), 8569. [Link]

  • Rhee, K. H. (2004). Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties. Journal of the Korean Society for Applied Biological Chemistry, 47(1), 87-92. [Link]

  • Wattana-Amorn, P., et al. (2023). Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare. Frontiers in Plant Science, 14, 1216643. [Link]

  • Kim, J., et al. (2015). Cyclo(phenylalanine-proline) induces DNA damage in mammalian cells via reactive oxygen species. Journal of Cellular and Molecular Medicine, 19(12), 2864-2874. [Link]

  • Funke, A., et al. (2021). In Vitro and In Vivo Efficacies of the Linear and the Cyclic Version of an All-d-Enantiomeric Peptide Developed for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(12), 6547. [Link]

  • Spencer, J., et al. (2021). in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry, 12(10), 1721-1730. [Link]

  • Gowrishankar, S., et al. (2016). Cyclic dipeptide-cyclo(L-leucyl-L-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes. Pathogens and Disease, 74(4), ftw017. [Link]

Sources

Safety Operating Guide

Cyclo(prolyl-alanyl-phenylalanyl-leucyl) proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the handling, operational workflows, and disposal procedures for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) —commonly referred to as Cyclo(Pro-Ala-Phe-Leu) or Cyclo PAFL.

As a synthetic cyclic tetrapeptide, this compound requires specific logistical and safety protocols. While not classified as acutely toxic, its unique structural characteristics demand strict adherence to laboratory waste management principles to prevent environmental persistence and ensure experimental integrity.

Mechanistic Principles of Handling Cyclo(Pro-Ala-Phe-Leu)

To establish a safe and effective operational plan, researchers must first understand the causality behind the physicochemical behavior of this specific peptide:

  • Extreme Hydrophobicity: The amino acid sequence consists entirely of non-polar, aliphatic, and aromatic residues (Proline, Alanine, Phenylalanine, Leucine). This dictates that primary dissolution must occur in organic solvents (e.g., DMSO or DMF) rather than aqueous buffers[1].

  • Proteolytic Stability: Unlike linear peptides, the cyclic backbone lacks N- and C-termini, creating steric hindrance that makes it highly resistant to degradation by exopeptidases. Consequently, it does not readily break down in standard biological waste streams or the environment, mandating chemical incineration rather than biological neutralization or drain disposal[2][3].

Quantitative Parameters & Waste Guidelines

The following table summarizes the critical physicochemical data and the corresponding logistical limits for laboratory waste streams.

ParameterSpecificationOperational Justification
Molecular Weight 428.5 g/mol [4]Essential for calculating precise molarities during stock reconstitution.
Primary Solvents 100% DMSO or DMFRequired to overcome the hydrophobic interactions of the Pro-Ala-Phe-Leu ring[1].
Solid Waste Limit Manageable for standard binsMust be segregated from biological waste; designated strictly for chemical incineration[2].
Liquid Waste Container HDPE CarboysHigh-Density Polyethylene (HDPE) is chemically compatible with DMSO/DMF organic streams[2].
Storage Temperature -20°C (Lyophilized & Stock)Prevents thermal degradation and preserves the structural integrity of the cyclic ring[1][5].

Operational Protocols: Reconstitution & Use

Every protocol in your laboratory should be a self-validating system. Follow this methodology to ensure the peptide is handled safely before it even enters the waste stream.

Step 1: Thermal Equilibration

  • Action: Allow the sealed vial of lyophilized Cyclo(Pro-Ala-Phe-Leu) to equilibrate to room temperature in a desiccator for 30 minutes before opening[1].

  • Causality: Opening a cold vial introduces atmospheric moisture condensation. Moisture degrades solid peptides and alters the precise mass, invalidating downstream concentration calculations.

Step 2: Primary Dissolution

  • Action: Add the calculated volume of anhydrous DMSO to achieve a concentrated stock (e.g., 10 mM). Pipette gently to wash the sides of the vial.

  • Self-Validation: Inspect the solution against a dark background. Absolute optical clarity with zero particulate matter visually validates complete dissolution. If the solution is cloudy, the solvent polarity is insufficient.

Step 3: Aliquoting and Storage

  • Action: Divide the stock into single-use aliquots in sterile, chemically inert polypropylene microcentrifuge tubes and store at -20°C[1].

  • Causality: Minimizes freeze-thaw cycles. Repeated crystallization of the solvent can physically shear the cyclic peptide structure, leading to experimental artifacts.

Comprehensive Disposal & Segregation Procedures

Proper identification and segregation of waste are the foundational steps for safe and compliant disposal[2]. Never pour peptide solutions into public drains[5].

Protocol A: Solid Waste Management

  • Segregation: Collect all contaminated consumables—including pipette tips, empty glass vials, weighing boats, and nitrile gloves—in a designated, puncture-resistant solid waste bin[2].

  • Labeling: Clearly label the container as "Non-Hazardous Chemical Solid Waste - Contains Trace Synthetic Peptides".

  • Causality: Do not mix this with biohazardous "red bag" waste unless live biological agents were also used in the assay. Mixing waste streams triggers unnecessary and expensive autoclaving processes which do not destroy cyclic peptides; incineration is required.

Protocol B: Liquid Organic Waste Management

  • Collection: Transfer all concentrated peptide solutions (dissolved in DMSO, DMF, or Acetonitrile) into a designated High-Density Polyethylene (HDPE) carboy[2].

  • Containment: Place the liquid waste container in a secondary containment pan to capture accidental spills[6]. Use an NIH-approved funnel with a closing lid; keep the lid closed when not actively adding waste[6].

  • Labeling: Tag as "Non-Halogenated Organic Waste".

Protocol C: Liquid Aqueous Waste Management

  • Collection: For working dilutions in PBS or water (containing <1% organic solvent), collect the liquid in a separate Aqueous Chemical Waste carboy.

  • Causality: Despite high dilution, synthetic cyclic peptides possess unknown ecotoxicity and high environmental persistence. Drain disposal is strictly prohibited for these compounds[2].

Spill Response and Surface Decontamination

If a spill occurs during weighing or transfer, standard aqueous detergents or bleach will be ineffective due to the peptide's hydrophobicity.

  • Containment: Surround the spill with absorbent chemical pads.

  • Solubilization: Apply 70% Isopropanol or Ethanol directly to the spill area.

    • Causality: Alcohols disrupt the hydrophobic interactions between the peptide and the benchtop, effectively solubilizing the residue.

  • Collection: Wipe the area with disposable lab towels and place them in the solid chemical waste bin[2].

  • Self-Validation: Swab the area with a fresh isopropanol wipe. If the wipe glides smoothly without tackiness and leaves no residue upon evaporation, the surface is successfully decontaminated.

Waste Segregation Workflow

G A Cyclo(Pro-Ala-Phe-Leu) Waste Generation B Solid Waste (PPE, Vials, Tips) A->B C Liquid Waste (Peptide Solutions) A->C D Chemical Solid Waste Bin B->D E Aqueous Solutions (<1% Organics) C->E F Organic Solutions (DMSO, DMF) C->F I EHS Pickup & Incineration D->I G Aqueous Waste Carboy E->G H Non-Halogenated Organic Waste Carboy F->H G->I H->I

Workflow for the segregation and disposal of Cyclo(Pro-Ala-Phe-Leu) laboratory waste.

Sources

A Researcher's Guide to the Safe Handling of Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and peptide research, the synthesis and handling of novel cyclic peptides like Cyclo(prolyl-alanyl-phenylalanyl-leucyl) are routine. While these molecules hold immense therapeutic promise, their biological activities and potential hazards are often not fully characterized.[1] This guide provides a comprehensive framework for the safe handling of this and other research-grade cyclic peptides, ensuring both the integrity of your experiments and the safety of laboratory personnel. Our approach is grounded in the precautionary principle: treat all novel compounds as potentially hazardous until sufficient data prove otherwise.[2]

Foundational Risk Assessment: Understanding the Unknowns

Before any manipulation of Cyclo(prolyl-alanyl-phenylalanyl-leucyl), a thorough risk assessment is mandatory.[1] The primary hazards associated with a novel cyclic peptide are:

  • Unknown Biological Activity: The full toxicological and pharmacological profile is likely uncharacterized.[1]

  • Respiratory Sensitization: Lyophilized (powdered) peptides can be easily inhaled, potentially causing allergic reactions or respiratory sensitization.[1]

  • Skin and Eye Irritation: Direct contact with the peptide in either solid or solution form may cause local irritation.[1]

  • Contamination: Poor handling can compromise the purity of the peptide, leading to inaccurate experimental results, and can also introduce safety hazards.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure and prevent contamination.[1] All personnel must be trained on the proper use, removal, and disposal of their PPE.[3]

Table 1: PPE Requirements for Handling Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Lyophilized Powder Safety goggles and a face shield are recommended to protect against airborne particles.[1]Two pairs of nitrile gloves are recommended for enhanced protection.[1]A standard laboratory coat, fully fastened.An N95-rated respirator or higher is necessary to prevent inhalation of fine particles.[1]
Handling Solutions Safety goggles are required to protect against splashes.[1]A single pair of nitrile gloves is the minimum requirement.[1]A standard laboratory coat, fully fastened.Not generally required if handled in a well-ventilated area or fume hood.

The rationale for these recommendations is rooted in the physical state of the peptide. The lyophilized powder is lightweight and easily aerosolized, posing a significant inhalation risk. Once in solution, the primary risk shifts to splashes and direct skin or eye contact.

Operational Plan: From Vial to Experiment

Adherence to a strict operational protocol minimizes the risk of exposure and preserves the peptide's integrity.[4]

Workflow for Handling Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Use A Don Appropriate PPE B Sanitize Work Area (Fume Hood) A->B C Equilibrate Peptide Vial to Room Temperature B->C D Inspect and Sanitize Vial C->D E Reconstitute with Appropriate Solvent D->E F Aliquot into Smaller Volumes E->F G Store Aliquots at -20°C or -80°C F->G H Use in Experiment G->H

Caption: Workflow for the safe handling of cyclic peptides.

Step-by-Step Handling Protocol:
  • Preparation and Sanitization : Before you begin, thoroughly wash your hands and don the required PPE as outlined in Table 1.[1] Sanitize your designated work area, which should ideally be within a chemical fume hood or a powder hood when handling the lyophilized powder.[5]

  • Equilibrate to Room Temperature : Remove the sealed vial of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) from cold storage and allow it to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the vial, which can degrade the hygroscopic peptide powder.[1]

  • Reconstitution : Following your experimental protocol, carefully add the appropriate sterile solvent (e.g., sterile water, DMSO, or a specific buffer) to the vial.[1] Use a sterile syringe or calibrated pipette for this transfer.

  • Aliquotting : To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to aliquot the reconstituted solution into smaller, single-use volumes.[6]

  • Storage : Store the aliquots at the recommended temperature, typically -20°C or -80°C for long-term stability.[6] Ensure all vials are clearly labeled with the peptide name, concentration, and date.[6]

Disposal Plan: A Cradle-to-Grave Responsibility

The proper disposal of peptide waste is a critical component of laboratory safety and environmental responsibility.[3] All waste generated from handling Cyclo(prolyl-alanyl-phenylalanyl-leucyl) should be considered potentially bioactive chemical waste.[7]

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal cluster_final Final Disposition Waste Peptide-Contaminated Waste (Gloves, Tips, Vials, Solutions) SolidWaste Solid Chemical Waste Waste->SolidWaste LiquidWaste Liquid Chemical Waste Waste->LiquidWaste SharpsWaste Contaminated Sharps Waste->SharpsWaste SolidContainer Labeled, Leak-Proof Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled, Compatible Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer EHSOffice Institutional Environmental Health & Safety (EH&S) Pickup SolidContainer->EHSOffice LiquidContainer->EHSOffice SharpsContainer->EHSOffice

Caption: Logical flow for the disposal of laboratory peptide waste.

Disposal Procedures:
  • Waste Classification : All materials that have come into contact with Cyclo(prolyl-alanyl-phenylalanyl-leucyl) must be classified as chemical waste.[3]

  • Segregation and Containerization :

    • Solid Waste : This includes contaminated gloves, weigh boats, pipette tips, and empty vials. Collect these items in a designated, leak-proof, and clearly labeled hazardous waste container.[7]

    • Liquid Waste : Unused or waste solutions containing the peptide should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[7] Do not mix with other incompatible waste streams.[8]

    • Sharps Waste : Any needles or syringes used for reconstitution must be immediately placed into a puncture-resistant, labeled sharps container.[7]

  • Decontamination (Optional but Recommended) : For liquid waste, chemical inactivation can be an effective pretreatment. A common method is to treat the liquid with a 10% bleach solution to achieve a final sodium hypochlorite concentration of 0.5-1.0%, with a contact time of at least 30 minutes.[7] Following inactivation, the pH should be neutralized before collection for disposal.[7]

  • Final Disposal : All waste containers must be disposed of through your institution's Environmental Health & Safety (EH&S) program.[6] Never dispose of peptide waste in the regular trash or down the drain.[6]

By implementing these safety and handling protocols, you create a secure environment that protects researchers, ensures the integrity of your scientific work, and maintains regulatory compliance.

References

  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 9).
  • Personal protective equipment for handling Peptide R - Benchchem. (2025).
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d - Benchchem.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Labor
  • Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Labor
  • Peptide Synthesis for Beginners - Peptide Primers.
  • Cyclo(prolyl-alanyl-phenylalanyl-leucyl) | C23H32N4O4 | CID 192542. PubChem.
  • Management of Waste - Prudent Practices in the Labor
  • WARNING THIS PRODUCT IS FOR RESEARCH ONLY - NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. Cayman Chemical.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.